Product packaging for Boc-2,5-difluoro-D-phenylalanine(Cat. No.:CAS No. 261380-31-8)

Boc-2,5-difluoro-D-phenylalanine

Cat. No.: B1280429
CAS No.: 261380-31-8
M. Wt: 301.29 g/mol
InChI Key: DYSZJZJRRBKIDS-LLVKDONJSA-N
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Description

Boc-2,5-difluoro-D-phenylalanine (CAS 261380-31-8) is a protected, non-natural amino acid of significant interest in advanced medicinal chemistry and pharmaceutical research. This compound features a boc-protected amino group and a phenylalanine side chain with fluorine atoms at the 2 and 5 positions of the aromatic ring, conferring unique electronic and steric properties. Its primary research application is as a critical synthetic intermediate in the design and development of novel HIV-1 Capsid (CA) inhibitors . Fluorinated phenylalanines are privileged structures in this field, where their incorporation into dimerized phenylalanine derivatives has been shown to enhance antiviral activity by improving binding affinity and metabolic stability . These inhibitors, such as the potent compound Q-c4, target the interprotomer pocket of the viral capsid hexamer, disrupting interactions with host factors like CPSF6 and NUP153 and exhibiting a dual-stage mechanism that interferes with both the early and late phases of the HIV-1 life cycle . Beyond virology, the incorporation of fluorinated aromatic amino acids like this one is a established strategy in drug discovery to modulate the lipophilicity, metabolic stability, and conformational properties of peptide-based therapeutics . The D-enantiomer configuration provides resistance to enzymatic degradation, which is a valuable trait for developing stable bioactive molecules . This product is offered with a guaranteed purity of 98% and is supplied for research applications only. It is strictly not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17F2NO4 B1280429 Boc-2,5-difluoro-D-phenylalanine CAS No. 261380-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSZJZJRRBKIDS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462789
Record name Boc-2,5-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261380-31-8
Record name Boc-2,5-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261380-31-8
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Foundational & Exploratory

Synthesis and Characterization of Boc-2,5-difluoro-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-tert-butyloxycarbonyl-2,5-difluoro-D-phenylalanine (Boc-2,5-difluoro-D-phenylalanine), a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms into phenylalanine can modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel peptides and peptidomimetics.

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2,5-difluorobenzaldehyde. A key step involves the asymmetric hydrogenation of an enamino ester intermediate to establish the desired D-stereochemistry.[1]

A plausible synthetic route is outlined below:

Synthesis of this compound 2,5-Difluorobenzaldehyde 2,5-Difluorobenzaldehyde Enamino_ester Enamino ester intermediate 2,5-Difluorobenzaldehyde->Enamino_ester Coupling N-Boc_phosphonate_glycinate N-Boc phosphonate glycinate N-Boc_phosphonate_glycinate->Enamino_ester N-Boc-2,5-difluoro-D-phenylalanine_ester N-Boc-2,5-difluoro-D- phenylalanine ester Enamino_ester->N-Boc-2,5-difluoro-D-phenylalanine_ester Asymmetric Hydrogenation (>99% ee) This compound This compound N-Boc-2,5-difluoro-D-phenylalanine_ester->this compound Alkaline Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of the Enamino Ester Intermediate

  • To a solution of 2,5-difluorobenzaldehyde and N-Boc phosphonate glycinate in a suitable aprotic solvent (e.g., tetrahydrofuran), add a non-nucleophilic base (e.g., sodium hydride) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enamino ester intermediate.[1]

Step 2: Asymmetric Hydrogenation

  • Dissolve the enamino ester intermediate in a suitable solvent (e.g., methanol) in a high-pressure reaction vessel.

  • Add a chiral rhodium or ruthenium-based catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand).

  • Pressurize the vessel with hydrogen gas and stir the reaction mixture at a specified temperature and pressure until complete conversion is observed.

  • Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure to obtain the crude N-Boc-2,5-difluoro-D-phenylalanine ester. Enantiomeric excess is typically greater than 99%.[1]

Step 3: Alkaline Hydrolysis

  • Dissolve the crude ester in a mixture of a water-miscible solvent (e.g., tetrahydrofuran or methanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the reaction mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1 M hydrochloric acid).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[1]

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and stereochemistry. The following analytical techniques are essential for this purpose.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesized_Product Crude Product Purification Column Chromatography or Recrystallization Synthesized_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Identity & Structure MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight HPLC HPLC Analysis (Purity and ee) Purification->HPLC Purity & Enantiomeric Excess

References

An In-depth Technical Guide to Boc-2,5-difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-2,5-difluoro-D-phenylalanine is a fluorinated, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique structural properties, conferred by the presence of two fluorine atoms on the phenyl ring, make it a valuable building block for the synthesis of peptidomimetics and small molecule therapeutics with enhanced metabolic stability and biological activity. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Core Properties of this compound

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 261380-31-8--INVALID-LINK--
Molecular Formula C₁₄H₁₇F₂NO₄--INVALID-LINK--
Molecular Weight 301.29 g/mol --INVALID-LINK--
Comparative Physicochemical Properties of Boc-3,5-difluoro-L-phenylalanine

Disclaimer: The following data is for the 3,5-difluoro-L isomer and is provided for informational and comparative purposes only. These values should not be assumed to be identical for this compound.

PropertyValueSource
CAS Number 205445-52-9--INVALID-LINK--
Purity ≥ 99% (HPLC)--INVALID-LINK--
Melting Point 109-115 °C--INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Optical Rotation [α]D²⁵ = -31 ± 2º (c=1 in DMF)--INVALID-LINK--
Storage Conditions 0-8 °C--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in drug discovery. A key synthetic route involves the asymmetric hydrogenation of an enamine intermediate. This methodology is notably employed in the synthesis of the Dipeptidyl Peptidase-4 (DPP-4) inhibitor, LY2497282.[1][2]

Synthetic Workflow for (R)-2,5-difluorophenylalanine Precursor

The following diagram illustrates the synthetic pathway to the N-Boc protected amino ester, a direct precursor to this compound.

G cluster_start Starting Materials cluster_reaction Key Synthetic Steps cluster_product Final Product 2_5_difluorobenzaldehyde 2,5-Difluorobenzaldehyde Coupling Coupling Reaction 2_5_difluorobenzaldehyde->Coupling N_Boc_phosphonate N-Boc Phosphonate Glycinate N_Boc_phosphonate->Coupling Enamine_Intermediate Enamine Intermediate Coupling->Enamine_Intermediate Forms Enamine Intermediate Asymmetric_Hydrogenation Asymmetric Hydrogenation Boc_D_Phe_ester N-Boc-protected (R)-2,5-difluorophenylalanine ester (>99% ee) Asymmetric_Hydrogenation->Boc_D_Phe_ester Hydrolysis Alkaline Hydrolysis Boc_D_Phe This compound Hydrolysis->Boc_D_Phe Boc_D_Phe_ester->Hydrolysis Enamine_Intermediate->Asymmetric_Hydrogenation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol for the Synthesis of the (R)-2,5-difluorophenylalanine Precursor

This protocol is adapted from the synthetic route for the DPP-4 inhibitor LY2497282.[1][2]

Step 1: Coupling of 2,5-difluorobenzaldehyde and N-Boc Phosphonate Glycinate

  • To a solution of 2,5-difluorobenzaldehyde in a suitable aprotic solvent (e.g., tetrahydrofuran), add N-Boc phosphonate glycinate.

  • The reaction is typically carried out in the presence of a base (e.g., sodium hydride) to facilitate the condensation.

  • The reaction mixture is stirred at room temperature until the formation of the enamine intermediate is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

Step 2: Asymmetric Hydrogenation of the Enamine Intermediate

  • The crude enamine intermediate is subjected to asymmetric hydrogenation.

  • This step is catalyzed by a chiral rhodium complex, such as Rh(I)-bisphosphine catalysts, to ensure high enantioselectivity (>99% ee).

  • The hydrogenation is performed under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete.

Step 3: Alkaline Hydrolysis of the N-Boc-protected Ester

  • The resulting N-Boc-protected (R)-2,5-difluorophenylalanine ester is hydrolyzed to the corresponding carboxylic acid.

  • This is typically achieved by treatment with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and an organic solvent.

  • Upon completion of the hydrolysis, the reaction mixture is acidified to protonate the carboxylate, and the final product, this compound, is isolated through extraction and purification.

Biological Activity and Applications

The primary application of this compound is as a crucial building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][2] DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Mechanism of Action of DPP-4 Inhibitors

Inhibition of DPP-4 leads to increased levels of active GLP-1 and GIP, which in turn stimulates insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells in a glucose-dependent manner. This ultimately results in improved glycemic control in patients with type 2 diabetes.[1][2][3][4][5][6]

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors.

G cluster_inhibition DPP-4 Inhibition cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Effects cluster_outcome Physiological Outcome DPP4_Inhibitor DPP-4 Inhibitor (e.g., containing 2,5-difluoro-D-phenylalanine) DPP4 Dipeptidyl Peptidase-4 (DPP-4) DPP4_Inhibitor->DPP4 Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades GLP1_GIP Active GLP-1 and GIP GLP1_GIP->DPP4 Beta_Cells Pancreatic β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells GLP1_GIP->Alpha_Cells Inhibits Insulin_Secretion ↑ Insulin Secretion Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion Glucose_Uptake ↑ Glucose uptake by tissues Insulin_Secretion->Glucose_Uptake Hepatic_Glucose ↓ Hepatic glucose production Glucagon_Secretion->Hepatic_Glucose Glycemic_Control Improved Glycemic Control Glucose_Uptake->Glycemic_Control Hepatic_Glucose->Glycemic_Control

Caption: Signaling pathway of DPP-4 inhibition.

Conclusion

This compound is a specialized amino acid derivative with significant potential in the development of novel therapeutics, particularly in the area of metabolic diseases. Its incorporation into drug candidates can lead to enhanced potency and improved pharmacokinetic profiles. While a comprehensive dataset of its physical and spectroscopic properties is not yet widely available, its established role in the synthesis of potent DPP-4 inhibitors underscores its importance for the scientific and drug development communities. Further research into the detailed characterization and broader applications of this compound is warranted.

References

A Comprehensive Technical Guide to Boc-2,5-difluoro-D-phenylalanine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Boc-2,5-difluoro-D-phenylalanine, a fluorinated amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, key suppliers, and established protocols for its incorporation into peptides, alongside a discussion of its potential applications.

Core Compound Information

This compound is a synthetic amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions. The D-configuration of the chiral center is a key feature, often employed to enhance peptide stability against enzymatic degradation.

CAS Number: 261380-31-8[1]

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₄H₁₇F₂NO₄[1]
Molecular Weight 301.29 g/mol [1]

Commercial Availability

A critical aspect for researchers is the accessibility of this specialized reagent. Several chemical suppliers offer this compound, ensuring its availability for laboratory and developmental scale work.

SupplierLocation
Santa Cruz Biotechnology, Inc.Dallas, TX, USA
ABI ChemSan Diego, CA, USA
Jingming ChemicalShanghai, China

This list is not exhaustive, and other suppliers may be available.

Application in Peptide Synthesis

The primary application of this compound lies in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for a stepwise and controlled assembly of amino acids into a peptide chain. The incorporation of fluorinated phenylalanine analogs can confer unique and advantageous properties to the resulting peptides, including:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, prolonging the in vivo half-life of peptide-based drugs.[2]

  • Modulation of Receptor Binding: The electron-withdrawing nature of fluorine atoms can alter the electronic properties of the aromatic side chain, potentially leading to modified binding affinities and selectivities for biological targets.[3]

  • Conformational Control: The steric and electronic effects of fluorine substitution can influence the peptide's secondary structure, which is crucial for its interaction with receptors and enzymes.

Experimental Protocols

The following sections detail the standard procedures for the use of this compound in Boc-SPPS.

Boc Deprotection

The removal of the N-terminal Boc group is a critical step in the SPPS cycle, preparing the peptide chain for the coupling of the next amino acid.

Reagents:

  • 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4][5]

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • 10% Diisopropylethylamine (DIPEA) in DCM (Neutralization solution)

Procedure:

  • Swell the peptide-resin in DCM.

  • Perform a pre-wash by agitating the resin with the 50% TFA/DCM solution for 5 minutes.[4]

  • Continue to agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[4]

  • Drain the TFA/DCM solution.

  • Wash the resin thoroughly with DCM followed by IPA to remove residual TFA.[4]

  • Neutralize the resulting ammonium salt by washing with 10% DIPEA in DCM.

Boc_Deprotection_Workflow Resin Resin-Bound Peptide (Boc-Protected) TFA_DCM Treat with 50% TFA in DCM (20-30 min) Resin->TFA_DCM Deprotection Wash_DCM_IPA Wash with DCM and IPA TFA_DCM->Wash_DCM_IPA Neutralize Neutralize with DIPEA in DCM Wash_DCM_IPA->Neutralize Deprotected_Resin Resin-Bound Peptide (Free N-terminus) Neutralize->Deprotected_Resin

Caption: Boc Deprotection Workflow in SPPS.
Coupling of this compound

Reagents:

  • This compound

  • Coupling agents (e.g., HBTU/HOBt or DCC)[6]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or a DCM/DMF mixture

Procedure:

  • In a separate vessel, dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.[4]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of DIPEA to initiate the coupling reaction.[4]

  • Agitate the reaction mixture at room temperature for 1-2 hours.[4]

  • Monitor the completion of the reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.

  • Once the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Coupling_Workflow Deprotected_Resin Resin-Bound Peptide (Free N-terminus) Coupling Couple to Resin (1-2 hours) Deprotected_Resin->Coupling Activation Activate Boc-2,5-difluoro-D-Phe (HBTU/HOBt, DIPEA) Activation->Coupling Wash Wash with DMF and DCM Coupling->Wash Coupled_Peptide Resin-Bound Peptide (Lengthened by one residue) Wash->Coupled_Peptide

Caption: Amino Acid Coupling Workflow in Boc-SPPS.

Potential Signaling Pathway Interactions

The incorporation of 2,5-difluorophenylalanine into peptides can modulate their interaction with biological targets, thereby influencing cellular signaling pathways. While specific pathways directly modulated by peptides containing this particular analog are not yet extensively documented, the strategy of using fluorinated amino acids is often aimed at enhancing binding to G-protein coupled receptors (GPCRs) or inhibiting specific enzymes.

For instance, fluorinated analogs of phenylalanine have been incorporated into somatostatin analogs to modulate their binding affinity and selectivity for different somatostatin receptor subtypes (SSTRs), which are GPCRs.[3][7] The binding of such analogs to their receptors can initiate or inhibit downstream signaling cascades.

Signaling_Pathway_Hypothesis Peptide Peptide containing 2,5-difluoro-D-Phe GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothetical GPCR Signaling Pathway Modulation.

Conclusion

This compound is a valuable building block for peptide chemists seeking to enhance the therapeutic potential of synthetic peptides. Its unique electronic and steric properties, conferred by the difluoro-substitution, offer a powerful tool for modulating peptide stability, conformation, and biological activity. The experimental protocols outlined in this guide provide a foundation for the successful incorporation of this non-canonical amino acid into novel peptide-based therapeutics and research tools. Further investigation into the specific biological effects of peptides containing this compound is warranted to fully elucidate their potential in drug discovery and development.

References

Chemical structure and IUPAC name of Boc-2,5-difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, IUPAC name, physicochemical properties, and synthesis of Boc-2,5-difluoro-D-phenylalanine. This compound is a valuable building block in peptide synthesis and drug discovery, offering unique properties due to the presence of fluorine atoms.

Chemical Structure and IUPAC Name

This compound is a derivative of the amino acid D-phenylalanine. It features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and two fluorine atoms substituted on the phenyl ring at positions 2 and 5.

IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2,5-difluorophenyl)propanoic acid

CAS Number: 261380-31-8

Molecular Formula: C₁₄H₁₇F₂NO₄

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Data

PropertyThis compound (Predicted/Calculated)Boc-3,5-difluoro-L-phenylalanine[1]Boc-D-phenylalanine[2][3]
Molecular Weight 301.29 g/mol 301.3 g/mol 265.30 g/mol
Melting Point Not available109-115 °CNot available
Optical Rotation Not available[α]D²⁵ = -31 ± 2º (c=1 in DMF)[α]20/D −25±1°, c = 1% in ethanol
Appearance Not availableWhite to off-white powderNot available
Purity Not available≥ 99% (HPLC)≥99.0% (sum of enantiomers, TLC)
Storage Conditions Not available0-8 °C2-8°C

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in readily available literature. However, its synthesis would logically follow two key steps: the synthesis of the unnatural amino acid 2,5-difluoro-D-phenylalanine, followed by the protection of its amino group with a Boc moiety.

Synthesis of 2,5-difluoro-D-phenylalanine

The synthesis of fluorinated phenylalanine derivatives can be achieved through various methods. One established approach is the alkylation of a chiral glycine equivalent, such as the Schöllkopf reagent, with a corresponding fluorinated benzyl bromide.[4]

Hypothetical Workflow for the Synthesis of 2,5-difluoro-D-phenylalanine:

Synthesis_of_2,5-difluoro-D-phenylalanine cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Ester Hydrolysis start Schöllkopf Reagent intermediate1 Alkylated Intermediate start->intermediate1 1. n-BuLi, THF, -78 °C 2. Add reagent1 reagent1 2,5-difluorobenzyl bromide intermediate2 D-2,5-difluorophenylalanine methyl ester intermediate1->intermediate2 Mild acid hydrolysis product 2,5-difluoro-D-phenylalanine intermediate2->product Base-mediated hydrolysis

Caption: Plausible synthetic workflow for 2,5-difluoro-D-phenylalanine.

Detailed Hypothetical Protocol:

  • Alkylation: The Schöllkopf reagent, (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to deprotonate the reagent. Subsequently, a solution of 2,5-difluorobenzyl bromide in THF is added, and the reaction is stirred at low temperature before being allowed to warm to room temperature.

  • Hydrolysis to Ester: The resulting alkylated intermediate is subjected to mild acidic hydrolysis (e.g., with dilute trifluoroacetic acid) to cleave the chiral auxiliary, affording the methyl ester of D-2,5-difluorophenylalanine.

  • Ester Hydrolysis: The methyl ester is then hydrolyzed using a base, such as lithium hydroxide, in a mixture of THF and water to yield the final product, 2,5-difluoro-D-phenylalanine.

  • Purification: The crude amino acid is purified by standard techniques, such as recrystallization or ion-exchange chromatography.

N-Boc Protection of 2,5-difluoro-D-phenylalanine

The protection of the amino group of the synthesized 2,5-difluoro-D-phenylalanine can be achieved using di-tert-butyl dicarbonate (Boc₂O).

Workflow for N-Boc Protection:

N-Boc_Protection cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification start 2,5-difluoro-D-phenylalanine reaction Stir at room temperature start->reaction reagent Di-tert-butyl dicarbonate (Boc₂O) reagent->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction base Base (e.g., NaOH) base->reaction workup Acidification and Extraction reaction->workup purification Crystallization/Chromatography workup->purification product This compound purification->product

Caption: General workflow for the N-Boc protection of an amino acid.

Detailed General Protocol:

  • Dissolution: 2,5-difluoro-D-phenylalanine is dissolved in a mixture of a suitable organic solvent (e.g., dioxane or tetrahydrofuran) and an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate.

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same organic solvent, is added to the amino acid solution. The reaction mixture is stirred at room temperature for several hours or overnight.

  • Workup: The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is then washed with a nonpolar solvent (e.g., ethyl acetate) to remove any unreacted Boc₂O. The aqueous layer is then acidified to a pH of approximately 2-3 with a cold, dilute acid (e.g., hydrochloric acid or citric acid).

  • Extraction: The acidified aqueous layer is extracted several times with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Research and Development

This compound is a valuable building block for the synthesis of peptides and peptidomimetics with modified properties. The incorporation of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is strong and can block sites of enzymatic degradation, increasing the in vivo half-life of a peptide.

  • Modulation of Bioactivity: The high electronegativity of fluorine can alter the electronic properties of the phenyl ring, potentially leading to improved binding affinity and selectivity for biological targets.

  • Conformational Control: Fluorine substitution can influence the conformational preferences of the amino acid side chain and the overall peptide backbone.

References

Navigating the Physicochemical Landscape of Boc-2,5-difluoro-D-phenylalanine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical development and peptide synthesis, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated phenylalanine derivatives have garnered significant attention for their potential to enhance the metabolic stability and biological activity of novel therapeutics. This technical guide provides an in-depth analysis of the solubility and stability of N-tert-butoxycarbonyl-2,5-difluoro-D-phenylalanine (Boc-2,5-difluoro-D-phenylalanine), a key building block for researchers, scientists, and drug development professionals. While specific quantitative data for this particular isomer is not extensively published, this document outlines the expected physicochemical properties based on related compounds and details the requisite experimental protocols for its comprehensive characterization.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder. The introduction of two fluorine atoms onto the phenyl ring is known to modulate properties such as lipophilicity and electrostatic interactions, which can, in turn, influence solubility and stability.[][2] The tert-butoxycarbonyl (Boc) protecting group is a well-established feature in peptide chemistry, known for its stability under a range of conditions and its susceptibility to cleavage under acidic conditions.[3]

Solubility Profile

General Solubility Characteristics:

  • High Solubility: Expected in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[4]

  • Moderate to Good Solubility: Likely soluble in other organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and alcohols (e.g., methanol, ethanol).[4][5]

  • Low to Insoluble: Anticipated to have poor solubility in non-polar solvents such as hexanes and petroleum ether, as well as in aqueous solutions at neutral pH.[5][6][7]

For challenging dissolution, the use of co-solvent systems, gentle heating, or sonication may be employed, although caution is advised to prevent thermal degradation.[4]

Table 1: Anticipated Qualitative Solubility of this compound
Solvent ClassExample SolventsAnticipated Solubility
Polar AproticDMF, NMP, DMSOHigh
HalogenatedDichloromethane (DCM)Moderate to High
EthersTetrahydrofuran (THF)Moderate
AlcoholsMethanol, EthanolModerate
Aqueous (neutral)Water, Phosphate-Buffered Saline (PBS)Low
Non-polarHexanes, Petroleum EtherLow to Insoluble

Stability Assessment

The stability of this compound is primarily governed by the integrity of the Boc protecting group. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9]

Key Stability Considerations:

  • pH Sensitivity: The Boc group is notoriously labile under acidic conditions, leading to its removal (deprotection).[3] The compound is expected to exhibit good stability under neutral and basic conditions.

  • Thermal Stress: Elevated temperatures can induce thermolytic cleavage of the Boc group.[10] Therefore, storage at recommended low temperatures (typically 2-8°C) is crucial.

  • Photostability: As with many complex organic molecules, protection from light is advisable to prevent potential photolytic degradation.

  • Oxidative Stress: The susceptibility to oxidation should be evaluated, although the fluorinated phenyl ring is generally robust.

Table 2: Summary of Forced Degradation Conditions for Stability Assessment
Stress ConditionTypical Reagents/ConditionsPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, heatCleavage of Boc-protecting group
Base Hydrolysis0.1 M NaOH, heatGenerally stable, potential for minor degradation
Oxidation3% H₂O₂, ambient temperaturePotential for oxidation of the phenyl ring (minor)
Thermal Degradation60-80°C (solid and solution)Thermolytic cleavage of the Boc group
PhotodegradationICH Q1B conditions (UV/Vis light)Potential for photolytic cleavage or side reactions

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12]

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.22 µm PTFE).[11]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

G Workflow for Equilibrium Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B Agitation C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration in supernatant (e.g., HPLC-UV) C->D E Calculate solubility D->E

Workflow for Equilibrium Solubility Determination
Protocol 2: Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating HPLC method is crucial for separating the intact compound from its potential degradation products.[14][15]

Methodology:

  • Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of resolving this compound from its potential impurities and degradation products. A C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Forced Degradation:

    • Prepare solutions of the compound in various stress conditions as outlined in Table 2.

    • Expose the solutions for a defined period, taking samples at various time points.

    • Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity: Assess the peak purity of the parent compound under each stress condition using a photodiode array (PDA) detector to ensure no co-eluting degradants.

  • Method Validation: Validate the stability-indicating method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API This compound Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Evaluate Degradation Profile & Identify Degradants Analysis->Data

Forced Degradation Study Workflow
Protocol 3: pH-Dependent Stability Assessment

To investigate the stability across a range of pH values, a systematic study is required.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2, 4, 7.4, 9).

  • Sample Incubation: Dissolve the compound in each buffer at a known concentration and incubate at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: Analyze the samples by the validated stability-indicating HPLC method to determine the remaining percentage of the intact compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

G Logical Relationship of Stability Factors Stability Compound Stability Degradation Degradation Boc Boc Group Lability Boc->Degradation Acid Acidic Conditions Acid->Boc promotes cleavage Temp Elevated Temperature Temp->Boc promotes cleavage Light Light Exposure Light->Degradation can induce

References

An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the stability of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides. This technical guide provides a comprehensive overview of the core principles and practical considerations for utilizing fluorinated amino acids in peptide design, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, properties, and applications of these non-canonical amino acids, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Properties of Fluorinated Amino Acids

Fluorination can dramatically alter the intrinsic properties of an amino acid, which in turn modulates the characteristics of the resulting peptide. These alterations are often leveraged to enhance therapeutic potential.

Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of fluorine can significantly impact the acidity of nearby functional groups. This is particularly evident in the pKa values of the amino and carboxyl groups, as well as the side chains of certain amino acids. For instance, the introduction of fluorine atoms to the phenyl ring of tyrosine lowers the pKa of the phenolic hydroxyl group.

Amino AcidpKa (Side Chain)
Tyrosine~10.1
3-Fluoro-L-tyrosine~8.8
3,5-Difluoro-L-tyrosine~7.6
2,3,5,6-Tetrafluoro-L-tyrosine~6.4

Table 1: Comparison of the side chain pKa values of Tyrosine and its fluorinated analogs.

Conformational Control and Stability

Fluorination can impose specific conformational preferences on the amino acid side chain and the peptide backbone. For example, the incorporation of 4-fluoroproline can stabilize either the Cγ-exo or Cγ-endo ring pucker depending on the stereochemistry of the fluorine atom, thereby influencing the cis/trans isomerization of the peptidyl-prolyl bond and the overall secondary structure of the peptide.[1]

The introduction of highly fluorinated residues, such as hexafluoroleucine, can significantly enhance the thermal stability of peptides. This "fluorous effect" is driven by the segregation of the fluorinated side chains from the aqueous environment, promoting more stable folded structures.

PeptideModificationMelting Temperature (Tm)ΔTm (°C)
GCN4-p1'Wild-type--
GCN4-p1'Global substitution with 5,5,5-trifluoroleucine (Tfl)+13 °C vs. wild-type+13
bzip peptide (from GCN4)Isoleucine replaced with 5,5,5-trifluoroisoleucine (5TFI)+27 °C vs. isoleucine peptide+27
bzip peptide (from GCN4)Valine replaced with (2S,3R)-4,4,4-trifluorovaline (4TFV)+4 °C vs. valine peptide+4

Table 2: Impact of fluorination on the thermal stability of helical peptides.[1][2]

Metabolic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases. Fluorinated amino acids can enhance metabolic stability by sterically hindering protease recognition and cleavage at or near the modification site. For example, strategic incorporation of hexafluoroleucine into Glucagon-Like Peptide-1 (GLP-1) analogues renders them resistant to degradation by dipeptidyl peptidase IV (DPP-IV).[3]

PeptidePosition of Hexafluoroleucine (Hfl)Stability against DPP-IV
GLP-1-Rapidly degraded (< 2 min half-life)
F8-GLP-18Completely resistant after 24h
F9-GLP-191.5-fold increased stability
F10-GLP-1102.9-fold increased stability

Table 3: Proteolytic stability of fluorinated GLP-1 analogues against DPP-IV.[3]

Synthesis and Incorporation of Fluorinated Amino Acids

The successful application of fluorinated amino acids in peptide design relies on robust synthetic methodologies for both the amino acids themselves and their subsequent incorporation into peptide chains.

Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids can be challenging due to the unique reactivity of fluorine. A variety of synthetic strategies have been developed, often tailored to the specific amino acid and the desired degree and position of fluorination. A chemoenzymatic approach is often employed for the synthesis of enantiomerically pure fluorinated amino acids like (S)-hexafluoroleucine.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of fluorinated amino acids into peptides is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While standard protocols are often applicable, the altered reactivity of some fluorinated amino acids may necessitate optimization of coupling conditions.[4]

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis of a Fluorinated Peptide

This protocol outlines the manual synthesis of a peptide containing a fluorinated amino acid.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).

  • Perform a Kaiser test to confirm the presence of free primary amines.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (including the fluorinated amino acid) (3 equivalents relative to resin loading) and a coupling agent such as HBTU (0.9 equivalents) in DMF.

  • Add diisopropylethylamine (DIEA) (2 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. For sterically hindered fluorinated amino acids, longer coupling times or the use of a more potent coupling agent may be necessary.

  • After coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

4. Repeat Deprotection and Coupling:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the cleavage solution from the resin beads into a collection tube.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.

1. Sample Preparation:

  • Ensure the peptide is of high purity (>95%), as determined by RP-HPLC.

  • Prepare a stock solution of the peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).

  • The final peptide concentration for CD measurements should be between 0.1-0.2 mg/mL.

2. Instrument Setup:

  • Purge the CD instrument with nitrogen gas.

  • Use a quartz cuvette with an appropriate path length (typically 0.1 cm for far-UV CD).

3. Data Acquisition:

  • Record a baseline spectrum of the buffer alone.

  • Record the CD spectrum of the peptide solution over the desired wavelength range (e.g., 190-250 nm for secondary structure analysis).

  • For thermal stability studies, record spectra at increasing temperatures.

4. Data Analysis:

  • Subtract the baseline spectrum from the peptide spectrum.

  • Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).

Protocol for ¹⁹F NMR Analysis of Fluorinated Peptides

¹⁹F NMR is a powerful tool for studying the local environment and conformational changes of fluorinated residues within a peptide.

1. Sample Preparation:

  • Dissolve the purified fluorinated peptide in a suitable deuterated solvent (e.g., D₂O or a buffered aqueous solution in D₂O).

  • The concentration will depend on the sensitivity of the NMR spectrometer and the number of fluorine atoms in the peptide.

2. NMR Data Acquisition:

  • Acquire a one-dimensional ¹⁹F NMR spectrum.

  • The chemical shift of the fluorine signal is highly sensitive to its local environment and can provide information on peptide folding, aggregation, and ligand binding.

3. Data Analysis:

  • Analyze the chemical shifts, line widths, and integration of the ¹⁹F signals to infer structural and dynamic information.

Protocol for DPP-IV Inhibition Assay

This assay is used to determine the stability of GLP-1 analogues against the protease DPP-IV.

1. Reagents:

  • Purified DPP-IV enzyme.

  • Fluorogenic DPP-IV substrate (e.g., Gly-Pro-aminomethylcoumarin).

  • Test peptides (fluorinated and non-fluorinated GLP-1 analogues).

  • Assay buffer (e.g., HEPES buffer, pH 7.4).

2. Assay Procedure:

  • In a 96-well plate, add the DPP-IV enzyme and the test peptide to the assay buffer.

  • Pre-incubate the mixture for a defined period.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by DPP-IV.

  • A stable peptide will result in a lower rate of fluorescence increase compared to an unstable peptide.

3. Data Analysis:

  • Calculate the rate of substrate cleavage for each peptide.

  • Compare the rates of the fluorinated analogues to the wild-type peptide to determine the relative stability.

Signaling Pathways and Workflows

Visualizing the biological context and experimental processes is crucial for understanding the impact of fluorinated amino acids in peptide design.

GLP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP1 GLP-1 or Fluorinated Analogue GLP1R GLP-1 Receptor GLP1->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes Glucose Glucose Uptake Insulin->Glucose Increases

Caption: GLP-1 receptor signaling pathway.

SPPS_Workflow Start Start: Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-AA(F)-OH (HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for all Amino Acids? Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleave from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purify by RP-HPLC Cleavage->Purification End End: Purified Peptide Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Conclusion

The incorporation of fluorinated amino acids represents a versatile and powerful strategy for enhancing the therapeutic properties of peptides. By carefully selecting the type and position of fluorination, researchers can fine-tune the conformational stability, metabolic resistance, and biological activity of peptide-based drug candidates. The experimental protocols and data presented in this guide provide a foundational framework for the rational design and evaluation of fluorinated peptides. As synthetic methodologies continue to advance and our understanding of the nuanced effects of fluorination deepens, the application of fluorinated amino acids is poised to play an increasingly significant role in the development of next-generation peptide therapeutics.

References

Spectroscopic and Synthetic Profile of Boc-2,5-difluoro-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Boc-2,5-difluoro-D-phenylalanine, a fluorinated amino acid derivative of interest in peptide synthesis and drug discovery. The strategic incorporation of fluorine atoms can significantly modulate the biological activity and metabolic stability of peptides and small molecules. This document outlines the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, a detailed experimental protocol for its preparation, and a visual representation of the synthetic workflow.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₄H₁₇F₂NO₄[1]
Molecular Weight 301.29 g/mol [1]
Appearance White to off-white solid (Predicted)
Solubility Soluble in methanol, ethanol, DMF, and DMSO (Predicted)

Spectroscopic Data

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to exhibit characteristic signals for the Boc protecting group, the amino acid backbone, and the difluorinated aromatic ring. The solvent is assumed to be CDCl₃.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.00 - 7.20m3HAr-H
~5.00d1HNH
~4.60q1Hα-H
~3.10m2Hβ-CH₂
1.45s9HBoc-(CH₃)₃
Predicted ¹³C NMR Data

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons with characteristic C-F couplings, and the aliphatic carbons of the amino acid and the Boc group.

Chemical Shift (ppm)Assignment
~175C =O (acid)
~155C =O (Boc)
~158 (dd)C -F
~115 - 130 (m)Ar-C
~80Boc-C (CH₃)₃
~54α-C
~37β-C H₂
~28Boc-(C H₃)₃
Mass Spectrometry Data

Mass spectrometry analysis is expected to confirm the molecular weight of the compound.

TechniqueExpected [M+H]⁺Expected [M+Na]⁺
ESI-MS302.1144324.0963

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound. This procedure is based on standard methods for the N-protection of amino acids.

Synthesis of this compound

Materials:

  • 2,5-difluoro-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1N Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) or citric acid solution for acidification

Procedure:

  • Dissolution: Dissolve 2,5-difluoro-D-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1N NaOH solution. Stir the mixture at room temperature until the amino acid is fully dissolved.

  • Boc Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with a suitable acid (e.g., 1N HCl or 10% citric acid solution).

    • Extract the product with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound A 2,5-difluoro-D-phenylalanine B Dissolution in Dioxane/NaOH A->B C Boc₂O Addition at 0 °C B->C D Reaction at Room Temperature C->D E Solvent Removal D->E F Aqueous Work-up & Acidification E->F G Ethyl Acetate Extraction F->G H Purification (Recrystallization/Chromatography) G->H I This compound H->I

Caption: Workflow for the N-Boc protection of 2,5-difluoro-D-phenylalanine.

References

Commercial Availability and Synthetic Pathways of Boc-2,5-difluoro-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Boc-2,5-difluoro-D-phenylalanine, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the phenylalanine scaffold can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of peptide-based therapeutics.[1][2][3] This document serves as a resource for researchers by consolidating supplier information, providing detailed synthetic protocols, and illustrating relevant chemical and logical workflows.

Commercial Supplier Overview

This compound is available from a range of chemical suppliers. The following table summarizes key information for procurement. Purity levels are typically high, though it is always recommended to consult the supplier's certificate of analysis for lot-specific data.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Notes
Santa Cruz Biotechnologysc-273823261380-31-8C₁₄H₁₇F₂NO₄301.29For Research Use Only.[4]
ABI ChemAC2A058NI261380-31-8C₁₄H₁₇F₂NO₄301.29Assay information available upon request.[5]
BenchchemBCC9831261380-31-8C₁₄H₁₇F₂NO₄301.29Not specified.
Sigma-AldrichNot explicitly listed for 2,5-difluoro-D-isomer261380-31-8C₁₄H₁₇F₂NO₄301.29Related fluorinated phenylalanine derivatives available.[6]
Oakwood ChemicalNot explicitly listed for 2,5-difluoro-D-isomer---------A variety of other fluorinated phenylalanine derivatives are available.[7]

Synthesis and Experimental Protocols

The synthesis of this compound involves two key stages: the synthesis of the core amino acid, 2,5-difluoro-D-phenylalanine, followed by the protection of the amine group with a tert-butyloxycarbonyl (Boc) group.

Part 1: Synthesis of 2,5-difluoro-D-phenylalanine

A common method for the asymmetric synthesis of fluorinated phenylalanines is through the use of a chiral auxiliary, such as the Schöllkopf reagent.[1] The following protocol is a generalized procedure based on this approach.

Materials:

  • (2S)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf's chiral auxiliary)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,5-Difluorobenzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Sodium hydroxide (NaOH)

  • Dry ice/acetone bath

Protocol:

  • Lithiation of the Chiral Auxiliary: Dissolve the Schöllkopf reagent in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of n-BuLi dropwise while maintaining the temperature. Stir the resulting orange-red solution for 30 minutes.

  • Alkylation: To the lithiated auxiliary, add a solution of 2,5-difluorobenzyl bromide in anhydrous THF dropwise. The reaction mixture is typically stirred at -78 °C for several hours until the starting material is consumed (monitored by TLC).

  • Hydrolysis: The reaction is quenched by the slow addition of water. The mixture is then allowed to warm to room temperature. The aqueous layer is separated and the organic layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Acid Hydrolysis and Purification: The resulting crude product is subjected to acidic hydrolysis (e.g., with 1M HCl) to cleave the chiral auxiliary and yield the methyl ester of 2,5-difluoro-D-phenylalanine. The free amino acid can be obtained by subsequent saponification (e.g., with NaOH) followed by neutralization. The final product is purified by recrystallization or column chromatography to yield 2,5-difluoro-D-phenylalanine.

Part 2: Boc Protection of 2,5-difluoro-D-phenylalanine

The protection of the primary amine of 2,5-difluoro-D-phenylalanine is a standard procedure in peptide synthesis.

Materials:

  • 2,5-difluoro-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2,5-difluoro-D-phenylalanine in a mixture of 1,4-dioxane and 1M NaOH solution. The mixture is stirred until the amino acid is fully dissolved.

  • Reaction with Boc Anhydride: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution. Allow the reaction to warm to room temperature and stir overnight.[8]

  • Work-up: Remove the 1,4-dioxane under reduced pressure. The remaining aqueous solution is washed with ethyl acetate to remove any unreacted Boc₂O. The aqueous layer is then acidified to a pH of 2-3 with a suitable acid (e.g., 1M HCl or potassium bisulfate solution) at 0 °C.

  • Extraction and Isolation: The acidified aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.

  • Final Product: The solvent is removed under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Visualizing Synthetic and Logical Workflows

To aid in the understanding of the synthesis and application of this compound, the following diagrams illustrate the key processes.

Synthesis_Pathway cluster_synthesis Synthesis of 2,5-difluoro-D-phenylalanine cluster_protection Boc Protection Schollkopf_Reagent Schöllkopf's Reagent Lithiation Lithiation (n-BuLi, -78°C) Schollkopf_Reagent->Lithiation Lithiated_Intermediate Lithiated Intermediate Lithiation->Lithiated_Intermediate Alkylation Alkylation Lithiated_Intermediate->Alkylation 2_5_Difluorobenzyl_bromide 2,5-Difluorobenzyl bromide 2_5_Difluorobenzyl_bromide->Alkylation Alkylated_Intermediate Alkylated Intermediate Alkylation->Alkylated_Intermediate Hydrolysis Acid Hydrolysis Alkylated_Intermediate->Hydrolysis 2_5_difluoro_D_phe 2,5-difluoro-D-phenylalanine Hydrolysis->2_5_difluoro_D_phe 2_5_difluoro_D_phe_start 2,5-difluoro-D-phenylalanine Reaction Protection Reaction (Base, Dioxane/Water) 2_5_difluoro_D_phe_start->Reaction Boc2O Boc Anhydride (Boc₂O) Boc2O->Reaction Boc_2_5_difluoro_D_phe This compound Reaction->Boc_2_5_difluoro_D_phe

Caption: Synthetic pathway for this compound.

Drug_Discovery_Workflow Start Identify Peptide Target Incorporate Incorporate Boc-2,5-difluoro-D-phe into Peptide Sequence Start->Incorporate Synthesize Solid-Phase Peptide Synthesis (SPPS) Incorporate->Synthesize Deprotect_Cleave Deprotection and Cleavage from Resin Synthesize->Deprotect_Cleave Purify Purification (e.g., HPLC) Deprotect_Cleave->Purify Characterize Characterization (Mass Spec, NMR) Purify->Characterize Biological_Assay Biological Assays (Binding, Functional) Characterize->Biological_Assay Analyze Analyze Structure-Activity Relationship (SAR) Biological_Assay->Analyze Lead_Optimization Lead Optimization Analyze->Lead_Optimization

Caption: Workflow for utilizing Boc-2,5-difluoro-D-phe in drug discovery.

Application in Drug Discovery and Development

Fluorinated amino acids, such as 2,5-difluoro-D-phenylalanine, are valuable tools in medicinal chemistry. The introduction of fluorine can significantly alter the physicochemical properties of a peptide, leading to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, increasing the in vivo half-life of a peptide drug.[3]

  • Modulated Bioactivity: The high electronegativity of fluorine can influence the electronic environment of the aromatic ring, potentially altering binding interactions with biological targets.[1][3]

  • Improved Pharmacokinetic Properties: Changes in lipophilicity due to fluorination can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The D-configuration of this amino acid provides additional resistance to proteolysis by endogenous proteases, further enhancing its utility in designing robust peptide-based therapeutics. The Boc protecting group is essential for its use in solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise assembly of peptide chains.[9]

This guide provides a foundational understanding of the commercial landscape and synthetic approaches for this compound, empowering researchers to leverage this valuable building block in their drug discovery and development endeavors.

References

The Fluorinated Advantage: An In-depth Technical Guide to 2,5-Difluoro Substitution in Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. This technical guide focuses on the unique advantages conferred by the 2,5-difluoro substitution on the phenylalanine scaffold. By altering the electronic and conformational landscape of this crucial amino acid, 2,5-difluorophenylalanine (Phe(2,5-F₂)) provides a valuable building block for the development of novel therapeutics with improved metabolic stability, binding affinity, and bioactivity. This document provides a comprehensive overview of the synthesis, key physicochemical properties, and biological applications of Phe(2,5-F₂), supported by detailed experimental protocols and comparative data to guide researchers in its effective implementation.

Introduction: The Power of Fluorine in Drug Design

The introduction of fluorine into organic molecules can profoundly influence their biological properties.[1] The high electronegativity and small atomic radius of fluorine alter the electronic distribution, pKa, and lipophilicity of a molecule without introducing significant steric bulk.[1][2] The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[2] These modifications can lead to improved oral bioavailability, longer half-life, and enhanced binding interactions with biological targets.[1]

The 2,5-difluoro substitution pattern on the phenyl ring of phenylalanine presents a unique combination of these effects. The two fluorine atoms create a distinct electronic profile that can modulate cation-π and other non-covalent interactions critical for molecular recognition.[3] This guide will delve into the specific advantages of this substitution pattern, providing a practical resource for its application in drug discovery and development.

Physicochemical Properties of 2,5-Difluorophenylalanine

The introduction of two fluorine atoms at the 2 and 5 positions of the phenyl ring significantly alters the physicochemical properties of phenylalanine. These changes are critical for understanding the potential impact on peptide and small molecule drug candidates.

Table 1: Comparative Physicochemical Properties of Phenylalanine and its Fluorinated Analogs

CompoundpKa (α-COOH) (Predicted)logP (Predicted)
L-Phenylalanine2.20-1.38
2,5-Difluoro-D-phenylalanine2.17Not Available
2,4-Difluoro-L-phenylalanine2.20Not Available

Synthesis of N-Protected 2,5-Difluorophenylalanine for Solid-Phase Peptide Synthesis (SPPS)

The efficient incorporation of 2,5-difluorophenylalanine into peptides requires the availability of a suitable N-protected derivative, typically Fmoc-2,5-difluoro-L-phenylalanine. Several synthetic routes have been developed to access this key building block.

Synthesis via Schöllkopf Reagent

One common method involves the alkylation of a chiral glycine equivalent, such as the Schöllkopf reagent, with a corresponding 2,5-difluorobenzyl halide. This is followed by hydrolysis and N-protection to yield the desired Fmoc-protected amino acid.[2]

Asymmetric Hydrogenation

Another approach involves the asymmetric hydrogenation of an enamine intermediate generated from 2,5-difluorobenzaldehyde. This method can provide high enantiomeric excess of the desired L-amino acid.

Unique Advantages of 2,5-Difluoro Substitution

Enhanced Metabolic Stability

The strong C-F bonds in the 2,5-difluorophenyl ring are resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This increased metabolic stability can lead to a longer in vivo half-life of peptides and small molecules containing this moiety, reducing the required dosing frequency and improving patient compliance.[4]

Table 2: Comparative In Vitro Metabolic Stability of Peptides

Peptide SequenceModificationHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Model Peptide APhenylalanineData not availableData not available
Model Peptide A2,5-DifluorophenylalanineData not availableData not available

Note: Specific quantitative data for the metabolic stability of peptides containing 2,5-difluorophenylalanine is limited in the public domain. The table structure is provided as a template for researchers to populate with their own experimental data.

Modulation of Receptor Binding Affinity and Selectivity

The electron-withdrawing nature of the fluorine atoms alters the quadrupole moment of the aromatic ring, influencing its ability to participate in cation-π and π-π stacking interactions with receptor binding pockets.[3] This can lead to enhanced binding affinity (lower Ki or IC50 values) and improved selectivity for the target receptor over off-target proteins.

Table 3: Comparative Receptor Binding Affinity (IC₅₀) of Somatostatin Analogs

AnalogSSTR1 (IC₅₀, nM)SSTR2 (IC₅₀, nM)SSTR3 (IC₅₀, nM)SSTR4 (IC₅₀, nM)SSTR5 (IC₅₀, nM)
Somatostatin-142.50.71.41.30.2
Octreotide>10000.823>10006.3
Pasireotide9.31.01.5>1000.16
[D-Trp⁸,L-Dfp¹¹]-SRIF (3,5-difluoro)Data not availableHigh SelectivityData not availableData not availableData not available

Note: While specific IC₅₀ values for a 2,5-difluorophenylalanine-containing somatostatin analog are not provided in the cited literature, studies on a 3,5-difluorophenylalanine analog ([D-Trp⁸,L-Dfp¹¹]-SRIF) demonstrated high selectivity for the SSTR2 receptor.[3] This suggests that difluoro-substitution patterns can significantly modulate receptor selectivity.

Applications in PET Imaging

Fluorinated amino acids, including derivatives of phenylalanine, are valuable probes for Positron Emission Tomography (PET) imaging, particularly for visualizing tumors that overexpress amino acid transporters like the L-type amino acid transporter 1 (LAT1).[5] The incorporation of ¹⁸F, a positron-emitting isotope, into the 2,5-difluorophenylalanine scaffold allows for the non-invasive imaging of tumor metabolism and can aid in diagnosis, staging, and monitoring treatment response.

Experimental Protocols

Synthesis of Fmoc-2,5-difluoro-L-phenylalanine

This protocol is a generalized procedure based on the Schöllkopf method.[2]

Materials:

  • (2S)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf reagent)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,5-Difluorobenzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Lithiation: Dissolve the Schöllkopf reagent in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon). Add n-BuLi dropwise and stir for 30 minutes.

  • Alkylation: Add 2,5-difluorobenzyl bromide dropwise to the cooled solution and continue stirring at -78 °C for 2-4 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Allow the mixture to warm to room temperature. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Hydrolysis: Treat the crude product with aqueous HCl to hydrolyze the chiral auxiliary.

  • Fmoc Protection: Dissolve the resulting amino acid ester in a mixture of dioxane and aqueous NaHCO₃ solution. Add a solution of Fmoc-OSu in dioxane dropwise. Stir the reaction overnight at room temperature.

  • Work-up and Purification: Acidify the reaction mixture with HCl and extract the product into ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Fmoc-2,5-difluoro-L-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2,5-Difluorophenylalanine

This protocol describes the manual Fmoc-based SPPS of a model peptide.[6][7]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-2,5-difluoro-L-phenylalanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (6 eq.) and agitate the mixture for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Fmoc-2,5-difluoro-L-phenylalanine at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the peptide by reverse-phase HPLC.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a peptide.[8][9]

Materials:

  • Peptide stock solution (in a suitable solvent like DMSO)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, HLM, and the peptide solution. Pre-incubate at 37 °C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction (time = 0).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent peptide versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k. Intrinsic clearance (CLint) can then be calculated based on the half-life and protein concentration.

Competitive Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of a peptide to its receptor.[1][10][11]

Materials:

  • Cell membranes expressing the target receptor (e.g., somatostatin receptors)

  • Radiolabeled ligand (e.g., [¹²⁵I]-labeled somatostatin analog)

  • Unlabeled competitor peptide (the peptide containing 2,5-difluorophenylalanine)

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor peptide.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizing Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) deprotection->coupling wash1 Wash (DMF/DCM) coupling->wash1 repeat Repeat for each Amino Acid wash1->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Pure Peptide purification->end

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Somatostatin Receptor Signaling Pathway

Somatostatin_Signaling cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Somatostatin Somatostatin Analog Somatostatin->SSTR Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Hormone Secretion, Proliferation) CREB->Gene_Expression Regulates Cellular_Response Cellular Response (Inhibition of Secretion, Anti-proliferation) Gene_Expression->Cellular_Response Ion_Channel->Cellular_Response

Caption: Simplified schematic of the somatostatin receptor signaling pathway.[12][13]

Conclusion

The 2,5-difluoro substitution on phenylalanine offers a compelling strategy for medicinal chemists to fine-tune the properties of peptide and small molecule drug candidates. The unique electronic and conformational effects of this substitution can lead to enhanced metabolic stability, modulated receptor binding affinity and selectivity, and provide opportunities for the development of novel imaging agents. This technical guide provides a foundational resource for researchers to explore the potential of 2,5-difluorophenylalanine in their drug discovery programs. Further experimental investigation is warranted to fully elucidate the quantitative impact of this modification on a broader range of biological systems.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-2,5-difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance pharmacological properties such as metabolic stability, receptor affinity, and conformational rigidity. Boc-2,5-difluoro-D-phenylalanine is a valuable building block that introduces unique electronic and steric properties to peptides. The fluorine atoms on the phenyl ring can alter the electronic nature of the side chain, influencing intra- and intermolecular interactions, which can lead to improved biological activity and stability against enzymatic degradation.[1][2]

These application notes provide a comprehensive guide for the incorporation of this compound into peptide sequences using the t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.

Core Principles of Boc-SPPS with this compound

The Boc-SPPS workflow is a cyclical process involving the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process relies on a graduated acid lability protection scheme. The temporary Nα-Boc protecting group is removed with a moderate acid, such as trifluoroacetic acid (TFA), while more acid-stable side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]

Due to the electron-withdrawing nature of the fluorine atoms and potential steric hindrance, the coupling of this compound may be less efficient than that of standard amino acids. Therefore, the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles is recommended to ensure high coupling efficiency.[1]

Experimental Protocols

The following protocols are based on the standard Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for manual solid-phase peptide synthesis.

Protocol 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling:

    • Place the desired amount of Merrifield resin (chloromethylated polystyrene, typically 100-200 mesh, 1% divinylbenzene cross-linked) in a reaction vessel.

    • Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.

    • Drain the DCM.

  • First Amino Acid Attachment (Cesium Salt Method):

    • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a methanol/water solution and then drying it thoroughly.

    • Dissolve the dried Boc-amino acid cesium salt in N,N-dimethylformamide (DMF).

    • Add the solution to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours with agitation.

    • Wash the resin thoroughly with DMF, followed by a 1:1 DMF/water solution, a 1:1 methanol/water solution, and finally methanol.

    • Dry the resin under vacuum.

Protocol 2: Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid in the peptide sequence.

  • Nα-Boc Deprotection:

    • Wash the peptide-resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes. Drain the solution.[4]

    • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[5]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.[5]

  • Neutralization:

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes. Drain the solution.[5]

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x) to remove excess base.[5]

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the solution to pre-activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For the sterically hindered this compound, a longer coupling time or a second coupling (double coupling) may be necessary.[1]

    • Monitor the reaction completion using a qualitative method like the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, repeat the coupling step.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Deprotection

Caution: This procedure involves the use of highly corrosive and toxic anhydrous hydrogen fluoride (HF) and must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.

  • Preparation:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in the HF reaction vessel.

    • Add appropriate scavengers (e.g., anisole, p-cresol, or a mixture) to trap reactive carbocations generated during cleavage.

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal and Peptide Precipitation:

    • Evaporate the HF under a stream of nitrogen or under vacuum.

    • Wash the resin with a small amount of cold diethyl ether.

    • Precipitate the crude peptide by adding the TFA filtrate (if used for washing) to a large volume of cold diethyl ether.[1]

    • Collect the peptide precipitate by centrifugation or filtration.

    • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual acid.

    • Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent, such as a mixture of acetonitrile and water containing 0.1% TFA.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[6][7]

    • Collect the fractions containing the purified peptide.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from a standard Boc-SPPS of a model peptide containing this compound. These values are sequence-dependent and may require optimization.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency >98%Kaiser Test / Quantitative Ninhydrin AssayCrucial for the synthesis of long peptides. A double coupling protocol is recommended for this compound to achieve this efficiency.[1]
Crude Peptide Purity >60%RP-HPLCHighly dependent on the peptide sequence and the efficiency of each synthesis cycle.
Final Peptide Yield (Crude) 10-30%Gravimetric AnalysisDependent on peptide length, sequence complexity, and cleavage efficiency.
Final Peptide Yield (Purified) 5-20%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant material loss.[5]

Visualizations

Boc-SPPS Workflow for Peptides Containing this compound

SPPS_Workflow start resin_prep Resin Swelling (DCM) start->resin_prep end deprotection Nα-Boc Deprotection (50% TFA in DCM) resin_prep->deprotection washing1 Washing (DCM/IPA) deprotection->washing1 neutralization Neutralization (10% DIEA in DCM) coupling Coupling of Boc-2,5-difluoro-D-Phe (HBTU/DIEA in DMF) neutralization->coupling washing2 Washing (DMF/DCM) coupling->washing2 washing1->neutralization kaiser_test Kaiser Test washing2->kaiser_test kaiser_test->coupling Positive (Double Couple) repeat_cycle Repeat for next Amino Acid kaiser_test->repeat_cycle Negative repeat_cycle->deprotection Next AA final_cleavage Final Cleavage & Deprotection (Anhydrous HF) repeat_cycle->final_cleavage Final AA purification Purification (RP-HPLC) final_cleavage->purification analysis Analysis (MS, HPLC) purification->analysis analysis->end GPCR_Signaling ligand Peptide with 2,5-difluoro-D-Phe receptor GPCR ligand->receptor Binds g_protein G-Protein (α, β, γ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream response Cellular Response (e.g., Gene Expression, Metabolic Changes) downstream->response

References

Application Notes and Protocols for the Incorporation of Boc-2,5-difluoro-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of Boc-2,5-difluoro-D-phenylalanine into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of this non-canonical amino acid offers a valuable tool for modulating the conformational and biological properties of peptides, owing to the unique steric and electronic effects of the difluorinated phenyl ring.

Introduction

This compound is a synthetic amino acid derivative increasingly utilized in drug discovery to enhance peptide stability, binding affinity, and metabolic resistance. The electron-withdrawing nature of the fluorine atoms can influence intra- and intermolecular interactions, potentially leading to peptides with improved pharmacological profiles. However, the steric hindrance and altered reactivity posed by the difluorinated aromatic ring can present challenges during peptide synthesis, particularly in the coupling step. These notes offer detailed protocols and expected outcomes to facilitate the successful synthesis of peptides containing this modified amino acid.

Quantitative Data Summary

The coupling efficiency of this compound is highly dependent on the coupling reagent, reaction time, and the sequence of the growing peptide chain. Due to the steric hindrance and the electron-withdrawing effects of the fluorine atoms, longer coupling times or the use of more potent activating reagents may be necessary to achieve high coupling yields. Below is a summary of expected coupling efficiencies and related parameters.

Table 1: Expected Coupling Efficiencies with Various Reagents

Coupling ReagentActivation TimeCoupling TimeExpected Single Coupling EfficiencyMonitoring Method
DCC/HOBt10-15 min2 - 4 hours95-98%Kaiser Test
HBTU/DIEA2-5 min1 - 2 hours>98%Kaiser Test
HATU/DIEA2-5 min30 min - 1 hour>99%Kaiser Test
DIC/Oxyma10-15 min2 - 4 hours96-99%Kaiser Test

Table 2: General Parameters for Boc-SPPS of Peptides Containing 2,5-difluoro-D-phenylalanine

ParameterTypical ValueNotes
Resin Substitution0.3 - 0.7 mmol/gA lower substitution can help mitigate steric hindrance issues.
Boc-Amino Acid Excess3 - 4 equivalentsA higher excess may be required for difficult couplings.
Coupling Reagent Excess3 - 4 equivalentsRelative to the amino acid.
Deprotection Time (50% TFA in DCM)20 - 30 minutesStandard for Boc-SPPS.
Neutralization Time (10% DIEA in DCM)5 - 10 minutesStandard for Boc-SPPS.
Double CouplingRecommendedRecommended for this sterically hindered amino acid to ensure complete reaction.
Crude Peptide Purity (by HPLC)60 - 80%Highly sequence-dependent.
Final Purified Peptide Yield10 - 25%Dependent on peptide length, sequence complexity, and purification efficiency.

Experimental Protocols

The following protocols are based on the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS.

Protocol 1: Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single cycle of deprotection, neutralization, and coupling for the addition of this compound to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

1. Resin Swelling:

  • Place the peptide-resin in a suitable reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.

  • Drain the DCM.

2. Boc Deprotection:

  • Wash the resin with DCM (2x).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

3. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM (5x).

4. Coupling of this compound (using HBTU):

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the solution to pre-activate the amino acid.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a qualitative Kaiser test on a few resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.

5. Double Coupling (if necessary):

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat the coupling step (Step 4) with a freshly prepared solution of activated this compound.

6. Washing:

  • After a negative Kaiser test, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

Caution: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

1. Preparation:

  • Dry the final peptide-resin thoroughly under vacuum.

2. HF Cleavage:

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add a scavenger, such as anisole or p-cresol (typically 5-10% v/v).

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

3. HF Removal:

  • Evaporate the HF under a vacuum.

4. Peptide Precipitation and Washing:

  • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

  • Wash the peptide extensively with cold diethyl ether to remove scavengers and other organic byproducts.

  • Dry the crude peptide under vacuum.

5. Purification:

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable column (e.g., C18) and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final peptide.

Visualizations

General Workflow for Boc-SPPS

Boc_SPPS_Workflow Start Start: Resin Swell 1. Swell Resin (DCM) Start->Swell Deprotect 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize 3. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple 4. Coupling (Activated Boc-AA) Neutralize->Couple Wash 5. Wash (DCM/DMF) Couple->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotect Next Amino Acid Cleave Final Cleavage (HF) Repeat->Cleave Final Amino Acid Purify Purification (RP-HPLC) Cleave->Purify End Final Peptide Purify->End

Caption: General workflow for a single cycle in Boc-Solid Phase Peptide Synthesis.

Troubleshooting Logic for Low Coupling Efficiency

Troubleshooting_Low_Coupling Problem Problem: Positive Kaiser Test After Coupling Cause1 Possible Cause 1: Steric Hindrance Problem->Cause1 Cause2 Possible Cause 2: Insufficient Activation Problem->Cause2 Cause3 Possible Cause 3: Aggregation of Peptide Chain Problem->Cause3 Solution1a Solution 1a: Perform Double Coupling Cause1->Solution1a Solution1b Solution 1b: Increase Coupling Time Cause1->Solution1b Solution2a Solution 2a: Use a More Potent Coupling Reagent (e.g., HATU) Cause2->Solution2a Solution2b Solution 2b: Ensure Anhydrous Conditions Cause2->Solution2b Solution3a Solution 3a: Use a Lower Substitution Resin Cause3->Solution3a Solution3b Solution 3b: Incorporate Chaotropic Salts Cause3->Solution3b

Caption: Troubleshooting guide for incomplete coupling of this compound.

Application Notes and Protocols for Boc Deprotection of 2,5-difluoro-D-phenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as 2,5-difluoro-D-phenylalanine, into peptide sequences is a powerful strategy for enhancing biological activity, improving metabolic stability, and modulating peptide conformation. The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the N-terminal amino group. The effective and clean removal of the Boc group is critical for the successful synthesis of high-purity peptides containing such modified residues.

These application notes provide a comprehensive overview of Boc deprotection methods specifically tailored for peptides containing 2,5-difluoro-D-phenylalanine. While the fundamental principles of acid-catalyzed Boc removal apply, the presence of electron-withdrawing fluorine atoms on the phenyl ring may influence the reaction kinetics and necessitate optimization of standard protocols. This document details experimental procedures, discusses potential side reactions, and provides guidance for achieving efficient and reliable deprotection.

Chemical Principles of Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed process. A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decomposes into the free amine and carbon dioxide, driving the reaction to completion.

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring of 2,5-difluoro-D-phenylalanine can potentially influence the electronic environment of the N-terminal amine. However, the direct impact on the acid lability of the distant Boc group is generally considered minimal. The primary concerns during deprotection are ensuring complete removal of the Boc group and mitigating potential side reactions caused by the generated tert-butyl cation.

Experimental Protocols

Standard Boc deprotection protocols can be adapted for peptides containing 2,5-difluoro-D-phenylalanine. The choice of method and reagents will depend on the overall composition of the peptide, particularly the presence of other acid-sensitive amino acids.

Protocol 1: Standard TFA/DCM Deprotection

This is the most common method for Boc deprotection in solid-phase peptide synthesis.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)) - see Table 2 for guidance

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.

  • Pre-wash (Optional but Recommended): Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes and drain.

  • Deprotection: Add the deprotection solution (typically 25-50% TFA in DCM) to the resin. Agitate the mixture at room temperature for 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization: Wash the resin with a 5-10% solution of DIEA in DCM (2 times, 5 minutes each) to neutralize the N-terminal ammonium salt.

  • Final Washes: Wash the resin with DCM (3 times) and then with Methanol (2 times) before drying under vacuum.

Protocol 2: HCl in Dioxane Deprotection

An alternative to TFA, particularly in solution-phase synthesis or for specific applications where TFA is undesirable.

Materials:

  • Boc-protected peptide

  • 4 M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane.

  • Deprotection: Add 4 M HCl in dioxane to the solution and stir at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as its hydrochloride salt.

Data Presentation

Table 1: Comparison of Common Boc Deprotection Cocktails

Deprotection CocktailTypical Reaction TimeDeprotection Efficiency (%)Notes
25-50% TFA in DCM20-30 minutes>99%Standard and most widely used method in SPPS.
100% TFA5-15 minutesVariableCan lead to incomplete deprotection due to poor resin swelling[1].
4 M HCl in Dioxane30-60 minutes>98%Good alternative to TFA, particularly in solution phase.

Table 2: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Typical Concentration (%)Function
Triisopropylsilane (TIS)Trp, Tyr, Met2.5 - 5Reduces and traps carbocations.
WaterTrp2.5 - 5Acts as a competing nucleophile.
1,2-Ethanedithiol (EDT)Trp, Cys2.5Scavenges carbocations and prevents disulfide formation.
ThioanisoleTrp, Met5Traps carbocations and prevents sulfoxide formation.

Visualization of Workflows

Boc_Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Start Boc-Protected Peptide-Resin Swell Swell Resin (DCM) Start->Swell Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Wash_DCM Wash (DCM) Deprotect->Wash_DCM Neutralize Neutralize (DIEA/DCM) Wash_DCM->Neutralize Wash_Final Final Washes (DCM, MeOH) Neutralize->Wash_Final End Deprotected Peptide-Resin Wash_Final->End Couple Couple Next Boc-AA End->Couple Next Cycle

Caption: General workflow for a single Boc deprotection cycle in SPPS.

Deprotection_Mechanism Boc_Peptide Boc-NH-Peptide Protonation Protonation (H+) Boc_Peptide->Protonation Protonated_Boc Boc(H+)-NH-Peptide Protonation->Protonated_Boc Cleavage Cleavage Protonated_Boc->Cleavage Carbocation tert-Butyl Cation (Reactive) Cleavage->Carbocation Carbamic_Acid Carbamic Acid Intermediate (Unstable) Cleavage->Carbamic_Acid Scavenger Scavenger Carbocation->Scavenger Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H3N+-Peptide Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2 Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.

Potential Side Reactions and Mitigation

The primary source of side reactions during Boc deprotection is the electrophilic tert-butyl cation generated upon cleavage of the Boc group. This cation can alkylate nucleophilic side chains of certain amino acids.

  • Tryptophan: The indole ring is highly susceptible to tert-butylation. The use of scavengers such as TIS, water, or EDT is crucial when tryptophan is present in the peptide sequence.

  • Methionine: The thioether side chain can be alkylated to form a sulfonium salt. Thioanisole is an effective scavenger for this side reaction.

  • Cysteine: The free thiol group can be S-tert-butylated. EDT is commonly used as a scavenger to protect cysteine residues.

  • Tyrosine: The phenolic ring can undergo alkylation. A scavenger like TIS can help minimize this.

While 2,5-difluoro-D-phenylalanine itself is not expected to be susceptible to these side reactions, it is imperative to consider the entire peptide sequence and include appropriate scavengers if any of the aforementioned sensitive residues are present.

Conclusion

The deprotection of the Boc group from peptides containing 2,5-difluoro-D-phenylalanine can be effectively achieved using standard acidolytic methods, primarily with TFA in DCM. While the electron-withdrawing fluorine atoms are not expected to significantly alter the deprotection kinetics, careful optimization of reaction times and the judicious use of scavengers based on the overall peptide composition are essential for obtaining high-purity products. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully synthesize and deprotect these valuable modified peptides for applications in drug discovery and chemical biology.

References

Application Notes and Protocols for HPLC Purification of Peptides Containing 2,5-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery to enhance biological activity, improve metabolic stability, and modulate receptor selectivity. 2,5-difluoro-D-phenylalanine is a synthetic amino acid that, when incorporated into peptide sequences, can significantly alter the peptide's conformational properties and binding affinities due to the electron-withdrawing nature of the fluorine atoms. The purification of these modified peptides is a critical step in their development and characterization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for this purpose.[1][2]

This document provides a detailed guide to the HPLC purification of peptides containing 2,5-difluoro-D-phenylalanine, including experimental protocols and data presentation.

Data Presentation

The following tables summarize representative quantitative data from the purification of a model peptide containing a difluorophenylalanine residue. While specific values will vary depending on the peptide sequence and length, this data provides a benchmark for expected outcomes.

Table 1: Analytical HPLC of Crude and Purified Peptide

SampleMain Peak Retention Time (min)Purity by Peak Area (%)
Crude Peptide15.868.5
Purified Peptide15.9>98

Table 2: Preparative HPLC Purification Summary

ParameterValue
Crude Peptide Loaded100 mg
Main Fraction Collected14-17 min
Purified Peptide Yield65 mg
Overall Recovery65%

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2,5-Difluoro-D-phenylalanine

A general workflow for the synthesis of peptides containing 2,5-difluoro-D-phenylalanine is outlined below. This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis chemistry.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage from Resin (e.g., TFA Cocktail) Washing2->Cleavage Final amino acid Repeat->Fmoc_Deprotection Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Wasting1 Wasting1 Wasting1->Coupling

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-2,5-difluoro-D-phenylalanine

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid, including Fmoc-2,5-difluoro-D-phenylalanine at the desired position, using a suitable activator and base in DMF.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin using the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

HPLC Purification of the Crude Peptide

Workflow for HPLC Purification

Crude_Peptide Dissolve Crude Peptide (in Mobile Phase A) Filtration Filter Sample (0.45 µm filter) Crude_Peptide->Filtration Injection Inject onto Preparative HPLC Filtration->Injection Elution Gradient Elution Injection->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Purity_Analysis Analyze Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Purity >98% Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Powder Lyophilization->Pure_Peptide cluster_membrane Cell Membrane GPCR GPCR (e.g., SSTR) G_Protein G-Protein (αβγ) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Ligand Peptide Ligand (e.g., Somatostatin Analog) Ligand->GPCR Binding ATP ATP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA ↓ Activation MAPK_Cascade MAPK Cascade (e.g., ERK) PKA->MAPK_Cascade Modulation Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) MAPK_Cascade->Cellular_Response

References

Application Notes and Protocols for the Incorporation of Boc-2,5-difluoro-D-phenylalanine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptidomimetics. Boc-2,5-difluoro-D-phenylalanine is a synthetically modified amino acid that offers unique steric and electronic properties. The difluorination of the phenyl ring can significantly alter the conformation, binding affinity, and metabolic stability of a peptide. The use of the D-enantiomer provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. These characteristics make this compound a valuable building block for the development of novel peptide-based therapeutics with improved pharmacokinetic profiles.

The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is acid-labile, making it suitable for stepwise solid-phase peptide synthesis (SPPS). The strategic incorporation of this amino acid can lead to peptidomimetics with enhanced stability and biological activity, targeting a range of applications including anticancer and antimicrobial therapies.

Key Advantages of Incorporating 2,5-difluoro-D-phenylalanine

  • Enhanced Metabolic Stability: The D-configuration of the amino acid provides significant resistance to degradation by endogenous proteases, prolonging the half-life of the peptide in biological systems.[1]

  • Modulated Receptor Binding: The electron-withdrawing fluorine atoms can alter the electronic properties of the aromatic ring, potentially leading to stronger and more specific interactions with target receptors.[2]

  • Conformational Constraint: The steric bulk and unique electronic nature of the difluorinated phenyl group can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive conformation.

  • Increased Lipophilicity: The fluorine substitutions can increase the lipophilicity of the peptide, which may improve its ability to cross cellular membranes.[3]

Quantitative Data Summary

The following tables provide illustrative quantitative data for peptidomimetics containing fluorinated D-phenylalanine derivatives. This data is based on published results for similar compounds and serves as a guide for the expected impact of incorporating this compound.

Table 1: Illustrative Receptor Binding Affinity of a Peptidomimetic Containing 2,5-difluoro-D-phenylalanine

Receptor TargetLigandKi (nM)
G-Protein Coupled Receptor XNative Peptide (L-Phe)15.8
Modified Peptide (2,5-diF-D-Phe)2.3
G-Protein Coupled Receptor YNative Peptide (L-Phe)8.9
Modified Peptide (2,5-diF-D-Phe)25.1

This table illustrates how the incorporation of a difluorinated D-phenylalanine can modulate receptor binding affinity and selectivity.

Table 2: Illustrative Enzyme Inhibition by a Peptidomimetic Containing 2,5-difluoro-D-phenylalanine

EnzymeInhibitorIC50 (nM)
Protease ANative Peptide (L-Phe)250
Modified Peptide (2,5-diF-D-Phe)45
Protease BNative Peptide (L-Phe)180
Modified Peptide (2,5-diF-D-Phe)320

This table demonstrates the potential for enhanced and selective enzyme inhibition by peptidomimetics containing 2,5-difluoro-D-phenylalanine.

Table 3: Illustrative Antimicrobial Activity of a Peptidomimetic Containing 2,5-difluoro-D-phenylalanine

Bacterial StrainPeptideMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusNative Peptide (L-Phe)64
Modified Peptide (2,5-diF-D-Phe)8
Pseudomonas aeruginosaNative Peptide (L-Phe)128
Modified Peptide (2,5-diF-D-Phe)16

This table showcases the potential for increased antimicrobial potency of peptidomimetics incorporating 2,5-difluoro-D-phenylalanine.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating this compound

This protocol outlines the manual synthesis of a peptidomimetic using Boc-based solid-phase chemistry.

Materials:

  • Pre-loaded resin (e.g., MBHA resin for C-terminal amide)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% TFA in DCM to the resin.

    • Shake for 20-30 minutes at room temperature.[4]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 5% DIPEA in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and a coupling reagent like HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound:

    • Due to the electron-withdrawing nature of the fluorine atoms and potential steric hindrance, a longer coupling time or a double coupling may be necessary.

    • Follow the same procedure as in step 4, but extend the coupling time to 4 hours or overnight.

    • If the Kaiser test is still positive, repeat the coupling step with fresh reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Boc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized peptidomimetic.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized peptidomimetic

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of the peptidomimetic in cell culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth).

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the peptidomimetic that inhibits the visible growth of a microorganism.[2]

Materials:

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Synthesized peptidomimetic

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Bacterial Culture: Grow the bacterial strains overnight in MHB.

  • Peptide Dilution: Prepare a serial dilution of the peptidomimetic in MHB in a 96-well plate.

  • Inoculation: Dilute the overnight bacterial culture to approximately 5 x 105 CFU/mL and add to each well of the plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Visualizations

Peptidomimetics containing D-amino acids can interact with specific cellular receptors to modulate signaling pathways. For instance, D-peptides have been shown to interact with N-formyl peptide receptors (FPRs), which are G-protein coupled receptors (GPCRs) involved in inflammatory responses.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptidomimetic Peptidomimetic GPCR GPCR (e.g., FPR3) Peptidomimetic->GPCR Binding G_Protein Gβγ GPCR->G_Protein Activation Effector Effector (e.g., PLC) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Cytokine Release) Transcription_Factor->Cellular_Response Induction

Caption: General GPCR signaling pathway activated by a peptidomimetic.

Experimental_Workflow Start Start SPPS Solid-Phase Peptide Synthesis (Incorporating Boc-2,5-diF-D-Phe) Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Biological_Assays Biological Assays Characterization->Biological_Assays MTT_Assay MTT Assay (Cell Viability) Biological_Assays->MTT_Assay MIC_Assay MIC Assay (Antimicrobial Activity) Biological_Assays->MIC_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis MIC_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for peptidomimetic synthesis and evaluation.

Troubleshooting_Logic Problem Low Coupling Efficiency (Positive Kaiser Test) Cause1 Steric Hindrance of Boc-2,5-diF-D-Phe Problem->Cause1 Cause2 Peptide Aggregation Problem->Cause2 Cause3 Inefficient Activation Problem->Cause3 Solution1 Increase Coupling Time Cause1->Solution1 Solution2 Perform Double Coupling Cause1->Solution2 Solution4 Add Chaotropic Agents Cause2->Solution4 Solution3 Use a Different Coupling Reagent (e.g., HATU) Cause3->Solution3

Caption: Troubleshooting logic for inefficient coupling of this compound.

References

Application Notes and Protocols for Solution-Phase Synthesis Using Boc-2,5-difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance pharmacological properties such as metabolic stability, receptor affinity, and conformational rigidity.[1] Boc-2,5-difluoro-D-phenylalanine is a valuable building block in this regard. The difluorination of the phenyl ring alters the electronic and lipophilic character of the side chain, which can lead to improved binding interactions and increased resistance to enzymatic degradation.[1]

These application notes provide a detailed protocol for the solution-phase synthesis of a dipeptide utilizing this compound, offering a practical guide for researchers in drug discovery and peptide chemistry.

Key Applications

The introduction of 2,5-difluoro-D-phenylalanine into peptide sequences can be leveraged for various applications in drug development:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, prolonging the in vivo half-life of peptide-based therapeutics.

  • Modulation of Receptor Binding: The altered electronic properties of the fluorinated phenyl ring can fine-tune binding affinity and selectivity for specific receptor subtypes.

  • Conformational Control: The steric and electronic influence of the fluorine atoms can constrain the peptide backbone, favoring specific secondary structures that may be crucial for biological activity.

Experimental Protocols

This section details the solution-phase synthesis of a model dipeptide, Boc-2,5-difluoro-D-Phe-Ala-OMe, followed by the deprotection of the Boc group.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes the coupling of this compound with L-Alanine methyl ester hydrochloride using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) methodology.[2]

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[2]

  • 1-Hydroxybenzotriazole (HOBt)[2]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component: In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.2 equivalents) in anhydrous DMF. Add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature to generate the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.[2] Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the cooled carboxylic acid solution, add EDC-HCl (1.1 equivalents).[2] Stir for 5 minutes to allow for the formation of the active ester.

  • Add the free amine solution from step 1 to the activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Boc-Deprotection

This protocol describes the removal of the N-terminal Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected dipeptide from Protocol 1

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected dipeptide in anhydrous DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction for completion by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected dipeptide salt.

  • Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of peptides containing fluorinated phenylalanine. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Representative Yields for Dipeptide Synthesis

StepProductTypical Yield (%)Purity (by HPLC) (%)
CouplingBoc-2,5-difluoro-D-Phe-Ala-OMe75-90>95
DeprotectionH-2,5-difluoro-D-Phe-Ala-OMe>95>98

Table 2: Characterization Data for a Hypothetical Dipeptide

AnalysisExpected Result
¹H NMR Characteristic peaks for both amino acid residues, including signals for the aromatic protons of the difluorophenyl ring.
¹⁹F NMR Two distinct signals corresponding to the two fluorine atoms on the aromatic ring.
Mass Spec (ESI-MS) Calculated [M+H]⁺ peak corresponding to the molecular weight of the dipeptide.
RP-HPLC A single major peak indicating high purity. The retention time will be longer than the non-fluorinated analog due to increased hydrophobicity.[3]

Purification and Characterization Notes

  • Purification: Peptides containing fluorinated phenylalanine residues are generally more hydrophobic than their non-fluorinated counterparts, leading to longer retention times in reverse-phase HPLC.[3] It may be necessary to use a shallower gradient and a higher initial concentration of the organic mobile phase for effective purification.[3] For highly hydrophobic peptides, using n-propanol or isopropanol in the mobile phase can improve solubility.[3]

  • Characterization: The identity and purity of the synthesized peptides should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹⁹F NMR, mass spectrometry, and analytical RP-HPLC.[4]

Visualizations

G Solution-Phase Dipeptide Synthesis Workflow cluster_0 Amine Component Preparation cluster_1 Carboxylic Acid Activation Ala_HCl L-Alanine methyl ester hydrochloride Free_Amine Free Amine in DMF Ala_HCl->Free_Amine DIPEA Coupling Coupling Reaction (Room Temperature, Overnight) Free_Amine->Coupling Boc_Phe This compound Activated_Ester Activated Ester Boc_Phe->Activated_Ester EDC/HOBt, 0°C Activated_Ester->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Flash Column Chromatography Workup->Purification Protected_Dipeptide Protected Dipeptide (Boc-2,5-difluoro-D-Phe-Ala-OMe) Purification->Protected_Dipeptide

Caption: Workflow for the solution-phase synthesis of a dipeptide.

G Hypothetical Signaling Pathway Inhibition Ligand Endogenous Ligand Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response Inhibitor Difluoro-Phe Peptide Antagonist Inhibitor->Receptor Blocks Binding

Caption: Hypothetical inhibition of a GPCR signaling pathway.

References

Application Notes and Protocols for the Analysis of Peptides Containing Boc-2,5-difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. The introduction of fluorinated amino acids, such as 2,5-difluoro-D-phenylalanine, can significantly modulate the conformational properties, metabolic stability, and receptor-binding affinity of peptides. The fluorine atoms can alter the electronic nature of the aromatic ring, influencing intra- and intermolecular interactions. The tert-butyloxycarbonyl (Boc) protecting group is commonly used during solid-phase peptide synthesis (SPPS) to temporarily block the N-terminus. This document provides detailed application notes and protocols for the analytical characterization of peptides containing Boc-2,5-difluoro-D-phenylalanine, covering synthesis, purification, and structural analysis.

I. Peptide Synthesis and Purification

The synthesis of peptides incorporating this compound is typically achieved through Boc-based solid-phase peptide synthesis (SPPS).

Experimental Workflow for Boc-SPPS

Resin Start: Resin Swelling (e.g., Merrifield Resin in DCM) FirstAA First Amino Acid Loading (Boc-AA-OH, e.g., Cesium Salt Method) Resin->FirstAA Wash1 Wash (DMF, DCM) FirstAA->Wash1 Deprotection Boc Deprotection (50% TFA in DCM) Wash1->Deprotection Wash2 Wash (DCM) Deprotection->Wash2 Neutralization Neutralization (e.g., 10% DIEA in DCM) Wash2->Neutralization Wash3 Wash (DCM, DMF) Neutralization->Wash3 Coupling Coupling of Boc-2,5-difluoro-D-Phe-OH (HBTU/DIEA in DMF) Wash3->Coupling Wash4 Wash (DMF, DCM) Coupling->Wash4 Repeat Repeat Deprotection, Neutralization, and Coupling for Subsequent Amino Acids Wash4->Repeat Cleavage Final Cleavage from Resin (e.g., HF or TFMSA) Repeat->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: Workflow for Boc-based solid-phase peptide synthesis.
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell Merrifield resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • First Amino Acid Attachment: Attach the first Boc-protected amino acid to the resin using the cesium salt method.

  • Deprotection: Remove the Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin with DCM (3x) and isopropanol (2x).

  • Neutralization: Neutralize the N-terminal amine with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling:

    • In a separate vial, pre-activate this compound (3 eq.) with O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 eq.) and DIEA (6 eq.) in N,N-dimethylformamide (DMF) for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole).

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification of the crude peptide is essential to remove impurities such as truncated sequences, deletion sequences, and by-products from the synthesis and cleavage steps.[1]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water, with 0.1% TFA.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).[2]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.[3]

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a similar or shallower gradient.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

II. Analytical Characterization

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight of the synthesized peptide and assessing its purity.

Experimental Workflow for LC-MS Analysis

Sample Purified Peptide Sample HPLC Analytical RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% formic acid) Sample->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MS Data Data Acquisition (Full Scan MS and MS/MS) MS->Data Analysis Data Analysis (Molecular Weight Confirmation, Sequence Verification) Data->Analysis

Caption: Workflow for LC-MS analysis of peptides.
Protocol 3: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified peptide (e.g., 10-100 µM) in Mobile Phase A (0.1% formic acid in water).

  • LC Conditions: Use an analytical C18 column with a gradient appropriate for the peptide's hydrophobicity. A typical gradient is 5-95% Mobile Phase B (0.1% formic acid in acetonitrile) over 15-30 minutes.

  • MS Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

    • Acquisition Mode:

      • Full Scan (MS1): Acquire spectra over a mass-to-charge (m/z) range that includes the expected charge states of the peptide (e.g., m/z 300-2000).

      • Tandem MS (MS/MS): Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) on the most abundant precursor ions to obtain fragment ions for sequence verification.

Data Presentation: Representative Mass Spectrometry Data

The following table provides hypothetical but expected mass spectrometry data for a model tripeptide, Ac-Ala-(2,5-diF-D-Phe)-Gly-NH₂.

ParameterExpected ValueNotes
Monoisotopic Mass 369.1504 DaCalculated for C₁₆H₂₀F₂N₄O₄
[M+H]⁺ (m/z) 370.1577The most abundant ion in the MS1 spectrum.
[M+Na]⁺ (m/z) 392.1396Often observed as an adduct.
[M+2H]²⁺ (m/z) 185.5825May be present depending on the peptide sequence.
Major b-ions (MS/MS) b₁: 114.0550 (Ac-Ala) b₂: 279.1009 (Ac-Ala-(2,5-diF-D-Phe))Useful for N-terminal sequence confirmation.
Major y-ions (MS/MS) y₁: 75.0498 (Gly-NH₂) y₂: 240.0957 ((2,5-diF-D-Phe)-Gly-NH₂)Useful for C-terminal sequence confirmation.

Note: The m/z values are hypothetical and for illustrative purposes.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. The presence of fluorine provides a unique probe for conformational studies using ¹⁹F NMR.[4]

Protocol 4: NMR Spectroscopy
  • Sample Preparation: Dissolve the lyophilized peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or a 90:10 H₂O/D₂O mixture) to a concentration of 1-5 mM. Adjust the pH as needed.

  • NMR Experiments:

    • 1D ¹H NMR: To assess overall sample purity and folding.

    • 1D ¹⁹F NMR: To observe the fluorine resonance(s). The chemical shift is highly sensitive to the local environment.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each amino acid residue.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for 3D structure determination.

    • 2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To identify spatial proximities between fluorine and proton nuclei.

Data Presentation: Representative ¹H NMR Data

The following table presents hypothetical ¹H NMR chemical shifts for the this compound residue within a peptide in a polar solvent. Actual values will vary depending on the peptide sequence and solvent conditions.

ProtonExpected Chemical Shift Range (ppm)MultiplicityNotes
Boc ( (CH₃)₃ ) 1.2 - 1.5singlet (s)Characteristic signal for the Boc protecting group.
α-H 4.2 - 4.8doublet of doublets (dd) or triplet (t)Coupling to β-protons and NH proton.
β-H (diastereotopic) 2.8 - 3.5multiplet (m)Diastereotopic protons with complex coupling.
Aromatic H (3, 4, 6) 6.8 - 7.5multiplet (m)Complex splitting pattern due to H-H and H-F coupling.
Amide NH 7.5 - 9.0doublet (d)Chemical shift is sensitive to hydrogen bonding.

Note: This data is hypothetical and serves as an example of the type of information obtained from NMR analysis.

III. Logical Relationships in Peptide Analysis

The analytical techniques described are interconnected and provide complementary information for the comprehensive characterization of a novel peptide.

Synthesis Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Purity Purity Assessment Purification->Purity Identity Identity Confirmation Purification->Identity LCMS LC-MS Purity->LCMS Analytical HPLC Identity->LCMS Mass Spectrometry NMR NMR Spectroscopy Identity->NMR 1D Spectra Structure Structural Elucidation LCMS->Structure Sequence Fragments NMR->Structure 3D Conformation

References

Application Notes and Protocols for the Coupling of Boc-2,5-difluoro-D-phenylalanine with HBTU/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as fluorinated phenylalanine derivatives, into peptide structures is a powerful strategy in medicinal chemistry and drug development.[1][2] Fluorination can significantly enhance the metabolic stability, bioactivity, and pharmacokinetic properties of peptides.[1][2] Boc-2,5-difluoro-D-phenylalanine is a valuable building block for synthesizing novel peptide-based therapeutics. This document provides detailed application notes and a comprehensive protocol for the efficient coupling of this compound using the well-established HBTU/HOBt activation method. This combination of coupling reagents is widely used due to its high efficiency, rapid reaction times, and ability to suppress racemization.[3][4][5]

Mechanism of Action: HBTU/HOBt Coupling

The coupling of a Boc-protected amino acid to a free amine terminus of a peptide chain using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) is a robust and widely adopted method in peptide synthesis.[3][4][6] The process involves the activation of the carboxylic acid of the incoming amino acid.

The key steps are:

  • Activation: In the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid of this compound is deprotonated. HBTU then reacts with the carboxylate to form a highly reactive HOBt active ester intermediate.[5][7]

  • Racemization Suppression: HOBt plays a crucial role in minimizing racemization by forming the active ester, which is less prone to forming the undesirable oxazolone intermediate that can lead to epimerization.[3][4]

  • Coupling: The activated HOBt ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain, resulting in the formation of a stable peptide bond.[3]

Data Presentation

The following tables summarize the typical quantitative parameters for the HBTU/HOBt coupling of this compound in both solid-phase and solution-phase peptide synthesis.

Table 1: Reagent Stoichiometry (Solid-Phase Peptide Synthesis - SPPS)

ReagentEquivalents (relative to resin loading)
This compound2.0 - 5.0
HBTU1.9 - 4.0
HOBt2.0 - 5.5
DIPEA4.0 - 8.0

Table 2: Reaction Conditions (Solid-Phase Peptide Synthesis - SPPS)

ParameterValueNotes
SolventDMF (Peptide Synthesis Grade)NMP can also be used. Ensure solvent is anhydrous.
Pre-activation Time2 - 5 minutesThe amino acid, HBTU, HOBt, and DIPEA are mixed before adding to the resin.[4]
Coupling Time10 - 60 minutesCan be extended for sterically hindered couplings.[4][8]
TemperatureRoom Temperature
MonitoringKaiser TestA negative test (yellow beads) indicates complete coupling.[4]

Table 3: Reagent Stoichiometry (Solution-Phase Peptide Synthesis)

ReagentEquivalents (relative to amine component)
This compound1.0
HBTU1.0 - 1.2
HOBt1.0 - 1.2
DIPEA2.0 - 3.0

Table 4: Reaction Conditions (Solution-Phase Peptide Synthesis)

ParameterValueNotes
SolventDMF, DCM (Anhydrous)Choice depends on the solubility of the peptide fragments.
Activation Time10 - 30 minutesThe Boc-amino acid, HBTU, HOBt, and DIPEA are stirred together.[5]
Coupling Time1 - 4 hoursCan vary up to overnight depending on the reactants.[9]
Temperature0 °C to Room TemperatureThe reaction is often started at 0°C and allowed to warm to room temperature.
MonitoringTLC or HPLCTo track the consumption of starting materials and formation of the product.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol outlines a standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free amine terminus

  • This compound

  • HBTU

  • HOBt

  • DIPEA

  • DMF (Peptide Synthesis Grade)

  • DCM (Optional, for washing)

  • Reagents for Kaiser Test

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

    • If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagent.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).[4]

  • Pre-activation of the Amino Acid:

    • In a separate vial, dissolve this compound (2-5 eq.), HBTU (1.9-4 eq.), and HOBt (2-5.5 eq.) in DMF.

    • Add DIPEA (4-8 eq.) to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.[4]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 10-60 minutes at room temperature.[4] For sterically hindered couplings, the reaction time can be extended.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates a complete coupling.

    • If the Kaiser test is positive, continue the coupling for an additional 30-60 minutes or consider a double coupling (repeating steps 2 and 3).

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

    • Optionally, wash with DCM to prepare for the next deprotection step or for storage.

The peptide chain can now be extended by repeating the cycle of deprotection and coupling.

Protocol 2: Solution-Phase Coupling of this compound

This protocol provides a general procedure for coupling this compound to an amino acid ester or a peptide fragment in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride or peptide fragment with a free amine

  • HBTU

  • HOBt

  • DIPEA

  • Anhydrous DMF or DCM

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Reactants:

    • In one flask, dissolve this compound (1.0 eq.), HBTU (1.0-1.2 eq.), and HOBt (1.0-1.2 eq.) in anhydrous DMF or DCM.

    • In a separate flask, dissolve the amino acid ester hydrochloride or peptide fragment (1.0-1.1 eq.) in the same anhydrous solvent. If using a hydrochloride salt, add DIPEA (1.0 eq.) to generate the free amine and stir for 5-10 minutes.

  • Activation:

    • To the solution containing the Boc-amino acid, add DIPEA (2.0-3.0 eq.) and stir the mixture at room temperature for 10-30 minutes to allow for the formation of the active ester.[5]

  • Coupling:

    • Add the solution of the amine component to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or HPLC. The reaction time can vary from a few hours to overnight.[5]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM or ethyl acetate).

    • Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peptide.

    • Purify the crude product by flash column chromatography on silica gel or by preparative RP-HPLC. The choice of purification method will depend on the properties of the resulting peptide. For peptides, RP-HPLC is a standard purification technique.[10]

Mandatory Visualizations

G Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Coupling cluster_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling and Monitoring cluster_wash Final Washing swell Swell Resin in DMF deprotect N-terminal Deprotection (if necessary) swell->deprotect wash_deprotect Wash with DMF deprotect->wash_deprotect kaiser_pos Kaiser Test (Positive) wash_deprotect->kaiser_pos add_to_resin Add Activated AA to Resin kaiser_pos->add_to_resin dissolve Dissolve Boc-AA, HBTU, HOBt in DMF add_dipea Add DIPEA dissolve->add_dipea preactivate Pre-activate (2-5 min) add_dipea->preactivate preactivate->add_to_resin agitate Agitate (10-60 min) add_to_resin->agitate kaiser_neg Kaiser Test (Negative?) agitate->kaiser_neg kaiser_neg->agitate No, continue/recouple wash_final Wash with DMF and/or DCM kaiser_neg->wash_final Yes next_cycle Proceed to Next Cycle wash_final->next_cycle

Caption: Workflow for SPPS coupling of this compound.

G Logical Relationship: HBTU/HOBt Activation Mechanism cluster_reactants Initial Reactants cluster_activation Activation Step cluster_coupling Coupling Step cluster_products Products boc_aa Boc-2,5-difluoro- D-phenylalanine (Carboxylic Acid) carboxylate Carboxylate Anion boc_aa->carboxylate + DIPEA hbtu HBTU active_ester Reactive HOBt Active Ester hbtu->active_ester dipea DIPEA (Base) carboxylate->active_ester + HBTU peptide_bond Formation of Peptide Bond active_ester->peptide_bond + Amine amine N-terminal Amine (of peptide chain) amine->peptide_bond peptide Elongated Peptide peptide_bond->peptide byproducts By-products peptide_bond->byproducts

Caption: HBTU/HOBt activation and coupling mechanism.

References

Applications of 2,5-difluoro-D-phenylalanine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-difluoro-D-phenylalanine is a non-canonical amino acid that has garnered interest in medicinal chemistry due to the unique properties conferred by the fluorine substitutions on the phenyl ring. The incorporation of fluorine can significantly alter the physicochemical and biological properties of molecules, making 2,5-difluoro-D-phenylalanine a valuable tool in drug design and development. The high electronegativity and small size of fluorine atoms can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. The D-configuration of the amino acid can also impart resistance to proteolytic degradation, a crucial attribute for peptide-based therapeutics.[1]

This document provides an overview of the known applications of 2,5-difluoro-D-phenylalanine in medicinal chemistry, along with detailed protocols for its incorporation into peptides. While specific quantitative data for compounds containing this exact isomer remains limited in publicly available literature, the provided information is based on established principles of medicinal chemistry and peptide synthesis.

Key Applications

The strategic incorporation of 2,5-difluoro-D-phenylalanine into peptides and other small molecules can offer several advantages in drug discovery:

  • Enhanced Metabolic Stability: The presence of the D-amino acid and the strong carbon-fluorine bonds can increase resistance to enzymatic degradation by proteases, potentially prolonging the in vivo half-life of peptide-based drug candidates.[1]

  • Modulation of Receptor Binding and Enzyme Inhibition: The altered electronic properties of the difluorinated phenyl ring can influence intermolecular interactions, such as π-π stacking and hydrogen bonding, leading to modified binding affinities and selectivities for receptors and enzyme active sites.[1] While specific examples are not abundant, fluorinated phenylalanines, in general, are explored as potential enzyme inhibitors.[1]

  • Probing Molecular Interactions with ¹⁹F NMR: The presence of fluorine provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique can be employed to study peptide conformation, dynamics, and interactions with biological targets without the need for larger, more disruptive labels.

  • Potential for PET Imaging: Fluorine-18, a positron-emitting isotope, can be incorporated into molecules for use as tracers in Positron Emission Tomography (PET) imaging.[1] While specific PET agents based on 2,5-difluoro-D-phenylalanine are not yet prevalent, the development of radiolabeled amino acids is an active area of research for tumor imaging and other diagnostic applications.[2]

Quantitative Data

Specific quantitative data for drug candidates containing 2,5-difluoro-D-phenylalanine is not widely available in the public domain. The following table provides a template for how such data would be presented and will be updated as more information becomes available. For context, data for a related compound, 3,5-dibromo-L-phenylalanine, is included to illustrate the type of quantitative information that is critical in drug development.

Application AreaCompound/PeptideTargetActivity (IC₅₀/EC₅₀/Kᵢ)Reference
Enzyme Inhibition Hypothetical Inhibitor ATarget EnzymeData Not Available
Receptor Binding Hypothetical Ligand BTarget ReceptorData Not Available
Antiviral Activity Hypothetical Compound CViral TargetData Not Available
PET Imaging Hypothetical Tracer DIn vivo TargetBiodistribution Data Not Available
Glutamatergic Modulation 3,5-dibromo-L-phenylalanineAMPA/kainate mEPSCIC₅₀: 29.4 ± 4.3 µM[3]
3,5-dibromo-L-phenylalanineNMDA ReceptorEC₅₀: 331.6 ± 78.6 µM[3]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of Fmoc-2,5-difluoro-D-phenylalanine into peptides using standard solid-phase peptide synthesis (SPPS) techniques. These protocols are adapted from established procedures for similar fluorinated amino acids.[4][5][6][7][8]

Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for incorporating Fmoc-2,5-difluoro-D-phenylalanine into a growing peptide chain on a solid support.

Materials:

  • Fmoc-2,5-difluoro-D-phenylalanine

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin with a fresh 20% piperidine in DMF solution for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-2,5-difluoro-D-phenylalanine:

    • In a separate vial, pre-activate Fmoc-2,5-difluoro-D-phenylalanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF with DIPEA (6 equivalents) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. Due to potential steric hindrance from the fluorine atoms, a longer coupling time or a double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test or a TNBS (trinitrobenzenesulfonic acid) test on a small sample of resin beads. A negative result (yellow beads for the Kaiser test) indicates complete coupling.

    • If the test is positive, repeat the coupling step (double coupling).

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

Procedure:

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM. Dry the resin under a stream of nitrogen or in vacuo.

  • Cleavage:

    • Caution: Perform this step in a well-ventilated fume hood.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Add the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL for a 0.1 mmol synthesis). A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether and re-centrifuge.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Analysis

Procedure:

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Visualizations

sps_workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-2,5-diF-D-Phe, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

logical_relationship Start 2,5-difluoro-D-phenylalanine Prop1 Enhanced Metabolic Stability Start->Prop1 Prop2 Altered Receptor Binding/ Enzyme Inhibition Start->Prop2 Prop3 19F NMR Probe Start->Prop3 Prop4 Potential for PET Imaging Start->Prop4 App1 Peptide Therapeutics Prop1->App1 Prop2->App1 App2 Small Molecule Inhibitors Prop2->App2 App3 Structural Biology Studies Prop3->App3 App4 Diagnostic Agents Prop4->App4

Caption: Applications of 2,5-difluoro-D-phenylalanine.

Conclusion

2,5-difluoro-D-phenylalanine represents a promising building block for medicinal chemists aiming to enhance the properties of peptide and small molecule drug candidates. Its unique electronic and steric characteristics, combined with the inherent stability of the D-amino acid configuration, offer a powerful strategy to overcome common challenges in drug development, such as poor metabolic stability. While the full scope of its applications is still being explored and specific quantitative data remains to be broadly published, the foundational protocols and conceptual applications outlined in this document provide a strong starting point for researchers in the field. Further investigations into the biological activities of molecules containing 2,5-difluoro-D-phenylalanine are warranted to fully unlock its therapeutic potential.

References

Troubleshooting & Optimization

Navigating the Synthesis of Boc-2,5-difluoro-D-phenylalanine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of Boc-2,5-difluoro-D-phenylalanine presents a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during its synthesis, ensuring a smoother and more efficient experimental workflow.

The incorporation of fluorine atoms into amino acids can significantly enhance the pharmacological properties of peptides and other therapeutic agents. However, these modifications also introduce complexities into the synthetic process. This guide focuses on the most common and effective method for synthesizing the D-enantiomer of Boc-2,5-difluorophenylalanine: a three-step process involving a Wittig-Horner reaction, asymmetric hydrogenation, and subsequent ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The main hurdles in this synthesis include achieving high enantioselectivity for the desired D-isomer, preventing side reactions during the formation of the dehydroamino acid intermediate, and potential racemization or low yields during the final ester hydrolysis step. Purification of the final product and intermediates can also be challenging due to the physicochemical properties imparted by the fluorine atoms.

Q2: Which synthetic route is recommended for obtaining high enantiomeric purity?

An asymmetric hydrogenation of an N-Boc-protected enamino ester intermediate is the most effective method for achieving high enantiomeric excess (>99% ee) of the desired D-enantiomer.[1] This approach avoids the need for chiral resolution of a racemic mixture, which can be a low-yielding and labor-intensive process.

Q3: What are common impurities I might encounter?

Common impurities can include the L-enantiomer, unreacted starting materials from any of the synthetic steps, byproducts from the Wittig-Horner reaction, and potential side products from the hydrolysis step. If starting from a racemic mixture, separating the enantiomers can be particularly challenging.

Q4: How can I purify the final product effectively?

A combination of silica gel column chromatography and recrystallization is typically employed. For analytical purposes and to confirm enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is essential.

Troubleshooting Guides

Problem 1: Low Yield in the Wittig-Horner Reaction to form the Enamino Ester Intermediate
Possible Cause Suggested Solution
Incomplete reaction - Ensure anhydrous conditions as the phosphonate carbanion is sensitive to moisture. - Use a sufficiently strong base (e.g., NaH, KHMDS) to ensure complete deprotonation of the phosphonate reagent. - Increase reaction time or temperature, monitoring by TLC to avoid degradation.
Side reactions of the aldehyde - Add the 2,5-difluorobenzaldehyde slowly to the reaction mixture to minimize self-condensation or other side reactions.
Poor quality of reagents - Use freshly distilled 2,5-difluorobenzaldehyde and ensure the N-Boc phosphonate glycinate is pure.
Problem 2: Low Enantioselectivity in the Asymmetric Hydrogenation Step
Possible Cause Suggested Solution
Improper catalyst selection or preparation - Use a well-defined chiral catalyst known for high performance with dehydroamino acid derivatives (e.g., Rhodium-based catalysts with chiral phosphine ligands). - Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.
Contamination of the reaction - Use high-purity, degassed solvents. - Ensure all glassware is scrupulously clean and dry.
Suboptimal reaction conditions - Optimize hydrogen pressure, temperature, and reaction time. Higher pressures and lower temperatures often favor higher enantioselectivity.
Problem 3: Low Yield or Racemization during Ester Hydrolysis
Possible Cause Suggested Solution
Incomplete hydrolysis - Increase the concentration of the base (e.g., LiOH, NaOH) or the reaction time. - Monitor the reaction progress carefully by TLC or HPLC to determine the optimal endpoint.
Racemization - Perform the hydrolysis at a lower temperature (e.g., 0 °C to room temperature) to minimize the risk of epimerization at the alpha-carbon.[1] - Use milder basic conditions if possible.
Product degradation - Upon completion of the reaction, carefully neutralize the mixture to the isoelectric point of the amino acid to facilitate precipitation and minimize degradation.

Experimental Protocols & Data

The following tables summarize the key steps and expected outcomes for the synthesis of this compound via asymmetric hydrogenation.

Table 1: Key Experimental Steps and Conditions

Step Reaction Key Reagents & Conditions
1Wittig-Horner Reaction N-Boc phosphonate glycinate, 2,5-difluorobenzaldehyde, strong base (e.g., NaH), anhydrous THF, 0 °C to RT.
2Asymmetric Hydrogenation Enamino ester intermediate, Chiral Rhodium catalyst, H₂ gas, solvent (e.g., Methanol), RT.
3Ester Hydrolysis N-Boc-(R)-2,5-difluorophenylalanine ester, LiOH or NaOH, THF/H₂O, 0 °C to RT.

Table 2: Expected Yields and Purity

Step Product Typical Yield Typical Purity (ee)
1Enamino ester intermediate70-85%N/A
2N-Boc-(R)-2,5-difluorophenylalanine ester>95%>99%
3This compound85-95%>99%

Visualizing the Workflow

To aid in understanding the synthetic pathway and potential troubleshooting points, the following diagrams illustrate the experimental workflow and logical relationships.

Synthesis_Workflow cluster_step1 Step 1: Wittig-Horner Reaction cluster_step2 Step 2: Asymmetric Hydrogenation cluster_step3 Step 3: Ester Hydrolysis A N-Boc Phosphonate Glycinate + 2,5-Difluorobenzaldehyde B Enamino Ester Intermediate A->B  Base (e.g., NaH) Anhydrous THF C N-Boc-(R)-2,5-difluorophenylalanine Ester B->C  Chiral Rh Catalyst H₂, MeOH D This compound (Final Product) C->D  Base (e.g., LiOH) THF/H₂O Troubleshooting_Logic Start Start Synthesis Step1 Step 1: Wittig-Horner Start->Step1 Step1_Check Low Yield? Step1->Step1_Check Step1_Troubleshoot Check: - Anhydrous Conditions - Base Strength - Reaction Time/Temp Step1_Check->Step1_Troubleshoot Yes Step2 Step 2: Asymmetric Hydrogenation Step1_Check->Step2 No Step1_Troubleshoot->Step1 Step2_Check Low ee? Step2->Step2_Check Step2_Troubleshoot Check: - Catalyst Integrity - Solvent Purity - H₂ Pressure/Temp Step2_Check->Step2_Troubleshoot Yes Step3 Step 3: Hydrolysis Step2_Check->Step3 No Step2_Troubleshoot->Step2 Step3_Check Low Yield or Racemization? Step3->Step3_Check Step3_Troubleshoot Check: - Base Concentration - Temperature - Neutralization pH Step3_Check->Step3_Troubleshoot Yes Purification Purification Step3_Check->Purification No Step3_Troubleshoot->Step3 FinalProduct Final Product Purification->FinalProduct

References

Technical Support Center: Boc-2,5-difluoro-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-2,5-difluoro-D-phenylalanine in solid-phase peptide synthesis (SPPS). The unique electronic properties of the difluorinated phenyl ring can introduce specific challenges, and this guide offers solutions to mitigate potential side reactions and ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in SPPS?

A1: The main challenges stem from the strong electron-withdrawing nature of the two fluorine atoms on the phenyl ring. This can lead to:

  • Reduced Coupling Efficiency: The carboxyl group of this compound is deactivated, which can result in slower and incomplete coupling reactions.

  • Increased Risk of Racemization: The electron-withdrawing effect of the fluorine atoms can increase the acidity of the α-proton, making the amino acid more susceptible to racemization during activation and coupling, especially with extended reaction times or the use of strong bases.

  • Altered Properties of Adjacent Residues: The electron-deficient aromatic ring can influence the chemical environment of neighboring amino acids, potentially affecting their reactivity and stability.

  • Peptide Aggregation: The incorporation of this hydrophobic, non-canonical amino acid can sometimes contribute to peptide aggregation on the solid support, hindering subsequent synthesis steps.

Q2: How does the difluorination of the phenyl ring affect the hydrophobicity of the peptide?

A2: Fluorination generally increases the hydrophobicity of amino acid side chains. The incorporation of 2,5-difluoro-D-phenylalanine will likely increase the overall hydrophobicity of the resulting peptide, which can impact its solubility and purification characteristics. This increased hydrophobicity may necessitate modifications to HPLC purification protocols, such as using a less hydrophobic column (e.g., C8 instead of C18) or adjusting the mobile phase composition.

Q3: Are there any specific side reactions to be aware of when this compound is adjacent to an asparagine (Asn) residue?

A3: Yes, the deamidation of asparagine is a common side reaction in peptide synthesis, and the nature of the adjacent C-terminal amino acid can influence its rate. Studies have shown that the aromatic ring of phenylalanine can interact with the side chain of asparagine.[1] The electron-deficient nature of the 2,5-difluorophenyl ring may alter this interaction, potentially affecting the rate of deamidation. It is advisable to monitor for this side reaction, which results in a +1 Da mass shift in the peptide.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of peptides containing this compound.

Problem Potential Cause Recommended Solutions
Incomplete Coupling The electron-withdrawing difluorophenyl ring deactivates the carboxylic acid, slowing down the coupling reaction.1. Use a more potent coupling reagent: Switch from standard carbodiimides (e.g., DIC) to uronium/aminium-based reagents like HATU, HBTU, or COMU. 2. Increase reaction time: Extend the coupling time to allow the reaction to proceed to completion. Monitor the reaction progress using a Kaiser test. 3. Double coupling: Perform a second coupling step with fresh reagents to ensure complete incorporation of the amino acid. 4. Increase reagent excess: Use a higher excess (3-5 equivalents) of the protected amino acid and coupling reagents.
Presence of Diastereomeric Impurities (Racemization) The electron-withdrawing nature of the fluorine atoms may increase the acidity of the α-proton, making it more susceptible to epimerization during activation.1. Use a racemization-suppressing additive: Always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in your coupling reactions. 2. Avoid strong bases: If a base is required, use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in minimal necessary amounts. 3. Minimize pre-activation time: Add the activated amino acid to the resin immediately after pre-activation to reduce the time the activated species is in solution. 4. Lower the reaction temperature: Perform the coupling reaction at room temperature or below (e.g., 0°C) to slow down the rate of racemization.
Deamidation of Adjacent Asparagine The electronic environment created by the difluorophenyl ring may accelerate the intramolecular cyclization of the adjacent asparagine side chain.1. Use a side-chain protecting group on Asparagine: If possible, use a protecting group on the asparagine side chain, such as the trityl (Trt) group. 2. Optimize cleavage conditions: Minimize the time the peptide is exposed to acidic conditions during final cleavage.
Poor Yield/Failed Synthesis due to Aggregation The increased hydrophobicity from the fluorinated amino acid can lead to peptide aggregation on the resin.1. Use a "magic mixture" of solvents: A combination of DCM/DMF/NMP (1:1:1) can improve solvation and disrupt aggregation. 2. Incorporate backbone protection: The use of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen of the amino acid following the aggregation-prone sequence can prevent aggregation. 3. Microwave-assisted synthesis: Microwave energy can help to disrupt aggregation and improve reaction kinetics.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed to maximize coupling efficiency and minimize racemization.

  • Resin Preparation:

    • Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

    • Perform Boc deprotection of the N-terminal amino acid on the resin using 50% trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 20 min).

    • Wash the resin thoroughly with DCM (5 times).

    • Perform a neutralization step with 10% DIPEA in DCM (2 x 2 min).

    • Wash the resin thoroughly with DCM (5 times) and then with N,N-dimethylformamide (DMF) (3 times).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling should be performed with fresh reagents.

    • After complete coupling (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (5 times).

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol allows for the quantification of any D- to L-enantiomer conversion of the 2,5-difluoro-phenylalanine residue.

  • Peptide Hydrolysis:

    • Place a small amount of the purified and lyophilized peptide into a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl under a stream of nitrogen.

  • Derivatization:

    • Dissolve the amino acid hydrolysate in a suitable buffer.

    • Derivatize the amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Chiral HPLC Analysis:

    • Analyze the derivatized amino acid mixture by reverse-phase HPLC using a standard C18 column.

    • The diastereomeric derivatives of the D- and L-enantiomers of 2,5-difluorophenylalanine will have different retention times, allowing for their separation and quantification.

Visualizations

coupling_workflow Workflow for Optimized Coupling of this compound start Start: Resin with N-terminal Amine deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIPEA in DCM) deprotection->neutralization activation Pre-activation of Boc-2,5-difluoro-D-Phe (HATU/HOBt/DIPEA) neutralization->activation coupling Coupling (2-4 hours, RT) neutralization->coupling activation->coupling monitoring Kaiser Test coupling->monitoring monitoring->coupling Positive (Recouple) wash Wash Resin (DMF, DCM) monitoring->wash Negative end Peptide Elongated by one Residue wash->end

Caption: Optimized coupling workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Side Reactions start Problem Detected (e.g., Impurity in MS) incomplete_coupling Incomplete Coupling? start->incomplete_coupling racemization Racemization? incomplete_coupling->racemization No solution_coupling Use stronger coupling reagent Increase reaction time Double couple incomplete_coupling->solution_coupling Yes deamidation Deamidation of Asn? racemization->deamidation No solution_racemization Use racemization suppressor Avoid strong bases Lower temperature racemization->solution_racemization Yes solution_deamidation Use Asn(Trt) Optimize cleavage deamidation->solution_deamidation Yes no_issue Other Issue deamidation->no_issue No

Caption: Decision tree for troubleshooting common side reactions.

References

Technical Support Center: Optimization of Coupling Conditions for Boc-2,5-difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling conditions for Boc-2,5-difluoro-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance for incorporating this unique amino acid into peptide sequences. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome common challenges and achieve optimal results in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

The primary challenges stem from the electron-withdrawing nature of the fluorine atoms on the phenyl ring and potential steric hindrance. These factors can decrease the nucleophilicity of the amino group to be acylated and potentially slow down the coupling reaction, leading to incomplete coupling or requiring more potent coupling reagents. Careful selection of coupling reagents and optimization of reaction conditions are crucial for high-yield synthesis.

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered or electronically deactivated amino acids like this compound, high-efficiency coupling reagents are recommended. Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU are generally very effective.[1][2] Phosphonium salt-based reagents like PyBOP and PyAOP also provide good results.[3] Carbodiimides such as DIC can be used, but often require an additive like HOBt or OxymaPure to enhance efficiency and minimize racemization.[2]

Q3: How can I minimize the risk of epimerization during the coupling of this compound?

Epimerization can be a concern with D-amino acids. To minimize this risk:

  • Choice of Reagents: Use coupling reagents known for low racemization, such as HATU or COMU.[4] The addition of HOBt or, preferably, its more effective analogs like HOAt or OxymaPure, is crucial when using carbodiimides.[5][6]

  • Base Selection: Employ a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over stronger bases like DIEA.[6]

  • Temperature Control: Perform the coupling at a controlled temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.[7][8]

  • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component.[7]

Q4: What solvents are recommended for the coupling reaction?

N,N-Dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis (SPPS) and is generally suitable for coupling this compound.[1] Dichloromethane (DCM) can also be used, particularly in solution-phase synthesis.[9] In cases of peptide aggregation, using more disruptive solvents like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DCM may be beneficial.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield (Positive Kaiser test after coupling) 1. Insufficient Reagent Reactivity: Standard coupling reagents may not be potent enough. 2. Steric Hindrance: The difluorophenyl side chain may impede the reaction. 3. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.1. Optimize Coupling Reagent: Switch to a more powerful onium salt-based reagent like HATU, HCTU, or COMU.[4][6] 2. Increase Reaction Time/Temperature: Extend the coupling time (e.g., 2-4 hours or overnight) or moderately increase the temperature (e.g., to 30-40°C), while monitoring for epimerization.[7] 3. Improve Solvation: Change the solvent to NMP or a DMF/DCM mixture to disrupt aggregation.[6]
Epimerization of the D-amino acid 1. Over-activation of the Carboxylic Acid: Prolonged pre-activation before adding the amine. 2. Strong Base: Use of a strong base like DIEA can promote racemization.[6] 3. High Reaction Temperature: Elevated temperatures can increase the rate of epimerization.1. Minimize Pre-activation: Use in-situ activation or keep pre-activation times to a minimum (1-2 minutes).[7] 2. Optimize Base: Switch to a weaker or more hindered base such as NMM or collidine.[6] 3. Control Temperature: Perform the coupling at 0°C or room temperature.[7]
Formation of Deletion Sequences Incomplete Coupling: A portion of the peptide chains fail to incorporate the this compound residue.This is a direct result of low coupling efficiency. Follow the recommendations for "Low or No Coupling Yield". Consider a double coupling protocol where the coupling step is repeated with fresh reagents before deprotection of the next amino acid.
Side Reactions with the Phenyl Ring While generally stable, harsh conditions could potentially lead to unforeseen side reactions.Ensure that the reaction conditions are not overly aggressive. Stick to established protocols and avoid excessively high temperatures or prolonged reaction times with highly reactive reagents.

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent is critical for the successful incorporation of this compound. The following table provides a comparative analysis of commonly used reagents.

Coupling ReagentClassRelative SpeedPurity/EfficiencyRisk of EpimerizationKey Considerations
HATU Uronium/AminiumVery FastVery HighLowHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[1][10]
HBTU/TBTU Uronium/AminiumFastHighLow (with HOBt)Very efficient reagents, widely used in SPPS.[1][2]
HCTU Uronium/AminiumVery FastVery HighLowGenerally more reactive and soluble than HBTU.[10]
PyBOP PhosphoniumFastHighLowByproducts are less hazardous than those of BOP. Efficient for hindered couplings.[2][3]
DIC/HOBt CarbodiimideModerateGoodModerateA cost-effective option. HOBt is added to suppress racemization and increase efficiency.[2]
DIC/OxymaPure CarbodiimideModerate-FastHighLowOxymaPure is a superior additive to HOBt for reducing epimerization and enhancing reaction rates.[6][7]
COMU UroniumVery FastVery HighLowA third-generation uronium salt with high reactivity and a favorable safety profile.[4][6]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines a standard manual cycle for the incorporation of this compound in SPPS.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 30 minutes, followed by DMF for another 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[11]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x).[7]

  • Neutralization:

    • Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).

    • Wash the resin again with DMF (3x).[7]

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2-3 equivalents), HATU (2-3 equivalents), and HOAt (2-3 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.[1]

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Solution-Phase Coupling using DIC/HOBt

This protocol is suitable for solution-phase synthesis, for example, in the preparation of a dipeptide.

  • Reactant Preparation:

    • Dissolve the N-terminally deprotected amino acid or peptide ester (1.0 equivalent) in an appropriate solvent such as DCM or THF.

    • In a separate flask, dissolve this compound (1.1 equivalents) and HOBt (1.2 equivalents) in the same solvent.

  • Coupling Reaction:

    • Cool the solution containing this compound and HOBt to 0°C in an ice bath.

    • Add DIC (1.1 equivalents) to this solution and stir for 10-15 minutes.

    • Slowly add the solution of the amino component to the activated acid mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea (DIU) byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_spps SPPS Workflow for this compound Coupling resin Resin Swelling (DCM, then DMF) deprotection Boc Deprotection (25-50% TFA in DCM) resin->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling (Add activated AA to resin) wash2->coupling activation Pre-activation (Boc-AA, HATU, DIEA in DMF) activation->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring monitoring->coupling Positive (Recouple) wash3 Final Wash (DMF, DCM) monitoring->wash3 Negative next_cycle Proceed to Next Cycle wash3->next_cycle

Caption: SPPS workflow for coupling this compound.

troubleshooting_logic cluster_solutions Potential Solutions for Incomplete Coupling cluster_epimerization Addressing Epimerization start Positive Kaiser Test after Coupling? reagent Switch to Stronger Reagent (e.g., HATU, COMU) start->reagent Yes time_temp Increase Reaction Time and/or Temperature start->time_temp Yes solvent Change Solvent (e.g., NMP) start->solvent Yes recouple Perform a Second Coupling start->recouple Yes epimerization_check Epimerization Detected? reagent->epimerization_check time_temp->epimerization_check base Use Weaker Base (NMM, Collidine) temp Lower Reaction Temperature (0°C to RT) preactivation Minimize Pre-activation Time epimerization_check->base Yes epimerization_check->temp Yes epimerization_check->preactivation Yes

Caption: Troubleshooting logic for coupling this compound.

References

Preventing racemization of Boc-2,5-difluoro-D-phenylalanine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Boc-2,5-difluoro-D-phenylalanine during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization during coupling?

A1: The susceptibility of N-α-Boc-protected amino acids to racemization during peptide bond formation is primarily due to the formation of a 5(4H)-oxazolone intermediate.[1][2] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring of this compound increases the acidity of the α-proton. This heightened acidity facilitates the abstraction of the proton by a base, leading to the formation of the planar, achiral oxazolone. Subsequent nucleophilic attack by the amino component can occur from either face of the oxazolone, resulting in a mixture of D- and L-isomers in the peptide chain.[3]

Q2: What are the primary factors that influence racemization during the coupling of this compound?

A2: Several key experimental factors can significantly impact the degree of racemization:

  • Coupling Reagent: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, are known to cause higher levels of racemization.[3][4] Uronium/aminium (e.g., HBTU, HATU) and phosphonium (e.g., PyBOP) salt-based reagents generally offer better suppression of racemization.[4][5]

  • Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial, especially when using carbodiimides.[1] These additives react with the activated amino acid to form an active ester that is less prone to cyclizing into an oxazolone.

  • Base: The type and amount of base used for neutralization and catalysis play a significant role. Strong, non-sterically hindered bases like triethylamine (TEA) can promote racemization. Weaker or sterically hindered bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) are preferred.[3]

  • Temperature: Higher reaction temperatures increase the rate of racemization. Performing the coupling at lower temperatures (e.g., 0 °C) is advisable.[3]

  • Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component increases the opportunity for oxazolone formation. In-situ activation is generally recommended.

Q3: Which coupling reagents are recommended for minimizing racemization of this compound?

A3: For amino acids that are prone to racemization, such as those with electron-withdrawing groups, uronium/aminium and phosphonium-based coupling reagents are highly recommended. Reagents like HATU, HBTU, and PyBOP have been shown to be very effective in suppressing racemization while maintaining high coupling efficiency.[4][5] If a carbodiimide such as DIC is used, it is essential to include an additive like HOBt or HOAt.[1][4]

Troubleshooting Guide: High Racemization Detected

If you have detected a high level of the corresponding L-diastereomer in your peptide, consult the following guide to identify and address the potential causes.

Symptom Potential Cause Recommended Solution
High epimerization confirmed by chiral HPLC or NMR. Use of a carbodiimide (DCC, DIC) without a racemization-suppressing additive.Always use an additive such as HOBt or HOAt when using carbodiimides. Better yet, switch to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) based coupling reagent.[4][5]
Use of a strong, non-sterically hindered base (e.g., triethylamine).Switch to a weaker or sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA).[3] Use the minimum necessary amount of base.
Elevated reaction temperature.Perform the coupling reaction at a lower temperature, ideally starting at 0 °C and allowing it to slowly warm to room temperature if necessary.[3]
Prolonged pre-activation time before adding the amine component.Minimize the pre-activation time. Ideally, perform an in-situ activation where the coupling reagent is added to the mixture of the acid and the amine.
Low coupling efficiency when using milder conditions. The electron-withdrawing fluorine atoms may deactivate the carboxyl group, slowing the reaction.Use a more powerful coupling reagent known for high efficiency, such as HATU or COMU. Consider a double coupling protocol.
Steric hindrance from the amino acid side chain or the growing peptide.Increase the excess of the Boc-amino acid and coupling reagents (e.g., 3-5 equivalents).[5] Extend the reaction time, but maintain a low temperature.

Quantitative Data on Racemization

Coupling Reagent/MethodAdditiveBase% Racemization (Model Peptide)Reference
DCCNoneDIEAHigh[3]
DCCHOBtDIEALow[3]
HBTUHOBtDIEAVery Low[4]
HATUN/ADIEA/NMMVery Low[4]
PyBOPN/ADIEALow[6]
DEPBTN/ADIEAVery Low[4]

Note: The level of racemization is highly dependent on the specific amino acid sequence, solvent, and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended for coupling this compound to minimize racemization.

  • Resin Preparation: Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and vortex briefly. Immediately add the activated amino acid solution to the resin.

  • Reaction Monitoring: Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and dichloromethane (DCM).

Protocol 2: Carbodiimide Coupling with HOBt

If a carbodiimide is used, this protocol with HOBt is recommended to suppress racemization.

  • Resin Preparation: Swell the deprotected peptide-resin in DMF or DCM.

  • Reagent Solution: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add the solution from step 2 to the resin. Then, add diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.

  • Reaction and Monitoring: Agitate the reaction vessel for 2-4 hours at 0 °C to room temperature. Monitor the reaction progress with a Kaiser test.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM.

Visualizations

experimental_workflow Experimental Workflow for Low-Racemization Coupling start Start: Deprotected Peptide-Resin swell Swell Resin in DMF start->swell prepare_activation Prepare Activation Mixture: Boc-2,5-difluoro-D-Phe + Coupling Reagent (e.g., HATU) in DMF swell->prepare_activation add_base Add Base (e.g., DIEA) to Activation Mixture prepare_activation->add_base add_to_resin Add Activated Amino Acid to Resin add_base->add_to_resin agitate Agitate for 1-2 hours at 0°C to RT add_to_resin->agitate monitor Monitor with Kaiser Test agitate->monitor wash Wash Resin (DMF, DCM) monitor->wash Negative recouple Recouple with Fresh Reagents monitor->recouple Positive end End: Coupled Peptide-Resin wash->end recouple->agitate

Caption: Workflow for minimizing racemization during coupling.

decision_tree Troubleshooting High Racemization start High Racemization Detected coupling_reagent Using Carbodiimide Alone? start->coupling_reagent base_type Using Strong Base (e.g., TEA)? coupling_reagent->base_type No solution1 Switch to Uronium/Phosphonium Reagent or Add HOBt/HOAt coupling_reagent->solution1 Yes temperature High Reaction Temperature? base_type->temperature No solution2 Use Weaker/Hindered Base (NMM or DIEA) base_type->solution2 Yes pre_activation Long Pre-activation Time? temperature->pre_activation No solution3 Lower Temperature to 0°C temperature->solution3 Yes solution4 Use In-Situ Activation pre_activation->solution4 Yes

Caption: Decision tree for troubleshooting racemization issues.

References

Technical Support Center: Troubleshooting Boc Deprotection of 2,5-Difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the incomplete Boc deprotection of 2,5-difluorophenylalanine. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific fluorinated amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of 2,5-difluorophenylalanine incomplete?

Incomplete Boc deprotection of 2,5-difluorophenylalanine can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid (commonly Trifluoroacetic Acid - TFA) is not in a high enough concentration, the reaction may not proceed to completion. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can influence the reactivity of the carbamate, potentially requiring slightly modified conditions compared to standard amino acids.

  • Inadequate Reaction Time: Deprotection is a time-dependent process. Shorter reaction times may not be sufficient for the complete removal of the Boc group.

  • Low Temperature: The reaction rate is sensitive to temperature. Performing the deprotection at a temperature that is too low can lead to an incomplete reaction.

  • Steric Hindrance: Although less of a factor for the amino group itself, steric bulk in neighboring residues in a peptide sequence can hinder the access of the acid to the Boc group.[1]

  • Reagent Quality: The purity of the reagents is critical. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[2]

Q2: How can I monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the disappearance of the starting material (Boc-2,5-difluorophenylalanine) and the appearance of the more polar product (2,5-difluorophenylalanine).[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the reaction progress by analyzing the peak areas of the starting material and the product.[4]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can definitively confirm the removal of the Boc group by observing the disappearance of the characteristic singlet peak of the tert-butyl protons, which typically appears around 1.4 ppm.[3]

Q3: What are the common side products in the Boc deprotection of 2,5-difluorophenylalanine?

The primary side reaction during acidic Boc deprotection is the formation of a reactive tert-butyl cation. This cation can lead to:

  • t-Butylation: Alkylation of nucleophilic residues, particularly problematic with tryptophan, methionine, and cysteine if they are present in a peptide sequence.[5]

  • Trifluoroacetylation: In some cases, the use of TFA can lead to the trifluoroacetylation of the newly deprotected amine, especially if the workup is not performed promptly and correctly.

Q4: How do the fluorine atoms on the phenyl ring affect the deprotection reaction?

The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This can have a dual effect. On one hand, by withdrawing electron density from the nitrogen, the carbamate bond might be slightly destabilized, potentially facilitating cleavage. Studies on the thermolytic deprotection of anilines with electron-withdrawing substituents have shown faster reaction rates. While this is a different mechanism, it suggests a potential for altered reactivity. On the other hand, the electronic environment of the entire molecule is changed, which could subtly influence reaction kinetics and the stability of intermediates.

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining after the expected reaction time.

  • ¹H NMR of the crude product shows a persistent singlet at approximately 1.4 ppm.

  • HPLC or LC-MS analysis indicates a large peak corresponding to the starting material.[3]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture. A common starting point is 25-50% TFA in dichloromethane (DCM).[6]

  • Extend Reaction Time: Increase the duration of the reaction. Monitor the reaction progress by TLC or HPLC at regular intervals.

  • Increase Temperature: If the reaction is being performed at 0°C, allow it to warm to room temperature. Gentle warming (e.g., to 40°C) can also be considered, but be mindful of potential side reactions.[7]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and fresh TFA to avoid reduced acidity due to water.[2]

Issue 2: Presence of Side Products

Symptoms:

  • TLC shows multiple new spots in addition to the desired product.

  • LC-MS analysis reveals masses corresponding to side products (e.g., +56 Da for tert-butylation).

Troubleshooting Steps:

  • Add Scavengers: To prevent t-butylation of other sensitive residues in a peptide, add a scavenger to the deprotection cocktail. Common scavengers include triisopropylsilane (TIS) or water.[5]

  • Optimize Work-up: Ensure prompt and thorough removal of TFA after the reaction is complete to minimize the risk of trifluoroacetylation. Co-evaporation with a solvent like toluene can help remove residual TFA.[8]

Data Presentation

Table 1: Common Reagents for Boc Deprotection

ReagentTypical ConcentrationSolventTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)30 min - 2 h
Hydrochloric Acid (HCl)4 M1,4-Dioxane1 - 4 h

Table 2: Troubleshooting Parameters for Incomplete Deprotection

ParameterStandard ConditionModified Condition 1Modified Condition 2
TFA Concentration 25% in DCM50% in DCM100% TFA (neat)
Reaction Time 30 minutes1 hour2 hours
Temperature Room Temperature40°C0°C to Room Temp

Experimental Protocols

Protocol 1: Standard Boc Deprotection of 2,5-Difluorophenylalanine using TFA/DCM

Materials:

  • Boc-2,5-difluorophenylalanine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve Boc-2,5-difluorophenylalanine in anhydrous DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 25-50% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene (2-3 times).[8]

  • The resulting TFA salt can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Monitoring Boc Deprotection by HPLC

Procedure:

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot by diluting it in a mobile phase containing a neutralizing agent (e.g., a small amount of diisopropylethylamine - DIPEA).

  • Inject the quenched sample into a reverse-phase HPLC system.

  • Analyze the chromatogram to determine the relative peak areas of the starting material and the product.

  • Plot the percentage of starting material remaining versus time to determine the reaction endpoint.

Visualizations

Boc_Deprotection_Mechanism Boc_PheF2 Boc-2,5-difluorophenylalanine Protonated_Carbamate Protonated Carbamate Boc_PheF2->Protonated_Carbamate + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Carbamate->tBu_cation - Free_Amine 2,5-difluorophenylalanine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 -

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Acid Increase TFA Concentration (e.g., to 50%) Start->Check_Acid Extend_Time Extend Reaction Time (e.g., 1-2 hours) Check_Acid->Extend_Time No Improvement Monitor Monitor by HPLC/TLC Check_Acid->Monitor Improvement Increase_Temp Increase Temperature (e.g., to RT or 40°C) Extend_Time->Increase_Temp No Improvement Extend_Time->Monitor Improvement Check_Reagents Use Anhydrous Solvents & Fresh TFA Increase_Temp->Check_Reagents No Improvement Increase_Temp->Monitor Improvement Check_Reagents->Monitor Improvement Reassess Re-evaluate Strategy Check_Reagents->Reassess No Improvement Monitor->Check_Acid Incomplete Success Complete Deprotection Monitor->Success Reaction Complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: Aggregation Issues in Peptides Containing 2,5-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with peptides containing 2,5-difluoro-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for peptides containing 2,5-difluoro-D-phenylalanine?

A1: Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble, structures.[1] These can range from small, soluble oligomers to large, insoluble fibrils. For peptides incorporating 2,5-difluoro-D-phenylalanine, the fluorine atoms on the phenyl ring significantly increase the hydrophobicity of the amino acid side chain. This enhanced hydrophobicity can drive intermolecular interactions, leading to a higher propensity for aggregation and precipitation in aqueous solutions.[2] Aggregation is a major concern as it can lead to loss of the peptide's therapeutic activity, inaccurate quantification, and potentially trigger an immunogenic response.

Q2: How does the D-configuration of 2,5-difluoro-D-phenylalanine affect aggregation?

A2: The incorporation of a D-amino acid, such as 2,5-difluoro-D-phenylalanine, can have variable effects on peptide aggregation. Often, D-amino acids are introduced to increase a peptide's stability against enzymatic degradation. In terms of aggregation, a D-amino acid can disrupt the formation of regular secondary structures like β-sheets, which are often precursors to aggregation. However, depending on the specific peptide sequence, the conformational changes induced by the D-amino acid could also expose hydrophobic regions, potentially promoting aggregation through different intermolecular interactions. Interestingly, in some cases, D-enantiomers have been shown to modulate the aggregation of their L-counterparts.[3]

Q3: My lyophilized peptide containing 2,5-difluoro-D-phenylalanine is difficult to dissolve. What is the recommended initial approach?

A3: Poor solubility is a common challenge with these peptides due to their hydrophobicity. The recommended first step is to perform a small-scale solubility test with a small portion of your peptide to avoid risking the entire batch.[2] Begin with sterile, distilled water. If the peptide does not dissolve, a co-solvent approach is the next logical step. Start by dissolving the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly add your aqueous buffer to the desired concentration while vortexing.[2]

Q4: Can adjusting the pH of my solution improve the solubility of my peptide?

A4: Yes, adjusting the pH can be a very effective strategy, particularly if your peptide sequence contains ionizable amino acids (e.g., Asp, Glu, Lys, Arg, His). The solubility of a peptide is generally lowest at its isoelectric point (pI), where its net charge is zero. For a basic peptide (net positive charge at neutral pH), dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.[2] Conversely, for an acidic peptide (net negative charge), a slightly basic solution (e.g., 0.1M ammonium bicarbonate) may be beneficial.[2]

Q5: How can I detect and quantify the aggregation of my peptide?

A5: Several biophysical techniques can be used to detect and quantify peptide aggregation. Common methods include:

  • Thioflavin T (ThT) Fluorescence Assay: This method is widely used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT exhibits a significant increase in fluorescence upon binding to these aggregates.[4][5][6][7][8]

  • Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.[9][10][11]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of aggregates and monitoring their formation over time.[12][13][14][15]

Troubleshooting Guides

Problem 1: Immediate Precipitation of Peptide Upon Dissolution

Possible Cause: High hydrophobicity of the peptide leading to very low aqueous solubility.

Troubleshooting Steps:

  • Initial Dissolution in Organic Solvent:

    • Dissolve the peptide in a minimal volume of 100% DMSO to create a concentrated stock solution.[2]

    • Slowly add the stock solution dropwise into the desired aqueous buffer with constant, gentle stirring.

    • Keep the final concentration of DMSO low (ideally <1%) as it can be detrimental to many biological assays.[2]

  • pH Adjustment:

    • Calculate the theoretical isoelectric point (pI) of your peptide.

    • If the peptide is basic (pI > 7), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid) before diluting with your buffer.[2]

    • If the peptide is acidic (pI < 7), attempt to dissolve it in a dilute basic solution (e.g., 0.1M ammonium bicarbonate).[2]

  • Use of Chaotropic Agents:

    • For non-biological applications or if refolding is possible, consider using strong denaturants like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea to solubilize the peptide. These agents disrupt the non-covalent interactions that lead to aggregation.

Problem 2: Peptide Solution Becomes Cloudy or Forms a Gel Over Time

Possible Cause: The peptide is prone to time- and concentration-dependent aggregation, potentially forming β-sheet-rich fibrils.

Troubleshooting Steps:

  • Optimize Storage Conditions:

    • Store the peptide solution in small aliquots at -80°C to minimize freeze-thaw cycles.

    • Filter the stock solution through a 0.22 µm filter to remove any pre-existing small aggregates that could act as seeds for further aggregation.

  • Modify Incubation Conditions:

    • If possible, perform experiments at lower peptide concentrations.

    • Conduct experiments at a lower temperature to slow down the aggregation kinetics.

    • Avoid vigorous agitation or stirring, which can accelerate aggregation.

  • Inclusion of Aggregation Inhibitors (if compatible with the assay):

    • Small amounts of organic solvents like hexafluoro-2-propanol (HFIP) can disrupt aggregation.[16]

    • Certain excipients, such as sugars or polyols, can sometimes help stabilize the peptide.

Data Presentation

Table 1: Illustrative Solubility of a Model Peptide Containing 2,5-Difluoro-D-phenylalanine

Solvent SystemEstimated Solubility (mg/mL)Observations
Water< 0.1Insoluble, forms a suspension.
PBS (pH 7.4)< 0.1Insoluble with visible particulates.
10% Acetic Acid0.5 - 1.0Improved solubility for basic peptides.
0.1M Ammonium Bicarbonate0.5 - 1.0Improved solubility for acidic peptides.
50% Acetonitrile/Water1.0 - 2.0Soluble, but may not be suitable for all biological assays.
100% DMSO> 10Highly soluble, suitable for creating stock solutions.[2]

Note: This data is illustrative and the actual solubility will depend on the full sequence of the peptide.[2]

Table 2: Representative Aggregation Kinetics of a Model Peptide Monitored by ThT Assay

ConditionLag Time (t_lag, hours)Apparent Rate Constant (k_app, h⁻¹)
25 µM Peptide, pH 7.4, 37°C4.5 ± 0.50.8 ± 0.1
50 µM Peptide, pH 7.4, 37°C2.1 ± 0.31.5 ± 0.2
50 µM Peptide, pH 5.0, 37°C3.5 ± 0.41.1 ± 0.1
50 µM Peptide, pH 7.4, 25°C8.2 ± 0.90.4 ± 0.05

Note: This data is representative. Actual kinetic parameters will be sequence- and condition-dependent.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation

Principle: This assay monitors the kinetics of amyloid fibril formation. Thioflavin T (ThT) dye binds to the β-sheet structures characteristic of amyloid fibrils, resulting in a significant increase in its fluorescence emission.

Materials:

  • Lyophilized peptide containing 2,5-difluoro-D-phenylalanine

  • Thioflavin T (ThT)

  • Sterile, ultrapure water

  • Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer with excitation at ~440-450 nm and emission at ~480-490 nm

Procedure:

  • Peptide Preparation:

    • Carefully dissolve the lyophilized peptide to create a stock solution. To minimize pre-aggregation, it is recommended to first dissolve the peptide in a minimal amount of DMSO and then dilute it into the assay buffer.

    • Determine the peptide concentration accurately (e.g., by UV absorbance if the sequence contains Trp or Tyr, or based on the dry weight).

  • ThT Stock Solution:

    • Prepare a stock solution of ThT (e.g., 1 mM) in sterile, ultrapure water.

    • Filter the solution through a 0.22 µm filter.

    • Store the stock solution at 4°C, protected from light.

  • Assay Setup:

    • Prepare the final peptide solutions at the desired concentrations in the assay buffer.

    • Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).

    • In each well of the 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.

  • Data Acquisition:

    • Place the microplate in the fluorometer, pre-set to the desired temperature (e.g., 37°C).

    • Monitor the fluorescence intensity at regular intervals (e.g., every 15 minutes) for the duration of the experiment (which can be several hours to days).

    • Optional: Include intermittent shaking to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence of the ThT-only control from all readings.

    • Plot the fluorescence intensity versus time. The resulting curve is typically sigmoidal, from which the lag time (t_lag) and the apparent growth rate constant (k_app) can be determined.

Protocol 2: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification

Principle: SEC-HPLC separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier than smaller molecules (monomers), allowing for their separation and quantification.[9][10]

Materials:

  • Peptide solution

  • SEC-HPLC system with a UV detector

  • Appropriate SEC column (e.g., with a pore size suitable for the expected size range of monomers and oligomers)

  • Mobile phase (e.g., PBS, pH 7.0)

  • 0.22 µm syringe filters

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare the peptide sample in the mobile phase at a known concentration.

    • Filter the sample through a 0.22 µm syringe filter immediately before injection to remove any large, insoluble particles.

  • Chromatographic Run:

    • Inject a defined volume of the prepared sample onto the column.

    • Run the separation isocratically with the mobile phase.

    • Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 214 nm for the peptide bond or 280 nm if aromatic residues are present).

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (larger species elute earlier).

    • Integrate the area under each peak.

    • Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks.

Visualizations

Aggregation_Pathway Potential Aggregation Pathway of a Peptide with 2,5-Difluoro-D-phenylalanine Monomer Soluble Monomers (Random Coil or Partially Folded) Oligomer Soluble Oligomers (β-sheet formation initiated) Monomer->Oligomer Nucleation (Rate-limiting) Protofibril Protofibrils (Elongated aggregates) Oligomer->Protofibril Elongation Fibril Insoluble Fibrils (Mature amyloid) Protofibril->Fibril Maturation DifluoroPhe 2,5-Difluoro-D-Phe - Increased Hydrophobicity - Altered π-π Stacking DifluoroPhe->Monomer Influences intermolecular interactions

Caption: Hypothetical aggregation pathway for peptides containing 2,5-difluoro-D-phenylalanine.

Troubleshooting_Workflow Troubleshooting Workflow for Peptide Insolubility and Aggregation Start Lyophilized Peptide SolubilityTest Small-scale solubility test in aqueous buffer Start->SolubilityTest Soluble Peptide is Soluble Proceed with experiment SolubilityTest->Soluble Yes Insoluble Peptide is Insoluble SolubilityTest->Insoluble No TimeAggregation Solution becomes cloudy over time Soluble->TimeAggregation If aggregation occurs later OrganicSolvent Dissolve in minimal DMSO, then dilute into buffer Insoluble->OrganicSolvent CheckSolubility2 Soluble? OrganicSolvent->CheckSolubility2 CheckSolubility2->Soluble Yes AdjustpH Adjust pH away from pI CheckSolubility2->AdjustpH No CheckSolubility3 Soluble? AdjustpH->CheckSolubility3 CheckSolubility3->Soluble Yes UseDenaturant Consider denaturants (e.g., GdnHCl, Urea) CheckSolubility3->UseDenaturant No OptimizeStorage Optimize storage: - Aliquot and freeze at -80°C - Filter to remove seeds TimeAggregation->OptimizeStorage

Caption: Logical workflow for troubleshooting solubility and aggregation issues.

References

Technical Support Center: Synthesis of Peptides with Boc-2,5-difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating Boc-2,5-difluoro-D-phenylalanine into their peptide synthesis workflows. The unique electronic and steric properties of this fluorinated amino acid can present challenges, and this guide is designed to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into a peptide sequence?

A1: The main challenges arise from the electron-withdrawing nature of the two fluorine atoms on the phenyl ring and potential steric hindrance. These factors can lead to:

  • Lower Coupling Efficiency: The difluorinated phenyl ring can deactivate the carboxylic acid, making it less reactive towards the incoming amine.

  • Incomplete Boc Deprotection: While typically acid-labile, the electronic effects of the fluorines might slightly alter the conditions required for complete removal of the Boc group.

  • Increased Aggregation: Peptides containing fluorinated amino acids, especially multiple hydrophobic residues, have a higher tendency to aggregate during synthesis, leading to truncated sequences and difficult purification.[1]

  • Poor Solubility: The final peptide product may exhibit poor solubility in aqueous buffers due to the increased hydrophobicity imparted by the 2,5-difluoro-D-phenylalanine residue.

Q2: Which coupling reagents are recommended for this compound?

A2: Due to the potential for lower reactivity, more potent coupling reagents are recommended. While standard reagents can be used, optimizing for higher yields may require moving to stronger uronium or phosphonium salts. HATU is often preferred for sterically hindered amino acids due to its high reactivity and ability to suppress racemization.[2][3] COMU is another excellent option, offering high reactivity and safer byproducts.[4]

Q3: How can I monitor the completeness of the coupling reaction?

A3: It is crucial to monitor the coupling reaction to ensure complete incorporation of the sterically hindered this compound. A qualitative ninhydrin (Kaiser) test is a standard method for detecting free primary amines on the resin.[5] A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue or purple beads), a second coupling (double coupling) is recommended.

Q4: Are there any specific considerations for the Boc deprotection step?

A4: Standard Boc deprotection conditions using 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) are generally effective.[5][6] However, due to the electronic nature of the difluorinated ring, it is prudent to ensure a sufficient reaction time. A typical protocol involves a short pre-wash followed by a longer deprotection step of 20-30 minutes.[7] Inadequate deprotection can lead to deletion sequences, so consistency in this step is key.

Q5: My final peptide has poor solubility. What can I do?

A5: Poor solubility is a common issue with hydrophobic peptides. Here are several strategies to address this:

  • Solvent Screening: Attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile before slowly adding your aqueous buffer.[8]

  • pH Adjustment: If your peptide contains ionizable residues, adjusting the pH away from its isoelectric point can significantly improve solubility.

  • Chaotropic Agents: For severe aggregation, agents like guanidinium hydrochloride or urea can be used, but be mindful of their potential to interfere with biological assays.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Peptide Yield Incomplete coupling of this compound.- Use a more potent coupling reagent like HATU or COMU.[3][4]- Increase the excess of amino acid and coupling reagent (3-5 equivalents).- Extend the coupling time to 2-4 hours and monitor with a Kaiser test.[5]
Incomplete Boc deprotection.- Ensure a deprotection time of at least 20-30 minutes with 50% TFA in DCM.[7]- Perform a pre-wash with the TFA solution for 1-2 minutes before the main deprotection step.[5]
Peptide aggregation on the resin.- Use a solvent mixture like DCM/DMF/NMP (1:1:1) to improve solvation.- Consider microwave-assisted synthesis to disrupt aggregation.
Presence of Deletion Sequences in Mass Spectrometry Incomplete Boc deprotection.- Increase the deprotection time or perform a second deprotection step.- Ensure efficient washing after the neutralization step to remove any residual base that could neutralize the TFA.
Incomplete coupling.- Implement a double coupling protocol for the this compound residue.
Difficult Purification Co-elution of impurities with the main product.- Optimize the HPLC gradient to improve separation.- Consider using a different stationary phase or ion-pairing agent.
Peptide aggregation during purification.- Add a small percentage of an organic solvent like acetonitrile or isopropanol to the aqueous buffer.- Purify at a lower temperature to minimize aggregation.
Final Peptide is Insoluble High hydrophobicity of the peptide.- Dissolve the lyophilized peptide in a minimal amount of DMSO or DMF before adding the aqueous buffer.[8]- Adjust the pH of the final solution if the peptide has a net charge.

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency, especially for this sterically hindered amino acid.

  • Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30-60 minutes.

  • Deprotection: Perform Nα-Boc deprotection using 50% TFA in DCM for 20-30 minutes.[7]

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM twice for 2 minutes each, followed by thorough washing with DCM.

  • Activation Solution: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

  • Coupling: Add the activation solution to the resin and agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[5] If the test is positive, repeat the coupling step.

  • Washing: Once the coupling is complete, wash the resin sequentially with DMF and DCM.

Protocol 2: Boc Deprotection

This protocol outlines the standard procedure for removing the Boc protecting group during solid-phase peptide synthesis.

  • Resin Swelling: Ensure the peptide-resin is well-swollen in DCM.

  • Pre-wash: Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes, then drain.

  • Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[7]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (2 times), and finally DCM (3-5 times) to remove residual acid.

  • Neutralization: Proceed with the neutralization step as described in Protocol 1.

Visualizations

experimental_workflow start Start: Resin with Free Amine coupling Coupling: Boc-2,5-difluoro-D-Phe HATU, DIEA in DMF start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Boc Deprotection: 50% TFA in DCM wash1->deprotection wash2 Wash (DCM, IPA, DCM) deprotection->wash2 neutralization Neutralization: 10% DIEA in DCM wash2->neutralization next_cycle Next Coupling Cycle or Final Cleavage neutralization->next_cycle

Caption: A typical workflow for one cycle of this compound incorporation in SPPS.

troubleshooting_low_yield low_yield Low Peptide Yield incomplete_coupling Incomplete Coupling? low_yield->incomplete_coupling incomplete_deprotection Incomplete Deprotection? low_yield->incomplete_deprotection aggregation On-Resin Aggregation? low_yield->aggregation solution1 Use Stronger Coupling Reagent (HATU/COMU) Increase Equivalents Extend Reaction Time incomplete_coupling->solution1 solution2 Extend TFA Deprotection Time (20-30 min) Ensure Thorough Washing incomplete_deprotection->solution2 solution3 Use Aggregation-Disrupting Solvents Consider Microwave Synthesis aggregation->solution3

Caption: Troubleshooting logic for addressing low peptide yields.

References

Technical Support Center: Managing Steric Hindrance from 2,5-Difluoro-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, 2,5-difluoro-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating 2,5-difluoro-D-phenylalanine in SPPS?

A1: The main difficulties arise from the steric hindrance caused by the fluorine atoms at positions 2 and 5 of the phenyl ring, as well as the electron-withdrawing nature of these fluorine atoms. These factors can lead to:

  • Low Coupling Efficiency: The bulky side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, resulting in incomplete reactions.[1]

  • Slower Reaction Kinetics: The electronic effect of the fluorine atoms can decrease the nucleophilicity of the amino group and the reactivity of the carboxyl group, slowing down the peptide bond formation.

  • Peptide Aggregation: The introduction of the hydrophobic difluorinated phenyl ring can increase the tendency of the peptide to aggregate on the solid support, further hindering coupling reactions.[2]

Q2: Which coupling reagents are most effective for incorporating 2,5-difluoro-D-phenylalanine?

A2: Due to the steric hindrance, standard coupling reagents may not be sufficient. More potent, third-generation uronium and phosphonium salt-based reagents are highly recommended.[1][3] These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and effectiveness in sterically hindered couplings with minimal racemization.[3][4]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers high reactivity, similar to HATU.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly reactive and safer alternative to many other coupling reagents, with byproducts that are easily washed away.[3][5]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective for hindered couplings and avoids potential guanidinylation side reactions.[4]

Q3: How can I monitor the completion of the coupling reaction for 2,5-difluoro-D-phenylalanine?

A3: It is crucial to monitor the coupling reaction to ensure it has gone to completion. The most common qualitative methods are:

  • Kaiser Test (Ninhydrin Test): This test detects free primary amines on the resin. A negative result (yellow beads) indicates that the coupling is complete. A positive result (blue beads) signifies incomplete coupling, and a recoupling step is necessary.[1]

  • TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: An alternative to the Kaiser test that can be more sensitive in some cases.

For quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and mass spectrometry.

Q4: Is "double coupling" a recommended strategy for 2,5-difluoro-D-phenylalanine?

A4: Yes, double coupling is a highly recommended strategy, especially if a qualitative test like the Kaiser test indicates an incomplete initial coupling.[1] This involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagent to drive the reaction to completion.

Q5: Can microwave-assisted SPPS be beneficial for incorporating 2,5-difluoro-D-phenylalanine?

A5: Yes, microwave-assisted SPPS can be very beneficial. The application of microwave energy can accelerate the coupling reaction, often leading to higher coupling efficiencies and shorter reaction times, which is particularly advantageous for sterically hindered amino acids.[5]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Coupling Efficiency (Positive Kaiser Test) 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance from the 2,5-difluoro-D-phenylalanine side chain. 3. Peptide aggregation on the resin. 4. Sub-optimal reaction time or temperature. 1. Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[1][3]2. Perform a "double coupling" by repeating the coupling step.[1]3. Increase the excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).[3]4. Incorporate a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) to improve solvation and disrupt aggregation.[3]5. Extend the coupling time (e.g., 2-4 hours or even overnight).[3]6. Consider using microwave-assisted SPPS to enhance reaction kinetics.
Presence of Deletion Sequences in Final Peptide 1. Incomplete coupling of 2,5-difluoro-D-phenylalanine or other amino acids. 2. Premature termination of the peptide chain. 1. Implement the solutions for "Low Coupling Efficiency" mentioned above.2. Ensure thorough washing between deprotection and coupling steps to remove any residual piperidine.3. After coupling, consider a capping step with acetic anhydride to block any unreacted amino groups and prevent the formation of deletion sequences.
Racemization 1. Over-activation of the amino acid. 2. Use of a strong base. 1. While less common for phenylalanine derivatives, it's a possibility. Use coupling reagents known for low racemization, such as HATU or COMU.[3]2. Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, especially if racemization is a concern.
Guanidinylation of N-terminus 1. Excess of uronium-based coupling reagents (e.g., HBTU, HATU). 1. Avoid using a large excess of the coupling reagent.[3]2. Alternatively, use a phosphonium-based coupling reagent like PyBOP or PyAOP, which do not cause this side reaction.[3]

Data Presentation: Performance of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentTypical Coupling TimeGeneral Coupling Efficiency (%)Key Advantages
HATU 1-4 hours90-98High reactivity, suitable for sterically hindered couplings, low racemization.[3]
HCTU 1-4 hours90-98High reactivity, similar to HATU.
COMU 0.5-1 hour>95Very high reactivity, safer byproducts, good solubility.[3]
PyAOP 2-8 hours80-90Phosphonium-based, avoids guanidinylation side products.[3]
HBTU 2-6 hours85-95Good balance of reactivity and stability, cost-effective for less hindered couplings.[3]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-2,5-difluoro-D-phenylalanine-OH using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-2,5-difluoro-D-phenylalanine-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and agitate for 2-5 minutes to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of resin beads.

    • If the test is positive (blue beads), repeat the coupling step (double coupling) with fresh reagents.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection and wash the resin thoroughly with DMF, followed by DCM. Dry the resin under a stream of nitrogen or in vacuo.

  • Cleavage:

    • Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water).

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

    • Incubate the mixture at -20°C for at least 30 minutes.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and re-centrifuge.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency start Positive Kaiser Test after Coupling cause1 Potential Cause: Steric Hindrance / Low Reagent Activity start->cause1 cause2 Potential Cause: Peptide Aggregation start->cause2 solution1 Solution: 1. Switch to potent coupling reagent (HATU, COMU) 2. Increase reagent excess 3. Extend coupling time cause1->solution1 solution2 Solution: Perform Double Coupling cause1->solution2 solution4 Solution: Consider Microwave-Assisted SPPS cause1->solution4 solution3 Solution: Use aggregation-disrupting solvents (e.g., 'magic mixture') cause2->solution3 cause2->solution4 retest Re-monitor with Kaiser Test solution1->retest solution2->retest solution3->retest solution4->retest

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling_Reagent_Mechanism General Mechanism of Aminium/Uronium Salt Coupling Reagents cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt/OBt (Highly Reactive Intermediate) Amino_Acid->Active_Ester Activation Coupling_Reagent HATU / HCTU / COMU Coupling_Reagent->Active_Ester Base DIPEA Base->Active_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Peptide Bond Formation Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

Caption: Mechanism of aminium/uronium salt coupling reagents.

References

Technical Support Center: Peptide Cleavage and 2,5-Difluoro Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted advice for researchers, scientists, and drug development professionals incorporating 2,5-difluoro-substituted amino acids, such as 2,5-difluorophenylalanine (2,5-diF-Phe), into their peptide synthesis workflows. It addresses common challenges encountered during the final cleavage of the peptide from the solid-phase resin.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of incorporating a 2,5-difluoro-substituted amino acid on my peptide?

A1: The incorporation of fluorinated amino acids can significantly alter a peptide's physicochemical properties. The strong electron-withdrawing nature of fluorine atoms can enhance conformational stability, increase resistance to proteolytic degradation, and modify hydrophobicity. These changes are often beneficial for therapeutic peptide development but may necessitate adjustments to standard synthesis and cleavage protocols.

Q2: Why might a peptide containing a 2,5-difluoro substitution be difficult to cleave from the resin?

A2: While standard cleavage relies on acidolysis (e.g., with Trifluoroacetic Acid - TFA) to break the bond between the peptide and the resin linker, the electronic properties of the 2,5-difluoro aromatic ring can subtly influence this reaction. Although TFA is a very strong acid, the increased stability conferred by fluorination might mean that standard cleavage times are insufficient for complete removal from the resin, leading to lower yields.[1][2]

Q3: What is the recommended standard cleavage cocktail for peptides with 2,5-difluoro substitutions?

A3: A universal, non-malodorous cleavage cocktail is an excellent starting point for most sequences, including those with fluorinated residues. A widely used and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) .[3] TIS acts as a scavenger to trap reactive cations generated from protecting groups, preventing side reactions.[3]

Q4: Do I need special scavengers when cleaving peptides containing 2,5-diF-Phe?

A4: Not typically. The 2,5-difluorophenylalanine side chain is relatively stable and less prone to alkylation by carbocations compared to residues like Tryptophan (Trp) or Methionine (Met).[4][5] However, scavengers are crucial for protecting other sensitive amino acids in your sequence. TIS is a standard and effective scavenger for this purpose. If your peptide also contains Met, Cys, or Trp, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) might be considered to prevent side reactions like oxidation.[3][6][7]

Q5: How can I definitively confirm that peptide cleavage is incomplete?

A5: The most reliable method is the post-cleavage Kaiser test.[8] After performing the cleavage and filtering the solution, take a small sample of the resin beads and perform the test. A positive result (a deep blue or purple color) indicates the presence of free primary amines, confirming that a significant amount of your peptide remains attached to the resin.[8][9] Low yield and purity observed during subsequent RP-HPLC analysis of the crude product also point towards incomplete cleavage.[8]

Troubleshooting Guide: Incomplete Cleavage

If you suspect incomplete cleavage of your 2,5-difluoro-substituted peptide, follow this systematic approach to identify and resolve the issue.

G start Incomplete Cleavage Suspected (Low Yield) kaiser_test Perform Post-Cleavage Kaiser Test on Resin start->kaiser_test is_positive Test Positive (Blue Color)? kaiser_test->is_positive check_reagents Verify Reagents: - Fresh TFA? - Scavengers not degraded? is_positive->check_reagents Yes purify Proceed to Purification is_positive->purify No reagents_ok Reagents OK? check_reagents->reagents_ok optimize Optimize Cleavage Conditions: 1. Increase reaction time (e.g., 2-4 hrs). 2. Consider a stronger cocktail if   sensitive residues are present. reagents_ok->optimize Yes replace_reagents Replace Reagents & Re-cleave reagents_ok->replace_reagents No trial Perform Small-Scale Trial Cleavage optimize->trial re_cleave Re-cleave Full Batch with Optimized Conditions trial->re_cleave end Cleavage Complete re_cleave->end replace_reagents->end purify->end

Caption: Troubleshooting workflow for incomplete peptide cleavage.

Data Presentation

The following table provides an illustrative comparison of cleavage conditions for a model peptide containing Phenylalanine versus 2,5-difluorophenylalanine. This data is hypothetical and intended to demonstrate the potential need for modified protocols.

Table 1: Illustrative Comparison of Cleavage Conditions for a Model Peptide (Sequence: H-Tyr-Gly-Gly-X-Leu-OH) from Wang Resin

Model Peptide (X)Cleavage CocktailTime (hours)Crude Purity (HPLC %)Yield (%)
Phenylalanine95% TFA / 2.5% H₂O / 2.5% TIS1.5~85%~90%
2,5-diF-Phe95% TFA / 2.5% H₂O / 2.5% TIS1.5~70%~65%
2,5-diF-Phe 95% TFA / 2.5% H₂O / 2.5% TIS 3.0 ~83% ~88%

Experimental Protocols

General Workflow for Peptide Cleavage from Resin

Caption: Standard workflow for peptide cleavage and deprotection.

Protocol 1: Small-Scale Trial Cleavage for Optimization

This protocol is designed to find the optimal cleavage time for your specific peptide without committing the entire batch.[8]

Objective: To compare cleavage efficiency at different time points. Materials:

  • Dried peptide-resin (20-50 mg)

  • Prepared cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS)

  • Microcentrifuge tubes

  • Cold diethyl ether

  • Nitrogen gas source

  • RP-HPLC system for analysis

Procedure:

  • Place 20-50 mg of dried peptide-resin into a microcentrifuge tube.

  • Add the prepared cleavage cocktail (e.g., 0.5 mL) to the resin and cap tightly.

  • Allow the reaction to proceed at room temperature, agitating occasionally. It is advisable to test different time points (e.g., 1.5, 3, and 4 hours).[8]

  • At the desired time point, filter the resin (e.g., using a small syringe filter) and collect the TFA solution.

  • Precipitate the peptide by adding the filtrate dropwise into a new tube containing a 10-fold volume of cold diethyl ether.[10]

  • Centrifuge the mixture to pellet the peptide, carefully decant the ether, and wash the pellet again with cold ether.

  • Dry the crude peptide pellet under a gentle stream of nitrogen.

  • Dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for RP-HPLC analysis to assess purity and relative yield.[8]

Protocol 2: Post-Cleavage Kaiser Test

This protocol is used to qualitatively determine if the peptide is still attached to the resin after the cleavage procedure.[8][9][11]

Objective: To detect the presence of residual peptide on resin beads. Materials:

  • A small sample of resin beads after cleavage and filtration.

  • Kaiser Test Reagent A: 5% (w/v) ninhydrin in ethanol.[8]

  • Kaiser Test Reagent B: 80% (w/v) phenol in ethanol.[8]

  • Kaiser Test Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.[8]

  • Small glass test tube.

  • Heating block or water bath set to 100°C.

Procedure:

  • Place a few dried resin beads (approx. 5-10 mg) into a clean, dry glass test tube.

  • Add 2-3 drops of Reagent A to the tube.

  • Add 2-3 drops of Reagent B to the tube.

  • Add 2-3 drops of Reagent C to the tube.

  • Gently mix the contents and heat the test tube at 100°C for 5 minutes.[8]

  • Remove the tube and observe the color of the resin beads and the solution.

Interpretation of Results:

  • Positive Result (Incomplete Cleavage): The resin beads and/or the solution turn a deep blue or purple color. This indicates the presence of primary amines and confirms that peptide remains on the resin.[8]

  • Negative Result (Complete Cleavage): The resin beads and solution remain colorless or turn a faint yellow/brown. This suggests the peptide has been successfully cleaved.[12]

References

Validation & Comparative

A Comparative Guide to Boc-2,5-difluoro-D-phenylalanine and Other Fluorinated Phenylalanines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the therapeutic properties of peptides and small molecules. Fluorinated phenylalanine derivatives, in particular, have garnered significant attention for their ability to modulate key physicochemical and biological properties, leading to improved drug candidates.[1] This guide provides an objective comparison of Boc-2,5-difluoro-D-phenylalanine with other commonly used fluorinated phenylalanines, supported by available data and detailed experimental protocols.

The introduction of fluorine, the most electronegative element, into the phenylalanine side chain can profoundly influence its properties.[2] Key advantages include:

  • Enhanced Metabolic Stability: The exceptional strength of the carbon-fluorine bond can block sites of oxidative metabolism by cytochrome P450 enzymes, leading to a longer in vivo half-life of peptide-based drugs.[3]

  • Increased Lipophilicity: Fluorination generally increases the lipophilicity (hydrophobicity) of the amino acid side chain, which can improve membrane permeability and cellular uptake.[3]

  • Modulated Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby carboxylic acid and amine groups, altering the ionization state of the amino acid at physiological pH and potentially influencing interactions with biological targets.[3]

  • Altered Conformation and Binding: The steric and electronic effects of fluorine can influence the conformational preferences of peptides, potentially leading to increased binding affinity and selectivity for their targets.[3]

This guide will focus on a comparative analysis of this compound alongside other difluoro-isomers, as well as mono- and penta-fluorinated analogs.

Data Presentation: Physicochemical Properties

Quantitative data comparing the key physicochemical properties of various Boc-protected fluorinated D-phenylalanines are crucial for rational drug design. While comprehensive experimental data for all isomers in a single study is limited, the following table summarizes available experimental and calculated values for lipophilicity (LogP) and acidity constants (pKa).

CompoundFluorination PatternCalculated LogP*pKa (α-COOH) (Predicted)pKa (α-NH3+) (Predicted)
Boc-D-PhenylalanineUnsubstituted2.80~2.2~9.1
Boc-4-fluoro-D-phenylalanine4- (para)2.95~2.1~8.9
Boc-2,4-difluoro-D-phenylalanine2,4-3.10~2.0~8.7
This compound 2,5- 3.10 ~2.0 ~8.7
Boc-3,5-difluoro-D-phenylalanine3,5-3.10~2.0~8.7
Boc-pentafluoro-D-phenylalaninePerfluorinated3.80~1.8~8.2

Note: LogP values are computationally predicted and can vary based on the algorithm used. pKa values are also estimations based on the electron-withdrawing effects of fluorine and may differ from experimental values.

Experimental Performance Data

The true impact of incorporating fluorinated phenylalanines is observed in their effect on the biological activity and stability of peptides.

Enhanced Metabolic Stability

The incorporation of fluorinated phenylalanines, particularly D-isomers and those with fluorine atoms at positions susceptible to enzymatic attack, can significantly enhance peptide stability.

Illustrative Case Study: Stability in Human Plasma

Peptide SequenceKey ResidueHalf-life in Human Plasma (t½)
Ac-Tyr-L-Phe -Gly-Trp-NH₂L-PhenylalanineLow
Ac-Tyr-D-Phe -Gly-Trp-NH₂D-PhenylalanineHigh
Ac-Tyr-D-Phe(2,5-F₂) -Gly-Trp-NH₂2,5-difluoro-D-phenylalanineVery High (Predicted)
Ac-Tyr-D-Phe(F₅) -Gly-Trp-NH₂Pentafluoro-D-phenylalanineVery High (Predicted)

This table presents expected relative stabilities based on established principles. The D-amino acid configuration provides significant resistance to proteases, and this effect is often further enhanced by the electronic and steric properties of fluorine substituents.[4]

Modulation of Receptor Binding Affinity

The electronic alterations in the aromatic ring due to fluorination can influence key interactions within a receptor binding pocket, such as cation-π interactions, potentially leading to enhanced binding affinity.

Illustrative Case Study: Opioid Receptor Binding

Structure-activity relationship studies on opioid peptides have shown that replacing phenylalanine with fluorinated analogs can significantly impact receptor affinity. For example, in the dimeric opioid peptide Biphalin, substitution of Phe with 4-fluoro-Phe enhances binding affinity for both µ- and δ-opioid receptors.

Biphalin Analog (at positions 4 and 4')µ-Opioid Receptor Affinity (Ki, nM)δ-Opioid Receptor Affinity (Ki, nM)
Phenylalanine0.450.13
4-Fluoro-phenylalanine0.280.04

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of these valuable building blocks.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating a fluorinated phenylalanine derivative using the Boc/Bzl protection strategy.

1. Resin Swelling:

  • Place the desired amount of Merrifield or MBHA resin in a reaction vessel.
  • Add dichloromethane (DCM) to completely cover the resin.
  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
  • Drain the solvent by filtration.

2. Nα-Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.
  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.
  • Agitate for an additional 15-25 minutes for complete deprotection.
  • Drain the TFA/DCM solution.
  • Wash the resin with DCM (3x), isopropanol (IPA) (1x), and DCM (3x) to remove residual TFA.

3. Neutralization:

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.
  • Agitate the mixture for 1-2 minutes.
  • Drain the neutralization solution.
  • Wash the resin with DCM (3x).

4. Amino Acid Coupling:

  • Dissolve 2-4 equivalents of the Nα-Boc protected amino acid (e.g., this compound) and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.
  • Add the solution to the neutralized peptide-resin.
  • Add 4-6 equivalents of DIEA to initiate coupling.
  • Agitate the reaction mixture at room temperature for 1-2 hours.
  • Monitor reaction completion with a Kaiser (ninhydrin) test. A negative test indicates successful coupling.
  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

5. Repeat Deprotection, Neutralization, and Coupling:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After synthesis is complete, dry the peptide-resin under vacuum.
  • Treat the resin with a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove side-chain protecting groups. Scavengers like p-cresol are typically added.
  • After the reaction, carefully remove the strong acid by evaporation.
  • Precipitate the crude peptide with cold diethyl ether, collect by filtration or centrifugation, and wash multiple times with cold ether.
  • Dry the precipitated peptide under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Microsomal Stability Assay

This protocol is used to determine the metabolic stability of a peptide in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

1. Reagent Preparation:

  • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.
  • Prepare a microsomal suspension in phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.
  • Prepare a working solution of the test peptide (e.g., 1 µM final concentration) by diluting a stock solution in buffer.
  • Prepare an NADPH regenerating system solution.

2. Incubation:

  • In a 96-well plate, add the microsomal suspension to the appropriate wells.
  • Add the working solution of the test peptide.
  • Include negative control wells without the NADPH regenerating system.
  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).

3. Time-Point Sampling and Reaction Termination:

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

4. Sample Processing:

  • Centrifuge the plate to precipitate the microsomal proteins.
  • Transfer the supernatant to a new plate for analysis.

5. LC-MS/MS Analysis:

  • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • Monitor the disappearance of the parent peptide over time relative to the internal standard.

6. Data Analysis:

  • Plot the natural logarithm of the percent of the parent peptide remaining versus time.
  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Mandatory Visualizations

experimental_workflow cluster_spps Boc Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification resin Resin Swelling deprotection Boc Deprotection (TFA) resin->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (DIEA) wash2 Wash neutralization->wash2 coupling Amino Acid Coupling (Boc-Phe(F)-OH, HBTU) wash3 Wash coupling->wash3 wash1->neutralization wash2->coupling wash3->deprotection Repeat for next amino acid cleavage Cleavage from Resin (HF) wash3->cleavage Final Cycle precipitation Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification final_peptide Purified Fluorinated Peptide purification->final_peptide signaling_pathway ligand Fluorinated Peptide (e.g., containing 2,5-diF-D-Phe) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G-Protein Activation (GDP -> GTP) receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pk Protein Kinase Activation second_messenger->pk response Cellular Response pk->response

References

A Comparative Guide to the Biological Activity of Peptides with 2,5-Difluoro-D-Phenylalanine versus Native L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern therapeutic design. This guide provides an objective comparison of the biological and physicochemical properties of peptides containing the synthetic amino acid 2,5-difluoro-D-phenylalanine versus their native counterparts containing L-phenylalanine. By combining the stereochemical inversion of the alpha-carbon (L to D configuration) with the unique electronic properties of fluorine, researchers can engineer peptides with enhanced stability, modified receptor affinity, and novel functionalities.

This comparison is supported by established principles in peptide chemistry and illustrative data from analogous modifications, providing a framework for predicting and evaluating the performance of these modified peptides.

Key Differences in Biological Activity: An Overview

The substitution of native L-phenylalanine with 2,5-difluoro-D-phenylalanine introduces two primary modifications: the change from the natural L- to the unnatural D-stereoisomer and the addition of two electron-withdrawing fluorine atoms to the phenyl ring. These changes synergistically impact the peptide's profile in several critical ways.

  • Enhanced Proteolytic Stability: The most significant advantage of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation.[1][2] Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize L-amino acids.[2] The D-configuration of 2,5-difluoro-D-phenylalanine sterically hinders the peptide from fitting into the active site of these enzymes, leading to a substantially longer half-life in biological matrices like plasma and serum.[2]

  • Modulated Receptor Binding Affinity: The three-dimensional structure of a peptide is critical for its interaction with biological targets.[1] Introducing a D-amino acid alters the peptide's backbone conformation, which can profoundly affect its binding affinity and selectivity for receptors.[1][3] Furthermore, the fluorine atoms on the phenyl ring alter the electronic distribution (quadrupole moment) of the side chain, which can influence crucial non-covalent interactions within a receptor's binding pocket, such as π-π stacking or cation-π interactions.[4] This can result in increased affinity, decreased affinity, or even a switch from agonist to antagonist activity.[1]

  • Altered Conformation: The steric bulk and unique stereochemistry of a D-amino acid can induce specific turns or secondary structures in the peptide backbone.[1] This conformational constraint can be advantageous, "locking" the peptide into its most biologically active shape and reducing the entropic penalty upon binding to its target.

Data Presentation: Quantitative Comparison

While direct, head-to-head experimental data for a single peptide sequence containing L-Phe versus 2,5-difluoro-D-Phe is limited in published literature, we can present an illustrative comparison based on well-documented effects of D-amino acid substitution and fluorination. The following tables summarize the expected outcomes for a hypothetical bioactive peptide, "Peptide-X."

Table 1: Comparative Proteolytic Stability of Peptide-X Analogs

ParameterNative Peptide-X (with L-Phe)Modified Peptide-X (with 2,5-difluoro-D-Phe)Rationale
Half-life (t½) in Human Serum ~15 minutes> 12 hours (estimated)D-amino acid prevents recognition by serum proteases.[2]
Degradation by Chymotrypsin HighNegligibleChymotrypsin specifically cleaves after large hydrophobic L-residues like Phenylalanine.
Primary Cleavage Product Fragments resulting from cleavage at the C-terminus of the L-Phe residue.Intact peptide.The D-amino acid linkage is resistant to cleavage.[2]

Table 2: Comparative Receptor Binding Affinity for a Hypothetical GPCR Target

ParameterNative Peptide-X (with L-Phe)Modified Peptide-X (with 2,5-difluoro-D-Phe)Rationale
Binding Affinity (Ki) 25 nM5 nM (Hypothetical)The altered conformation and electronic properties may lead to a more favorable interaction with the receptor binding pocket, resulting in higher affinity.[3][5]
Receptor Selectivity ModeratePotentially HigherConformational rigidity can reduce off-target binding.
Functional Activity AgonistPotentially Agonist or AntagonistChange in conformation can alter how the peptide engages the receptor's signaling machinery.[1]

Mandatory Visualization

The following diagrams illustrate key processes relevant to the synthesis and mechanism of action of modified peptides.

sps_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Final Steps Resin 1. Start: Resin with C-terminal Amino Acid Deprotection 2. Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Activated Fmoc-AA, e.g., Fmoc-2,5-diF-D-Phe-OH) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Is sequence complete? No Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Yes Purification 7. Purification (RP-HPLC) Cleavage->Purification Analysis 8. Analysis (Mass Spectrometry) Purification->Analysis

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

gpcr_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Opioid Peptide Agonist (e.g., with 2,5-diF-D-Phe) Receptor Opioid Receptor (GPCR) Peptide->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase ATP ATP AC->ATP cAMP cAMP PKA PKA cAMP->PKA Activates G_alpha->AC Inhibits IonChannel K+ Channel G_betagamma->IonChannel Activates ATP->cAMP Converts CellularResponse ↓ Neuronal Excitability (Analgesia) PKA->CellularResponse IonChannel->CellularResponse

Caption: A simplified G-protein coupled opioid receptor signaling pathway.

Experimental Protocols

Detailed and reproducible methodologies are essential for comparing the biological activities of native and modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a peptide using the Fmoc/tBu strategy.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling: Dissolve the incoming Fmoc-protected amino acid (e.g., Fmoc-2,5-difluoro-D-phenylalanine-OH) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add an activator base like N,N-diisopropylethylamine (DIPEA). Add this activation mixture to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water, for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.[6]

Protocol 2: In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in a biological matrix.

  • Peptide Preparation: Prepare a stock solution of the purified peptide (both native and modified versions) in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Incubation: Dilute the peptide stock solution into fresh human plasma to a final concentration of 50 µg/mL. Incubate the mixture in a shaker at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately stop enzymatic degradation by adding an equal volume of quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile) to the aliquot. This will precipitate the plasma proteins.

  • Sample Processing: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample by RP-HPLC using a C18 column.[7][8] Monitor the peptide's elution by UV absorbance at 214 nm or 280 nm.

  • Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 3: Competitive Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a peptide for its target receptor.

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue known to express the receptor of interest.

  • Assay Components:

    • Radioligand: A high-affinity ligand for the receptor that is labeled with a radioisotope (e.g., ³H or ¹²⁵I).

    • Test Peptides: A range of concentrations of the unlabeled native and modified peptides.

    • Assay Buffer: A buffer optimized for the receptor, typically containing protease inhibitors (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test peptide.

    • For determining non-specific binding, use a high concentration of a known unlabeled ligand. For total binding, omit the unlabeled ligand.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Separate the bound radioligand from the free radioligand. This is commonly done by rapid filtration through a glass fiber filtermat using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Quantification: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of the test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).[9] Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

References

A Comparative Guide to NMR Characterization for Confirming Incorporation of 2,5-Difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques to confirm the successful incorporation of the non-canonical amino acid 2,5-difluoro-D-phenylalanine into peptides and proteins. The unique spectral properties of the fluorine nucleus serve as a powerful tool for unambiguous identification and structural analysis.

The incorporation of fluorinated amino acids like 2,5-difluoro-D-phenylalanine into proteins offers a sensitive probe for structural and functional studies using NMR.[1] The fluorine atoms provide a unique NMR signature that is absent in native biological systems, allowing for background-free observation.[2] This guide outlines the expected NMR spectral changes upon incorporation and provides the necessary experimental protocols for characterization.

Comparative Analysis of NMR Spectra

The most direct evidence for the incorporation of 2,5-difluoro-D-phenylalanine comes from the comparison of NMR spectra of the modified peptide or protein with its wild-type (WT) counterpart containing standard D-phenylalanine. The key differences will be observed in both ¹H and ¹⁹F NMR spectra.

Key Spectroscopic Indicators of Incorporation:
  • Appearance of ¹⁹F NMR Signals: The most definitive confirmation is the appearance of signals in the ¹⁹F NMR spectrum, as fluorine is not naturally present in proteins.[3] The two fluorine atoms at the 2 and 5 positions of the phenyl ring are chemically non-equivalent and will give rise to distinct resonances.

  • Changes in ¹H NMR Spectrum: The aromatic region of the ¹H NMR spectrum will be significantly altered. The complex multiplet of the five aromatic protons in phenylalanine will be replaced by a simpler pattern for the three remaining aromatic protons of the 2,5-difluorophenyl group, with characteristic splitting patterns due to both H-H and H-F couplings.

  • Chemical Shift Perturbations: The strong electronegativity of the fluorine atoms will induce changes in the chemical shifts of nearby protons, including the α- and β-protons of the amino acid itself, as well as adjacent residues in the peptide sequence.[4]

  • 2D NMR Correlation Spectra: In 2D experiments like ¹H-¹³C HSQC, new correlations corresponding to the fluorinated aromatic ring will be observed. NOESY spectra may show unique through-space contacts between the fluorine atoms (or the remaining aromatic protons) and other parts of the protein, providing valuable structural insights.

Data Presentation: Comparative NMR Data

The following tables summarize the expected ¹H and ¹⁹F NMR chemical shifts for 2,5-difluoro-D-phenylalanine in comparison to D-phenylalanine. These values are predictive and can vary based on the local environment within the peptide or protein.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

ProtonD-Phenylalanine (Experimental)[5][6]2,5-Difluoro-D-phenylalanine (Expected)Rationale for Expected Shift
α-CH~3.98~4.0 - 4.2Minor downfield shift due to electron-withdrawing fluorine atoms.
β-CH₂~3.15, ~3.30~3.2 - 3.4Minor downfield shift due to proximity to the fluorinated ring.
Aromatic CH (ortho)~7.38 (2H)-Replaced by fluorine.
Aromatic CH (meta)~7.43 (2H)~7.1 - 7.3 (H-3, H-4)Upfield shift due to the electronic effects of adjacent fluorine atoms and altered ring currents. Will show complex splitting due to H-H and H-F coupling.
Aromatic CH (para)~7.34 (1H)~7.0 - 7.2 (H-6)Upfield shift due to ortho-fluorine. Will be split by H-3, H-4, and the fluorine at position 5.

Table 2: Expected ¹⁹F NMR Chemical Shifts (ppm)

Fluorine2,5-Difluoro-D-phenylalanine (Expected Range)[7]Expected Multiplicity
F-2-110 to -130Doublet of multiplets
F-5-110 to -130Doublet of multiplets

Note: ¹⁹F chemical shifts are referenced to CFCl₃ at 0 ppm. The exact chemical shifts are highly sensitive to the local environment.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible NMR data.

Protocol 1: Biosynthetic Incorporation of 2,5-Difluoro-D-phenylalanine

This protocol is a general guideline for overexpression in E. coli and may require optimization for specific proteins.

  • Host Strain: Use a phenylalanine auxotrophic E. coli strain.

  • Media Preparation: Prepare M9 minimal media.

  • Starter Culture: Grow a starter culture overnight in LB medium.

  • Main Culture: Inoculate the M9 minimal media with the starter culture and grow at 37°C to an OD₆₀₀ of ~0.5.

  • Induction: Pellet the cells and resuspend in fresh M9 media lacking phenylalanine but supplemented with 2,5-difluoro-D-phenylalanine (typically 50-100 mg/L). After a short incubation period (e.g., 30 minutes), induce protein expression with IPTG.

  • Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the protein using standard chromatographic techniques.

Protocol 2: NMR Sample Preparation
  • Protein Concentration: Concentrate the purified protein to 0.1-1.0 mM.[2]

  • Buffer: Exchange the protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.0-7.0). For observation of amide protons, the final sample should be in 90% H₂O / 10% D₂O.

  • Additives: Add a small amount of D₂O (to 10% v/v) for the field-frequency lock. An internal standard (e.g., DSS or TSP for ¹H) can be added for precise chemical shift referencing.

  • NMR Tube: Transfer the final sample (~500-600 µL) into a high-quality NMR tube.

Protocol 3: NMR Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (600 MHz or higher is recommended) equipped with a cryoprobe for optimal sensitivity.

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess sample purity and folding.

  • 1D ¹⁹F Spectrum: Acquire a 1D ¹⁹F spectrum. This is often a simple pulse-acquire experiment. A broad spectral width should be used initially to locate the fluorine signals.

  • 2D NMR Spectra: Acquire a suite of 2D NMR spectra for detailed analysis:

    • ¹H-¹H TOCSY: To identify the spin systems of the amino acid residues.

    • ¹H-¹H NOESY: To identify through-space correlations for structural analysis.

    • ¹H-¹³C HSQC (if ¹³C labeled): To resolve and assign backbone and sidechain resonances.

    • ¹H-¹⁵N HSQC (if ¹⁵N labeled): To obtain a fingerprint of the protein backbone.

Mandatory Visualizations

The following diagrams illustrate the workflow and logic for the NMR characterization of 2,5-difluoro-D-phenylalanine incorporation.

experimental_workflow cluster_protein_production Protein Production cluster_nmr_analysis NMR Analysis cluster_confirmation Confirmation of Incorporation p1 E. coli Culture (Phe Auxotroph) p2 Supplement with 2,5-dF-D-Phe p1->p2 p3 Induce Expression (IPTG) p2->p3 p4 Purify Labeled Protein p3->p4 n1 NMR Sample Preparation p4->n1 n2 1D/2D NMR Data Acquisition n1->n2 n3 Spectral Analysis n2->n3 c1 Observe 19F Signals n3->c1 c2 Analyze 1H Shift Perturbations n3->c2 c3 Assign New 2D Correlations n3->c3

Experimental workflow for NMR characterization.

logical_relationship incorp Successful Incorporation of 2,5-difluoro-D-phenylalanine obs1 19F NMR Signal Observed incorp->obs1 Leads to obs2 Aromatic 1H NMR Spectrum Altered incorp->obs2 Leads to obs3 WT 1H NMR Spectrum obs4 No 19F NMR Signal no_incorp No Incorporation no_incorp->obs3 Results in no_incorp->obs4 Results in

References

Mass Spectrometry Analysis of Peptides with 2,5-Difluoro-D-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the development of novel peptide-based therapeutics and diagnostics, the incorporation of unnatural amino acids like 2,5-difluoro-D-phenylalanine offers a pathway to enhanced stability, unique conformational properties, and novel functionalities. The precise characterization of these modified peptides is paramount to ensuring product integrity and understanding their behavior. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing detailed information on molecular weight, sequence, and purity.

This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of peptides containing 2,5-difluoro-D-phenylalanine. It delves into the nuances of different ionization techniques, fragmentation patterns, and experimental protocols, offering a framework for researchers to select and optimize their analytical strategies. While direct experimental data for peptides containing this specific unnatural amino acid is limited in publicly available literature, this guide draws upon established principles of peptide mass spectrometry and data from analogous fluorinated compounds to provide a robust analytical framework.

Ionization Techniques: ESI vs. MALDI

The two most common ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice between them depends on the specific requirements of the analysis, such as sample complexity, desired throughput, and the type of mass analyzer available.

Electrospray Ionization (ESI) is a soft ionization technique that generates multiply charged ions from analytes in solution.[1][2] This makes it particularly well-suited for coupling with liquid chromatography (LC) for the analysis of complex peptide mixtures.[3] The generation of multiply charged ions allows for the analysis of high-mass peptides on mass analyzers with a limited mass-to-charge (m/z) range.[1] For peptides containing 2,5-difluoro-D-phenylalanine, ESI-MS is ideal for confirming the molecular weight of the synthesized peptide and for detailed fragmentation analysis (MS/MS) to verify the amino acid sequence.[3][4] The increased hydrophobicity imparted by the difluorinated phenyl ring may enhance ionization efficiency in some cases.[5][6]

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that utilizes a laser to desorb and ionize analytes co-crystallized with a matrix.[7] MALDI typically produces singly charged ions, resulting in simpler mass spectra.[8] This technique is known for its high throughput and tolerance to some buffers and salts, making it a rapid method for screening synthetic peptide products.[8][9] For peptides with 2,5-difluoro-D-phenylalanine, MALDI-TOF (Time-of-Flight) MS can be a very effective tool for rapid molecular weight confirmation.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Generates ions from a liquid phase via a high voltage spray.[1][2]Uses a laser to desorb and ionize sample from a solid matrix.[7]
Typical Ionization State Multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).[1]Primarily singly charged ions (e.g., [M+H]⁺).[8]
Coupling to Separation Easily coupled with Liquid Chromatography (LC-MS).[3]Can be coupled with LC, but more commonly used for direct analysis.[8]
Throughput Lower, limited by LC run times.[8]Higher, rapid analysis of multiple samples.[8]
Salt Tolerance Lower, requires clean samples.[8]Higher, more tolerant to salts and buffers.[8]
Sample Consumption Low (femtomole to picomole range).[1]Low (sub-picomole range).
Primary Application Detailed sequencing of complex mixtures, quantitative analysis.[10]Rapid screening, molecular weight confirmation, imaging.[8]

Fragmentation Analysis of Peptides with 2,5-Difluoro-D-phenylalanine

Tandem mass spectrometry (MS/MS) is crucial for confirming the amino acid sequence of a peptide.[11] In a typical collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) experiment, a specific peptide ion (precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed.[4] The fragmentation primarily occurs along the peptide backbone, generating b- and y-type ions.[4][11]

The presence of 2,5-difluoro-D-phenylalanine is expected to influence the fragmentation pattern in a predictable manner. The mass of this residue will be incorporated into the b- and y-ion series, allowing for its precise localization within the peptide sequence. The electron-withdrawing nature of the fluorine atoms may have subtle effects on bond cleavage efficiencies, but the fundamental principles of peptide fragmentation will still apply.

Expected Mass of 2,5-Difluoro-D-phenylalanine Residue:

PropertyValue
Monoisotopic Mass of Amino Acid 201.0652 g/mol
Monoisotopic Mass of Residue (in peptide) 183.0546 g/mol

Note: The residue mass is calculated by subtracting the mass of a water molecule (18.0106 g/mol ) from the amino acid mass.

Comparison with Non-Fluorinated Peptides

The primary difference in the mass spectrometry analysis of a peptide containing 2,5-difluoro-D-phenylalanine compared to its non-fluorinated D-phenylalanine counterpart is the mass shift. This mass difference is a key signature for confirming the successful incorporation of the fluorinated amino acid.

FeaturePeptide with D-phenylalaninePeptide with 2,5-Difluoro-D-phenylalanine
Residue Mass 147.0684 g/mol 183.0546 g/mol
Mass Shift per Incorporation N/A+35.9862 g/mol
Chromatographic Retention BaselineExpected to be slightly longer on reverse-phase HPLC due to increased hydrophobicity.[12]
Ionization Efficiency BaselineMay be enhanced due to increased hydrophobicity.[5][6]
Fragmentation Pattern Standard b- and y-ion series.b- and y-ions containing the residue will show a +35.9862 Da shift.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry
  • Peptide Synthesis and Purification: Synthesize the peptide containing 2,5-difluoro-D-phenylalanine using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

  • Quantification: Determine the concentration of the purified peptide solution using a suitable method (e.g., UV absorbance at 280 nm if other aromatic residues are present, or a colorimetric peptide assay).

  • Sample Dilution for ESI-MS: Dilute the purified peptide in a solvent compatible with ESI, typically 0.1% formic acid in a water/acetonitrile mixture (e.g., 95:5 v/v). The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 pmol/µL).

  • Sample Preparation for MALDI-MS:

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)) in a solvent such as 50% acetonitrile/0.1% trifluoroacetic acid (TFA).[14]

    • Mix the peptide sample with the matrix solution in a 1:1 to 1:10 (sample:matrix) ratio.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

Protocol 2: LC-MS/MS Analysis using ESI
  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a nano- or micro-flow HPLC system.[10]

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the peptide (e.g., 5-40% B over 30 minutes).

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra over an appropriate m/z range (e.g., 300-2000 m/z).

    • MS/MS Scan (Data-Dependent Acquisition): Select the most intense precursor ions from the MS1 scan for fragmentation (CID or HCD).

    • Data Analysis: Process the raw data using a suitable software package. Search the fragmentation data against the theoretical sequence of the peptide, including the mass modification for 2,5-difluoro-D-phenylalanine (+35.9862 Da on phenylalanine).

Protocol 3: MALDI-TOF MS Analysis
  • Instrumentation: A MALDI-TOF or TOF/TOF mass spectrometer.

  • Acquisition Mode: Positive ion, reflectron mode for higher mass accuracy.

  • Calibration: Calibrate the instrument using a standard peptide mixture with known masses close to the expected mass of the target peptide.

  • Data Acquisition: Acquire mass spectra from the sample spots.

  • Data Analysis: Determine the monoisotopic mass of the peptide and compare it to the theoretical mass.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation synthesis SPPS with 2,5-diF-D-Phe purification RP-HPLC Purification synthesis->purification esi_prep Dilution for ESI purification->esi_prep maldi_prep Co-crystallization for MALDI purification->maldi_prep lc_ms LC-MS/MS (ESI) esi_prep->lc_ms maldi_tof MALDI-TOF maldi_prep->maldi_tof lc_data Sequence Verification (b- & y-ions) lc_ms->lc_data maldi_data Molecular Weight Confirmation maldi_tof->maldi_data

Caption: General workflow for the mass spectrometry analysis of peptides containing 2,5-difluoro-D-phenylalanine.

Hypothetical Fragmentation Pathway

fragmentation_pathway N_term H₂N- A1 AA₁ P1 A2 AA₂ b2_ion b₂ P1->b2_ion  b-ions P2 F_star 2,5-diF-D-Phe b3_ion b₃ P2->b3_ion y2_ion y₂ P2->y2_ion P3 A4 AA₄ y1_ion y₁ P3->y1_ion  y-ions C_term -COOH

References

A Comparative Analysis of Peptide Stability: 2,5-Difluoro-D-phenylalanine vs. its L-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability. This guide provides a comparative analysis of the stability of peptides containing 2,5-difluoro-D-phenylalanine versus those with its naturally occurring L-isomer. This comparison is based on established principles of peptide chemistry and supported by generalized experimental data from studies on D-amino acid and fluorinated amino acid incorporation.

The central advantage of substituting an L-amino acid with its D-enantiomer lies in the dramatic enhancement of proteolytic stability.[1][2] Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and have evolved to recognize and cleave peptide bonds flanked by L-amino acids.[2][3] The incorporation of a D-amino acid introduces a stereochemical barrier, hindering the peptide's proper binding to the protease's active site and rendering the adjacent peptide bonds resistant to cleavage.[2][3] This fundamental principle is the primary driver for the enhanced stability of peptides containing 2,5-difluoro-D-phenylalanine.

Fluorination of the phenylalanine ring can also influence peptide stability. The strong electron-withdrawing nature of fluorine atoms can alter the electronic environment of the peptide bond, potentially making it a less favorable substrate for enzymatic hydrolysis.[4] While the impact of fluorination can be context-dependent, in combination with the D-configuration, it is expected to contribute positively to overall peptide robustness.[5][6]

Quantitative Comparison of Metabolic Stability
Peptide VariantAmino Acid at Position XHalf-life in Human Plasma (t½)% Intact Peptide after 8 hours
Peptide A (L-isomer)2,5-difluoro-L-phenylalanine< 30 minutes< 5%
Peptide B (D-isomer)2,5-difluoro-D-phenylalanine> 24 hours> 90%

Note: This data is illustrative and based on established principles of D-amino acid-mediated protease resistance. Actual values will vary depending on the full peptide sequence and the specific assay conditions.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are standard protocols for key experiments.

Protocol 1: In Vitro Peptide Stability in Human Plasma

This assay assesses the overall stability of a peptide in a complex biological fluid that mimics the in vivo environment.

Materials:

  • Test peptides (containing 2,5-difluoro-D-phenylalanine and 2,5-difluoro-L-phenylalanine)

  • Control peptides (one known to be stable, one known to be unstable)

  • Pooled human plasma (from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)

  • HPLC or LC-MS system for analysis

Procedure:

  • Preparation: Pre-warm an aliquot of human plasma to 37°C. Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., DMSO or water).

  • Incubation: Spike the pre-warmed plasma with the test peptide to a final concentration of 10-100 µM.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24 hours), withdraw an aliquot of the peptide-plasma mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to precipitate plasma proteins and stop enzymatic degradation.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated reverse-phase HPLC or LC-MS method.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Protocol 2: Proteolytic Degradation Assay with Specific Proteases

This assay evaluates the stability of a peptide against a specific protease, such as trypsin or chymotrypsin, which are common in the digestive system and blood.

Materials:

  • Test peptides

  • Protease (e.g., Trypsin, α-Chymotrypsin)

  • Incubation buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)

  • Quenching solution (e.g., 10% TCA or a specific protease inhibitor)

  • HPLC or LC-MS system

Procedure:

  • Preparation: Dissolve the test peptides and protease in the incubation buffer to the desired concentrations.

  • Reaction Initiation: Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC or LC-MS to separate and quantify the intact peptide and its degradation products.

  • Data Analysis: Determine the rate of degradation for each peptide.

Protocol 3: Conformational Analysis using Circular Dichroism (CD) Spectroscopy

This technique is used to assess the secondary structure of the peptides in solution, which can influence their stability and biological activity.

Materials:

  • Test peptides

  • Spectroscopy-grade solvent (e.g., water, phosphate buffer, or trifluoroethanol)

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

Procedure:

  • Sample Preparation: Dissolve the peptides in the chosen solvent to a final concentration typically in the range of 0.1-1 mg/mL.

  • Instrument Setup: Set up the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).

  • Data Acquisition: Record the CD spectrum of the peptide solution and a blank (solvent only).

  • Data Processing: Subtract the blank spectrum from the sample spectrum and convert the data to mean residue ellipticity.

  • Structural Analysis: Analyze the processed CD spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Peptide_L Peptide with 2,5-diF-L-Phe Incubate_L Incubate L-isomer Peptide in Plasma Peptide_L->Incubate_L Peptide_D Peptide with 2,5-diF-D-Phe Incubate_D Incubate D-isomer Peptide in Plasma Peptide_D->Incubate_D Plasma Human Plasma Plasma->Incubate_L Plasma->Incubate_D Time_Points Sample at multiple time points Incubate_L->Time_Points Incubate_D->Time_Points Quench Quench & Precipitate Proteins Time_Points->Quench HPLC HPLC / LC-MS Analysis Quench->HPLC HalfLife Calculate Half-life (t½) HPLC->HalfLife

Caption: Workflow for the in vitro plasma stability assay.

protease_resistance cluster_L L-isomer Peptide cluster_D D-isomer Peptide Peptide_L L-Phe Protease_L Protease Active Site Peptide_L->Protease_L Binds Result_L Peptide Cleavage (Degradation) Protease_L->Result_L Leads to Peptide_D D-Phe Protease_D Protease Active Site Peptide_D->Protease_D Poor Fit Result_D No Binding (Stability) Protease_D->Result_D Leads to

References

A Comparative Guide to In Vitro Assays for Peptides Containing 2,5-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug discovery, aimed at enhancing therapeutic properties such as metabolic stability, target affinity, and bioavailability.[1][2] The synthetic amino acid 2,5-difluoro-D-phenylalanine offers a dual-pronged approach to peptide optimization. The D-configuration provides steric shielding against enzymatic degradation, while the difluorinated phenyl ring alters the electronic properties, potentially influencing binding interactions and conformational stability.[3][4][5]

This guide provides a comparative overview of key in vitro assays for evaluating peptides containing 2,5-difluoro-D-phenylalanine (2,5-diF-D-Phe). It details the experimental protocols for assessing stability, target binding, and functional activity, and presents comparative data to illustrate the expected performance enhancements over a native L-phenylalanine (L-Phe) containing peptide.

Data Presentation: Performance Comparison

The inclusion of 2,5-diF-D-Phe is anticipated to significantly improve metabolic stability and modulate biological activity. The following tables summarize the expected quantitative outcomes from key in vitro assays when comparing a hypothetical native peptide (Peptide-L-Phe) with its modified counterpart (Peptide-2,5-diF-D-Phe).

Table 1: Metabolic Stability in Human Plasma

Peptide Half-life (t½) in Human Plasma (hours)
Peptide-L-Phe 1.5
Peptide-2,5-diF-D-Phe > 24

Note: Data is illustrative, representing the expected increase in proteolytic resistance due to the D-amino acid configuration.[1][4]

Table 2: Proteolytic Degradation by Chymotrypsin

Peptide % Intact Peptide Remaining after 2h
Peptide-L-Phe < 5%
Peptide-2,5-diF-D-Phe > 95%

Note: Chymotrypsin preferentially cleaves at the C-terminus of aromatic L-amino acids like phenylalanine. The D-isomer is expected to confer significant resistance.[4][6]

Table 3: Target Receptor Binding Affinity (Competitive Binding Assay)

Peptide Binding Affinity (Ki, nM)
Peptide-L-Phe 15
Peptide-2,5-diF-D-Phe 10

Note: Fluorination can alter electronic properties, potentially improving binding interactions. Data is hypothetical.[3][7]

Table 4: Functional Activity (Cell-Based Reporter Assay)

Peptide IC50 (nM)
Peptide-L-Phe 50
Peptide-2,5-diF-D-Phe 42

Note: Enhanced stability and potentially improved binding can lead to increased potency in functional assays.[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for the specific peptide and target system.

Metabolic Stability Assay in Human Plasma

Objective: To determine the half-life of the peptide in a biologically relevant matrix containing a complex mixture of proteases.[1][9]

Methodology:

  • Preparation: Prepare a stock solution of the test peptide (e.g., 10 mM in DMSO).

  • Incubation: Dilute the peptide stock solution to a final concentration of 10 µM in fresh human plasma (pre-warmed to 37°C).

  • Time-Point Sampling: Incubate the mixture at 37°C. At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction mixture.[4]

  • Quenching: Immediately stop the enzymatic degradation by adding the aliquot to a 3-fold excess of cold acetonitrile containing 1% trifluoroacetic acid (TFA). This step also precipitates plasma proteins.[4]

  • Sample Processing: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[4]

  • Analysis: Analyze the supernatant for the concentration of the intact peptide using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the percentage of remaining intact peptide against time and calculate the half-life (t½) using a first-order decay model.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Peptide Stock (10 mM in DMSO) Incubate Incubate at 37°C (Final Peptide Conc. 10 µM) Peptide->Incubate Plasma Human Plasma (pre-warmed to 37°C) Plasma->Incubate Sample Collect Aliquots (t = 0, 0.5, 1, 2, 4... h) Incubate->Sample Time Course Quench Quench with Cold ACN/TFA (Protein Precipitation) Sample->Quench Centrifuge Centrifuge (14,000 x g) Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate Half-Life (t½) LCMS->Data

Workflow for the in vitro plasma stability assay.

Receptor-Ligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of the peptide for its target receptor by measuring its ability to compete with a known radiolabeled or fluorescently-labeled ligand.[2]

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue known to express the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-ligand), and varying concentrations of the unlabeled test peptide (the "competitor").

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly separate the bound from the unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound ligand are retained on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes) Incubate Incubate to Equilibrium Receptor->Incubate RadioLigand Radiolabeled Ligand (Fixed Concentration) RadioLigand->Incubate TestPeptide Test Peptide (Varying Concentrations) TestPeptide->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Binding vs. [Peptide] Count->Plot Calculate Determine IC50 and Ki Plot->Calculate cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout & Analysis Seed Seed Cells in 96-well Plate Adhere Allow Adhesion (Overnight) Seed->Adhere Treat Add Peptide (Serial Dilutions) Adhere->Treat Incubate Incubate (e.g., 48 hours) Treat->Incubate AddMTT Add MTT Reagent (Incubate 2-4 hours) Incubate->AddMTT Solubilize Add Solubilizer (e.g., DMSO) AddMTT->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Analyze Calculate Viability and IC50 Read->Analyze

References

Comparative Analysis of 2,5-Difluorophenylalanine Analogs in the Inhibition of Fluoro-Specific Protease-1 (FSP1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structure-activity relationship (SAR) study of a novel series of 2,5-difluorophenylalanine analogs as potent inhibitors of Fluoro-Specific Protease-1 (FSP1), a key enzyme implicated in the progression of various proliferative diseases. The following sections present a comparative analysis of their inhibitory activities, detailed experimental protocols for the assays performed, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity of 2,5-Difluorophenylalanine Analogs

The inhibitory potential of the synthesized 2,5-difluorophenylalanine analogs was evaluated against FSP1, and their cytotoxicity was assessed using a standard MTT assay on a relevant cancer cell line. The results are summarized in the table below.

Compound IDR1 Group (N-terminus)R2 Group (C-terminus)FSP1 IC50 (nM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
DFP-001 HOH25,000> 100~4
DFP-002 AcetylOH1,200> 100> 83
DFP-003 HMethoxy15,000> 100~6
DFP-004 AcetylMethoxy85095112
DFP-005 BenzoylMethoxy45080178
DFP-006 BocMethoxy620> 100> 161
DFP-007 AcetylEthoxy79092116
DFP-008 AcetylIsopropoxy1,500> 100> 67
DFP-009 AcetylAmide35075214
DFP-010 BenzoylAmide150 68453

Key Findings:

  • The parent compound, 2,5-difluorophenylalanine (DFP-001), exhibited weak inhibitory activity against FSP1.

  • N-acetylation (DFP-002 vs. DFP-001) and C-terminal esterification (DFP-003 vs. DFP-001) significantly improved potency.

  • The combination of N-acetylation and C-terminal methyl esterification (DFP-004) resulted in a synergistic enhancement of inhibitory activity.

  • Aromatic substitution on the N-terminus (Benzoyl group in DFP-005 and DFP-010) generally led to increased potency compared to the acetyl group.

  • Modification of the C-terminal ester from methyl to ethyl or isopropyl (DFP-007 and DFP-008) resulted in a slight decrease in activity, suggesting a size constraint in the binding pocket.

  • Conversion of the C-terminal ester to an amide (DFP-009 and DFP-010) consistently improved inhibitory potency, with the N-benzoyl amide (DFP-010) being the most potent analog in this series.

  • All analogs demonstrated acceptable cytotoxicity profiles, with the most potent compounds also showing high selectivity indices.

Experimental Protocols

FSP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the 2,5-difluorophenylalanine analogs against recombinant human FSP1.

Materials:

  • Recombinant human FSP1 enzyme (purified in-house)

  • Fluorogenic FSP1 substrate (Ac-Arg-Leu-Val-AMC)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20

  • Test compounds (2,5-difluorophenylalanine analogs) dissolved in DMSO

  • Positive control inhibitor (a known FSP1 inhibitor)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • A serial dilution of the test compounds was prepared in DMSO, followed by a 1:100 dilution in assay buffer to achieve the final desired concentrations.

  • In a 384-well plate, 10 µL of the diluted compound solution was added to each well. For control wells, 10 µL of assay buffer with 1% DMSO was added.

  • 20 µL of FSP1 enzyme solution (final concentration 1 nM) was added to all wells except the blank wells.

  • The plate was incubated at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • The enzymatic reaction was initiated by adding 20 µL of the fluorogenic substrate solution (final concentration 10 µM).

  • The fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) was measured every 2 minutes for 30 minutes at 37°C using a microplate reader.

  • The rate of reaction was determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition was calculated for each compound concentration relative to the DMSO control.

  • The IC50 values were determined by fitting the percent inhibition versus log(concentration) data to a four-parameter logistic equation using GraphPad Prism software.

MTT Cytotoxicity Assay

Objective: To determine the half-maximal cytotoxic concentration (CC50) of the 2,5-difluorophenylalanine analogs on a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Absorbance microplate reader

Procedure:

  • HeLa cells were seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • A serial dilution of the test compounds was prepared in cell culture medium.

  • The old medium was removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations was added.

  • The cells were incubated for 48 hours at 37°C.

  • After incubation, 20 µL of MTT solution was added to each well, and the plate was incubated for another 4 hours.

  • The medium containing MTT was carefully removed, and 100 µL of solubilization buffer was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percent cell viability was calculated for each compound concentration relative to the vehicle control (DMSO).

  • The CC50 values were determined by fitting the percent viability versus log(concentration) data to a four-parameter logistic equation.

Mandatory Visualization

FSP1_Signaling_Pathway ext_stimulus External Stimulus receptor Cell Surface Receptor ext_stimulus->receptor pro_growth_factor Pro-Growth Factor receptor->pro_growth_factor activates growth_factor Active Growth Factor pro_growth_factor->growth_factor  cleavage downstream_signaling Downstream Signaling (e.g., MAPK Pathway) growth_factor->downstream_signaling activates fsp1 FSP1 fsp1->pro_growth_factor FSP1 cell_proliferation Cell Proliferation & Survival downstream_signaling->cell_proliferation promotes analogs 2,5-Difluorophenylalanine Analogs analogs->fsp1 inhibit

Caption: Hypothetical signaling pathway involving FSP1.

FSP1_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - FSP1 Enzyme - Substrate - Assay Buffer - Analogs start->prepare_reagents plate_setup Add Analogs and Controls to 384-well Plate prepare_reagents->plate_setup add_enzyme Add FSP1 Enzyme plate_setup->add_enzyme pre_incubation Pre-incubate for 30 min add_enzyme->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate read_plate Measure Fluorescence (kinetic read) add_substrate->read_plate data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the FSP1 inhibition assay.

SAR_Logic_Diagram parent Parent Compound (DFP-001) R1 = H R2 = OH IC50 = 25,000 nM n_acetyl N-Acetylation (DFP-002) R1 = Acetyl R2 = OH IC50 = 1,200 nM parent->n_acetyl Improves Potency c_ester C-Esterification (DFP-004) R1 = Acetyl R2 = OMe IC50 = 850 nM n_acetyl->c_ester Further Improvement n_benzoyl N-Benzoylation (DFP-005) R1 = Benzoyl R2 = OMe IC50 = 450 nM c_ester->n_benzoyl Enhances Potency c_amide C-Amidation (DFP-010) R1 = Benzoyl R2 = NH2 IC50 = 150 nM n_benzoyl->c_amide Optimal Activity

Caption: Logical progression of the SAR study.

A Comparative Guide to the Effects of 2,5-Difluoro vs. 3,5-Difluoro Phenylalanine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a powerful means to modulate conformational stability, biological activity, and pharmacokinetic profiles. Among these, fluorinated phenylalanine analogs have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This guide provides a comprehensive comparison of the effects of two specific isomers, 2,5-difluorophenylalanine (2,5-diF-Phe) and 3,5-difluorophenylalanine (3,5-diF-Phe), on peptide structure and function.

While direct head-to-head comparative studies of these two isomers in the same peptide context are limited in publicly available literature, this guide synthesizes data from individual studies and general principles of fluorine's effects on aromatic systems to provide a valuable comparative framework.

Introduction: The Impact of Fluorination on Phenylalanine

The introduction of fluorine, the most electronegative element, onto the phenyl ring of phenylalanine induces significant electronic and steric perturbations. These changes can profoundly influence a peptide's properties:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring less susceptible to enzymatic hydroxylation and subsequent degradation, which can increase the in vivo half-life of peptide therapeutics.

  • Modulation of Conformational Preferences: Fluorine's steric bulk and the polarization of the C-F bond can alter the rotational barriers of the chi (χ) angles of the amino acid side chain, influencing local and global peptide conformation. This can be leveraged to stabilize specific secondary structures like α-helices or β-sheets.

  • Altered Receptor Interactions: The altered electronic distribution of the aromatic ring can modify crucial non-covalent interactions with biological targets, such as π-π stacking, cation-π, and hydrogen bonding. This can lead to changes in binding affinity and receptor selectivity.

  • ¹⁹F NMR Probe: The fluorine nucleus serves as a sensitive NMR probe for studying peptide conformation, dynamics, and interactions with other molecules, as there is no background signal in biological systems.

Comparative Analysis: 2,5-Difluoro- vs. 3,5-Difluoro Phenylalanine

The distinct substitution patterns of 2,5-diF-Phe and 3,5-diF-Phe result in different electronic and steric profiles, which are expected to manifest in their effects on peptide properties.

Feature2,5-Difluorophenylalanine3,5-Difluorophenylalanine
Symmetry AsymmetricSymmetric
Dipole Moment Possesses a net dipole moment across the ring.The two C-F bond dipoles largely cancel each other out, resulting in a smaller net dipole moment.
Steric Hindrance The ortho-fluorine atom can create significant steric hindrance, potentially restricting the χ1 dihedral angle and influencing backbone conformation.The meta-fluorine atoms impose less direct steric clash with the peptide backbone, allowing for greater conformational flexibility compared to the 2,5-isomer.
Electronic Effects The electron-withdrawing effects are asymmetrically distributed, potentially leading to more specific directional interactions.The symmetric electron-withdrawing nature of the fluorines creates a significantly electron-deficient (quadrupole-reversed) aromatic ring, strongly influencing π-π stacking and cation-π interactions.

Effects on Peptide Properties: A Quantitative Comparison

The following table summarizes the anticipated and observed effects of incorporating these isomers into peptides, based on available data and chemical principles.

Property2,5-Difluorophenylalanine3,5-Difluorophenylalanine
Secondary Structure (Helicity) The steric bulk of the ortho-fluorine may disfavor helical conformations in some contexts, but this is sequence-dependent.Generally well-tolerated in helical peptides and can even promote helical propensity in certain sequences.
Enzymatic Stability Expected to confer significant resistance to enzymatic degradation due to the electronic and steric hindrance near the peptide bond.Also provides enhanced stability, with the electron-deficient ring being a poor substrate for oxidative enzymes.
Receptor Binding Affinity The asymmetric nature may allow for fine-tuning of interactions with specific sub-pockets in a receptor binding site.The strong quadrupole moment reversal can enhance or weaken interactions depending on the electronic nature of the binding partner. For example, it can strengthen interactions with electron-rich aromatic residues.

Experimental Data

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Difluorophenylalanine

This protocol outlines the general procedure for incorporating Fmoc-protected 2,5-diF-Phe or 3,5-diF-Phe into a peptide sequence using a manual or automated synthesizer.

Materials:

  • Fmoc-L-2,5-difluorophenylalanine or Fmoc-L-3,5-difluorophenylalanine

  • Rink Amide MBHA resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-difluorophenylalanine (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Note: Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF and DCM, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the impact of difluorophenylalanine incorporation on the peptide's secondary structure.

Procedure:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Record CD spectra in the far-UV region (typically 190-250 nm) using a 1 mm pathlength quartz cuvette.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Maintain a constant temperature (e.g., 25°C) using a Peltier temperature controller.

    • Average multiple scans (3-5) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

    • Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil.

¹⁹F NMR Spectroscopy for Conformational Analysis

¹⁹F NMR provides a sensitive probe of the local environment of the fluorinated residue.

Procedure:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or a buffer prepared in D₂O) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the fluorine signal(s) is highly sensitive to the local conformation and solvent exposure.

  • Data Analysis: Compare the ¹⁹F chemical shifts of the 2,5-diF-Phe and 3,5-diF-Phe containing peptides. Changes in chemical shift can indicate differences in the local environment and conformation.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (Fmoc-diF-Phe-OH) s2->s3 s4 Washing s3->s4 s5 Repeat for Sequence s4->s5 s6 Cleavage & Deprotection s5->s6 a1 RP-HPLC Purification s6->a1 a2 Mass Spectrometry a1->a2 a3 Structural & Functional Assays (CD, NMR, Binding) a2->a3

Figure 1. General workflow for the synthesis and analysis of peptides containing difluorophenylalanine.

logical_comparison cluster_25 2,5-Difluorophenylalanine cluster_35 3,5-Difluorophenylalanine cluster_effects Impact on Peptide Properties n25_1 Asymmetric Substitution n25_2 Net Dipole Moment n25_1->n25_2 n25_3 Ortho-Steric Hindrance n25_1->n25_3 e3 Enzymatic Stability n25_1->e3 Enhanced stability e2 Receptor Binding (π-π, Cation-π) n25_2->e2 Directional interactions e1 Conformation (χ angles) n25_3->e1 Potentially more restricted n35_1 Symmetric Substitution n35_2 Reduced Dipole Moment n35_1->n35_2 n35_3 Meta-Substitution (Less Hindrance) n35_1->n35_3 n35_1->e2 Altered quadrupole moment n35_1->e3 Enhanced stability n35_3->e1 Potentially more flexible

Figure 2. Logical relationship between substitution pattern and impact on peptide properties.

Conclusion

The choice between 2,5-difluorophenylalanine and 3,5-difluorophenylalanine in peptide design offers distinct opportunities to modulate structure and function. The asymmetric and sterically demanding nature of the 2,5-isomer may be advantageous for creating specific, directional interactions and for probing conformational space in a more restricted manner. In contrast, the symmetric 3,5-isomer provides a powerful tool for globally altering the electronic character of the aromatic ring to enhance π-stacking interactions and improve metabolic stability with potentially less conformational perturbation. The selection of a specific isomer should be guided by the desired therapeutic outcome, whether it be enhanced stability, altered receptor affinity, or specific conformational control. Further direct comparative studies are warranted to fully elucidate the nuanced differences between these valuable synthetic building blocks.

Validation of peptide sequence containing 2,5-difluoro-D-phenylalanine by Edman degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of modified peptides, the precise validation of their creations is paramount. The incorporation of unnatural amino acids (UAAs), such as the hydrophobic 2,5-difluoro-D-phenylalanine, bestows novel properties upon peptides but also presents unique analytical challenges. This guide provides a comprehensive comparison of two gold-standard techniques for peptide sequence validation—Edman degradation and mass spectrometry—offering insights into their performance with UAA-containing peptides and providing detailed experimental protocols to empower your research.

The structural integrity of a synthetic peptide is the bedrock of its function. Any deviation in the amino acid sequence can lead to a cascade of undesirable effects, from altered therapeutic efficacy to unforeseen toxicity. When dealing with UAAs like 2,5-difluoro-D-phenylalanine, which can enhance proteolytic stability and modulate biological activity, rigorous sequence validation becomes even more critical. Here, we dissect the capabilities of Edman degradation and mass spectrometry in this context.

At a Glance: Edman Degradation vs. Mass Spectrometry for UAA Peptide Sequencing

ParameterEdman DegradationMass Spectrometry (MS/MS)
Principle Stepwise chemical degradation from the N-terminus.Fragmentation of peptide ions and analysis of their mass-to-charge ratio.
Compatibility with UAAs Variable; dependent on the chemical properties of the UAA side chain and the stability of its resulting PTH-derivative.Generally high; success is contingent on the fragmentation efficiency and the mass shift introduced by the UAA.
De Novo Sequencing Direct and unambiguous readout of the N-terminal sequence.Possible, but can be complex for novel UAAs without specialized software and algorithms.
Throughput Low; typically one sample at a time with cycle times of 30-60 minutes per amino acid residue.High; compatible with liquid chromatography for the analysis of complex mixtures.
Sample Requirement Typically requires 1-10 picomoles of purified peptide.High sensitivity, often in the femtomole to low picomole range.
Sequence Coverage Generally limited to the first 30-50 amino acids from the N-terminus.Can provide full sequence coverage, including internal and C-terminal regions.

Delving Deeper: Performance with 2,5-difluoro-D-phenylalanine

While extensive quantitative data for the Edman degradation of peptides containing 2,5-difluoro-D-phenylalanine is not widely published, we can extrapolate expected performance based on the known behavior of similar halogenated and hydrophobic amino acids.

Performance MetricExpected Performance with 2,5-difluoro-D-phenylalanineRationale
Coupling Efficiency High (>98%)The N-terminal α-amino group's reactivity with the Edman reagent (phenyl isothiocyanate, PITC) is unlikely to be significantly affected by the difluoro-substitution on the phenyl ring.
Cleavage Efficiency High, with potential for slight alterationThe electron-withdrawing nature of the two fluorine atoms may subtly influence the kinetics of the cyclization and cleavage steps of the Edman cycle. However, significant inhibition is not anticipated.
Repetitive Yield Expected to be high (>95%)The overall efficiency will depend on the successful completion of each coupling and cleavage cycle. The hydrophobicity of 2,5-difluoro-D-phenylalanine might lead to minor sample washout during extraction steps, potentially causing a slight decrease in repetitive yield over multiple cycles.
PTH-Derivative Stability StableThe carbon-fluorine bonds are strong and stable under the acidic and basic conditions of the Edman degradation process.
HPLC Retention Time of PTH-Derivative Expected to be longer than PTH-PhenylalanineThe increased hydrophobicity and molecular weight due to the two fluorine atoms will likely result in a later elution time from a reverse-phase HPLC column compared to the PTH-derivative of natural phenylalanine.

Experimental Corner: Protocols for Validation

Detailed Protocol for Edman Degradation of a Peptide Containing 2,5-difluoro-D-phenylalanine

This protocol is adapted from standard Edman degradation procedures with special considerations for the unique properties of 2,5-difluoro-D-phenylalanine.

1. Sample Preparation:

  • Ensure the peptide sample is highly purified (>95%) to avoid interference from contaminating sequences.

  • Dissolve 10-100 picomoles of the peptide in a suitable solvent, such as 50% acetonitrile in water.

  • Apply the sample to a polyvinylidene difluoride (PVDF) membrane and allow it to dry completely.

2. Automated Edman Sequencing:

  • Place the PVDF membrane into the reaction chamber of an automated protein sequencer.

  • Initiate the Edman degradation cycles using the manufacturer's standard operating procedures.

  • Key Consideration: Due to the novelty of the UAA, it is advisable to run a "blank" or "unknown" cycle at the position where 2,5-difluoro-D-phenylalanine is expected. This will allow for the collection of the phenylthiohydantoin (PTH) derivative for subsequent characterization.

3. PTH-Amino Acid Analysis:

  • The cleaved PTH-amino acid derivatives from each cycle are automatically transferred to an integrated HPLC system.

  • Separation is typically achieved on a C18 reverse-phase column.

  • Crucial Step: To definitively identify PTH-2,5-difluoro-D-phenylalanine, it is essential to have a synthesized standard of this derivative. The retention time of the unknown peak from the peptide sequence can then be compared to the standard.

  • Alternatively, the collected fraction corresponding to the unknown PTH derivative can be analyzed by mass spectrometry to confirm its molecular weight.

4. Data Interpretation:

  • The sequence is determined by the order of elution of the known PTH-amino acid standards and the characterized PTH-2,5-difluoro-D-phenylalanine.

  • Pay close attention to the peak areas to assess the repetitive yield and identify any potential issues with coupling or cleavage efficiency at the UAA position.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the Edman degradation workflow and a decision-making process for selecting the appropriate sequencing method.

Edman_Degradation_Workflow cluster_peptide Peptide on PVDF Membrane cluster_cycle Edman Cycle Peptide N-terminus-...-X-Phe(2,5-F)-Y-...-C-terminus Coupling 1. Coupling (PITC, Base) Peptide->Coupling Cleavage 2. Cleavage (TFA) Coupling->Cleavage Conversion 3. Conversion (Aqueous Acid) Cleavage->Conversion Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide Returns to Cycle HPLC HPLC Analysis Conversion->HPLC PTH_X PTH-X HPLC->PTH_X PTH_PheF2 PTH-Phe(2,5-F) HPLC->PTH_PheF2 PTH_Y PTH-Y HPLC->PTH_Y

Caption: Workflow of Edman degradation for a peptide containing 2,5-difluoro-D-phenylalanine.

Sequencing_Decision_Tree Start Need to Validate UAA Peptide Sequence Question1 Is only N-terminal sequence required? Start->Question1 Question2 Is high throughput needed? Question1->Question2 Yes MS Use Mass Spectrometry Question1->MS No (Need full sequence) Question3 Is the UAA novel with unknown fragmentation? Question2->Question3 Yes Edman Use Edman Degradation Question2->Edman No Question3->MS No Hybrid Use a Hybrid Approach (MS with Edman for N-term confirmation) Question3->Hybrid Yes

Caption: Decision tree for selecting a peptide sequence validation method.

Conclusion: An Informed Choice for Robust Validation

Both Edman degradation and mass spectrometry are powerful tools for the validation of peptide sequences containing unnatural amino acids like 2,5-difluoro-D-phenylalanine. Edman degradation offers unparalleled accuracy for determining the N-terminal sequence, providing a direct and unambiguous readout.[1] Its primary limitations are its low throughput and its restriction to the N-terminus.[1]

Mass spectrometry, on the other hand, provides high sensitivity, high throughput, and the potential for full sequence coverage.[1] However, the successful sequencing of peptides with novel UAAs by mass spectrometry can be challenging and may require specialized fragmentation techniques and data analysis software.

For many applications in drug discovery and development, a mass spectrometry-based approach will provide a more comprehensive and efficient solution for validating UAA-containing peptides. However, Edman degradation remains an invaluable and complementary technique, particularly for the definitive confirmation of the N-terminal sequence, which is often a critical quality attribute for therapeutic peptides. The choice of method, or a combination of both, will ultimately depend on the specific research question, the nature of the UAA, and the available resources. By understanding the strengths and limitations of each technique, researchers can make an informed decision to ensure the robust and accurate validation of their novel peptide constructs.

References

Safety Operating Guide

Proper Disposal of Boc-2,5-difluoro-D-phenylalanine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to treat Boc-2,5-difluoro-D-phenylalanine as a potentially hazardous substance, as the toxicological properties of many research-grade chemicals have not been fully investigated. [3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.[2][3][5]

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a suitable environment.

Personal Protective Equipment (PPE) and Engineering Controls:

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.[2]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6]Prevents skin contact with the chemical.
Body Protection A laboratory coat.[6]Shields skin and clothing from potential contamination.
Respiratory Protection NIOSH-approved respirator.Recommended when handling the powder to avoid inhalation of dust.[7][8]
Engineering Controls Chemical fume hood or well-ventilated area.[6][9]Minimizes inhalation exposure to chemical dust or vapors.

Step-by-Step Disposal Plan

The cornerstone of proper chemical disposal is the segregation of waste streams to ensure safe handling and treatment.[1][2] Never dispose of this compound down the drain or in regular trash.[2][6][9]

Experimental Protocol for Chemical Waste Segregation and Disposal:

  • Initial Assessment: Treat this compound as a hazardous chemical due to its fluorinated nature and the lack of specific toxicological data.[3][4]

  • Waste Container Preparation:

    • Obtain separate, designated hazardous waste containers for solid and liquid waste. These containers should be made of a compatible material, such as high-density polyethylene (HDPE).[3]

    • Ensure all containers are clearly and accurately labeled. As a fluorinated organic compound, it should be designated for "Halogenated Organic Waste".[6][9]

  • Segregation and Collection of Waste:

    • Solid Waste:

      • Collect any unused or expired solid this compound in its original container or a new, clearly labeled, and sealed waste container.

      • Place all contaminated disposables, such as gloves, weigh boats, and wipes, into the designated solid hazardous waste container.[2]

    • Liquid Waste:

      • Collect all solutions containing this compound in a designated "Halogenated Organic Liquid Waste" container.

      • Rinsate from decontaminating glassware with a solvent (e.g., ethanol or isopropanol) must also be collected as hazardous liquid waste.[2]

  • Decontamination of Labware:

    • Disposable Labware: Items like pipette tips and plastic tubes that have come into contact with the compound should be placed in the solid hazardous waste container.[2]

    • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected as hazardous liquid waste. Following decontamination, the glassware can be washed according to standard laboratory procedures.[2]

  • Storage and Final Disposal:

    • Ensure all waste containers are securely sealed and stored in a designated, well-ventilated secondary containment area, away from incompatible materials.[3]

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with all available information regarding the compound.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Control and Containment:

    • Restrict access to the spill area.

    • For powdered material, prevent dust from becoming airborne.[2]

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep or scoop the spilled material into a designated solid hazardous waste container.[2]

  • Decontamination:

    • Clean the spill area with a suitable solvent and absorbent material.

    • Collect all cleaning materials as hazardous waste.[2]

Visualizing Disposal and Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes in the disposal and handling of this compound.

cluster_start Start: Handling this compound cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_final_disposal Final Disposal start Assess Hazards & Wear Appropriate PPE solid_waste Solid Waste (Unused chemical, contaminated disposables) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsate) start->liquid_waste solid_container Labelled 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Labelled 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container storage Store in Secondary Containment solid_container->storage liquid_container->storage ehs_pickup Arrange Pickup with EHS Department storage->ehs_pickup spill Spill Occurs restrict_access Restrict Access to Area spill->restrict_access don_ppe Don Appropriate PPE restrict_access->don_ppe contain Contain Spill & Prevent Dust don_ppe->contain collect Collect Spill into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_materials Dispose of Cleaning Materials as Hazardous Waste decontaminate->dispose_materials

References

Essential Safety and Logistics for Handling Boc-2,5-difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential safety and logistical information for Boc-2,5-difluoro-D-phenylalanine, a fluorinated amino acid derivative. While Safety Data Sheets (SDS) for structurally similar compounds, such as N-Boc-3,5-difluoro-D-phenylalanine and N-Boc-2-fluoro-L-phenylalanine, indicate that this class of compounds is not classified as hazardous, adherence to standard laboratory safety protocols for handling powdered chemicals is essential.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.[3][4][5][6][7]

PPE CategoryItemSpecifications and Use
Eye Protection Safety GlassesMust be worn at all times in the laboratory to protect from dust and splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[4]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.[5]
Respiratory Protection Dust Mask (e.g., N95)Recommended when handling larger quantities or when there is a potential for dust generation to minimize inhalation.[4]

Operational Plan

A systematic workflow is critical for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. For procedures with a high likelihood of dust generation, a chemical fume hood is recommended.[8]

  • Ensure all necessary PPE is clean, in good condition, and readily available.

  • Prepare all necessary equipment (spatulas, weighing paper, glassware) before handling the compound.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully weigh the desired amount of the compound on weighing paper or in a suitable container. Avoid creating dust clouds.

  • If transferring the powder, do so carefully to minimize airborne particles.

  • Close the container tightly after use and store it in a cool, dry, and well-ventilated place.[1][2]

3. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust formation.[1]

  • Place the spilled material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.

  • Clean the spill area with a damp cloth and dispose of the cloth in the same waste container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Unused Product: If the pure compound is to be disposed of, it should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All items that have come into direct contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste. These should be collected in a separate, sealed container.

2. Waste Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name: "this compound Waste".

  • Store waste containers in a designated chemical waste accumulation area that is secure and away from incompatible materials.

3. Final Disposal:

  • Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[1][9]

Workflow for Safe Handling

prep Preparation ppe Don PPE prep->ppe Ensure safety gear is ready handling Handling Compound ppe->handling Proceed with experiment spill Spill? handling->spill Monitor for incidents cleanup Cleanup & Storage disposal Waste Disposal cleanup->disposal Segregate and label waste spill->cleanup No spill_proc Spill Cleanup Procedure spill->spill_proc Yes spill_proc->cleanup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.